Nigellidine
Beschreibung
This compound is a natural product found in Nigella sativa with data available.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
120993-86-4 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11,21H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
HJKNBAAMIKPHJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Uncharted Path: Elucidating the Biosynthetic Route of Nigellidine in Nigella sativa
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nigellidine, an indazole alkaloid isolated from the seeds of the medicinal plant Nigella sativa, has garnered significant interest for its potential pharmacological activities. Despite numerous studies on its chemical synthesis and biological effects, the natural biosynthetic pathway of this unique heterocyclic compound within the plant remains uncharted territory. This technical guide provides a comprehensive overview of the current understanding, or lack thereof, of this compound biosynthesis. In the absence of definitive experimental data, a hypothetical biosynthetic pathway is proposed, drawing parallels from established principles of alkaloid biosynthesis and known chemical syntheses of the indazole scaffold. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals, stimulating further investigation into the enzymatic machinery and genetic underpinnings of this compound formation in Nigella sativa.
Introduction
Nigella sativa L., commonly known as black seed or black cumin, is a renowned medicinal plant with a rich history in traditional medicine. Its seeds are a treasure trove of bioactive compounds, including terpenoids, flavonoids, and a diverse array of alkaloids. Among these, this compound stands out due to its rare indazole ring structure. While the biosynthesis of other prominent constituents of Nigella sativa, such as the monoterpenoid thymoquinone, has been partially elucidated, the intricate enzymatic steps leading to the formation of this compound are yet to be discovered. Understanding this pathway is not only of fundamental scientific interest but also holds immense potential for biotechnological production of this compound and its analogs for therapeutic applications.
Current State of Knowledge: A Void in the Biosynthetic Map
As of the current date, there is a significant gap in the scientific literature regarding the experimentally verified biosynthetic pathway of this compound in Nigella sativa. Extensive searches of metabolomic, transcriptomic, and genomic data from Nigella sativa have not yet yielded a definitive set of genes or enzymes responsible for the construction of the indazole core of this compound. While metabolomic studies have successfully identified this compound and other alkaloids in the seeds, they have not provided insights into their biosynthetic origins[1][2][3][4]. The focus of much of the biochemical research on this plant has been on the biosynthesis of thymoquinone, a major component of the essential oil[5][6][7].
A Hypothetical Biosynthetic Pathway for this compound
Given the absence of direct evidence, a hypothetical pathway for this compound biosynthesis is proposed based on known biochemical reactions and plausible precursors present in plants. This proposed pathway serves as a conceptual framework to guide future research.
The biosynthesis of alkaloids often commences from primary metabolites, particularly amino acids. For the formation of the indazole ring, a key challenge is the construction of the N-N bond. We hypothesize a pathway that could potentially involve intermediates derived from the shikimate pathway, leading to an anthranilate derivative, and a nitrogen donor.
Proposed Precursors:
-
Chorismate: A central intermediate in the shikimate pathway, serving as a precursor to aromatic amino acids and other aromatic compounds.
-
Anthranilate: Derived from chorismate, it provides the benzene (B151609) ring and one of the nitrogen atoms of the indazole core.
-
A Nitrogen Donor: A source for the second nitrogen atom of the pyrazole (B372694) ring, potentially glutamine or a related compound.
-
A C2 Unit: Possibly derived from pyruvate (B1213749) or acetyl-CoA, for the formation of the pyrazole ring.
Hypothetical Enzymatic Steps:
-
Activation of Anthranilate: The pathway may initiate with the activation of anthranilate, possibly through CoA ligation, to form anthraniloyl-CoA. This activation would make the aromatic ring more susceptible to subsequent reactions.
-
N-N Bond Formation: This is the most speculative and critical step. A putative "indazole synthase" enzyme could catalyze the condensation of the activated anthranilate with a nitrogen donor. This could proceed through a diazotization-like mechanism, which is rare but not unprecedented in biological systems.
-
Cyclization and Aromatization: Following the N-N bond formation, an intramolecular cyclization would form the pyrazole ring, followed by aromatization to yield the stable indazole core.
-
Tailoring Reactions: Once the basic indazole scaffold is formed, a series of tailoring enzymes, such as methyltransferases, hydroxylases, and glycosyltransferases, would modify the core structure to produce the final this compound molecule. These modifications could include the addition of the methyl group and the hydroxyphenyl moiety.
Below is a visual representation of this hypothetical pathway.
Caption: A hypothetical biosynthetic pathway of this compound.
Quantitative Data Summary
Due to the unelucidated nature of the this compound biosynthetic pathway, there is currently no quantitative data available regarding enzyme kinetics, precursor flux, or product yield for the specific enzymatic steps involved in its formation. All available quantitative data pertains to the analysis of the final product in Nigella sativa seeds or from chemical synthesis.
Table 1: Quantitative Data from Metabolomic Studies of Nigella sativa Seeds
| Compound | Concentration Range | Analytical Method | Reference |
| This compound | Not explicitly quantified in most studies, but identified as a constituent. | UPLC-qTOF-MS, GC-MS | [1][2][4] |
| Thymoquinone | 0.1 - 1.5% (of seed oil) | HPLC, GC-MS | [6] |
Proposed Experimental Protocols to Elucidate the Pathway
To validate the proposed hypothetical pathway and uncover the true biosynthetic route of this compound, a multi-pronged experimental approach is necessary.
5.1. Isotope Labeling Studies
-
Objective: To identify the primary metabolic precursors of the indazole ring and its substituents.
-
Methodology:
-
Administer stable isotope-labeled precursors (e.g., ¹³C-labeled chorismate, ¹⁵N-labeled glutamine) to Nigella sativa cell cultures or developing seeds.
-
Extract the alkaloids at various time points.
-
Analyze the isotopic enrichment pattern in this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Trace the incorporation of the labeled atoms to confirm the precursor molecules.
-
5.2. Transcriptome and Proteome Analysis
-
Objective: To identify candidate genes and enzymes involved in this compound biosynthesis.
-
Methodology:
-
Perform differential transcriptomic (RNA-seq) and proteomic analyses of Nigella sativa tissues with high and low this compound accumulation (e.g., different developmental stages of the seed).
-
Identify genes and proteins that are co-expressed with this compound production.
-
Prioritize candidate genes encoding enzymes plausible for the hypothesized reactions (e.g., synthases, methyltransferases, hydroxylases).
-
5.3. In Vitro Enzyme Assays
-
Objective: To functionally characterize the candidate enzymes.
-
Methodology:
-
Clone and express the candidate genes in a heterologous host (e.g., E. coli, yeast).
-
Purify the recombinant proteins.
-
Perform in vitro assays using the proposed substrates (e.g., activated anthranilate, nitrogen donor) and analyze the reaction products by HPLC and LC-MS to confirm enzymatic activity.
-
The following diagram illustrates a potential experimental workflow.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in Nigella sativa represents a fascinating and unsolved puzzle in plant biochemistry. The proposed hypothetical pathway in this guide provides a starting point for targeted research to unravel the enzymatic machinery responsible for the formation of this unique indazole alkaloid. The successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound and its derivatives through metabolic engineering and synthetic biology approaches. Future research should focus on the integration of multi-omics data with functional characterization of candidate enzymes to piece together this intricate biosynthetic puzzle.
References
- 1. Metabolomics driven analysis of six Nigella species seeds via UPLC-qTOF-MS and GC-MS coupled to chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution of Primary and Specialized Metabolites in Nigella sativa Seeds, a Spice with Vast Traditional and Historical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics driven analysis of Nigella sativa seeds identifies the impact of roasting on the chemical composition and immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Nigellidine: A Technical Guide to its Discovery, Isolation, and Characterization from Nigella sativa
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Nigellidine, an indazole alkaloid first reported in 1995, is a bioactive compound isolated from the seeds of Nigella sativa (black cumin). This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal and related research, quantitative data, and visualizations of relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics based on this compound.
Introduction: The Discovery of a Novel Indazole Alkaloid
The seeds of Nigella sativa, commonly known as black cumin, have a rich history of use in traditional medicine across various cultures.[1] Scientific investigations into their chemical constituents have revealed a plethora of bioactive compounds, including thymoquinone, nigellimine, and nigellicine.[2] In 1995, a significant addition was made to this list with the discovery of this compound, a novel indazole alkaloid, by Atta-ur-Rahman and his colleagues.[3] This discovery was noteworthy as this compound represented a new class of alkaloids isolated from Nigella sativa.[2][3] Early research highlighted its potential pharmacological significance, prompting further investigation into its biological activities.
Experimental Protocols: From Seed to Pure Compound
The isolation of this compound from Nigella sativa seeds is a multi-step process involving extraction and chromatographic purification. While the seminal publication by Atta-ur-Rahman et al. provides the foundational methodology, this section synthesizes those methods with general best practices for natural product isolation to provide a detailed, actionable protocol.
General Extraction of Alkaloids from Nigella sativa Seeds
The initial step involves the liberation of crude alkaloidal content from the seed matrix.
Protocol:
-
Seed Preparation: Commercially available Nigella sativa seeds are thoroughly cleaned and ground into a fine powder.
-
Defatting: The powdered seeds are first defatted to remove the high content of fixed oils, which can interfere with subsequent extraction steps. This is typically achieved by Soxhlet extraction with n-hexane.[4]
-
Alkaloid Extraction: The defatted seed powder is then subjected to extraction with a polar solvent to isolate the alkaloids. Methanol is a commonly used solvent for this purpose.[5] The extraction can be performed by maceration (soaking at room temperature for several days) or more efficiently by continuous extraction in a Soxhlet apparatus.
-
Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The resulting residue is then subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from other constituents.
-
The residue is dissolved in dilute acid (e.g., 5% HCl) and filtered.
-
The acidic aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.
-
The liberated free alkaloids are then extracted with a suitable organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol.
-
-
Crude Alkaloid Fraction: The organic extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.
Chromatographic Isolation of this compound
The crude alkaloid mixture is a complex blend of different compounds. The isolation of pure this compound requires chromatographic techniques.
Protocol:
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.[6][7]
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of a non-polar solvent and a polar solvent is typically used. A common system is a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A solvent system such as chloroform-methanol (e.g., 9:1 v/v) can be used.
-
Visualization: The spots on the TLC plates can be visualized under UV light (254 nm and 366 nm) and/or by spraying with a suitable chromogenic agent (e.g., Dragendorff's reagent for alkaloids).
-
-
Further Purification: Fractions containing this compound, as identified by TLC, are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.[5]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Characterization of this compound
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.
Spectroscopic Analysis
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity between atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of chromophores.
Quantitative Data
Quantitative analysis of this compound in Nigella sativa seeds is essential for standardization and for understanding its contribution to the overall bioactivity of the plant.
| Parameter | Value/Method | Reference/Comment |
| Yield of this compound | Not explicitly reported in most publicly accessible literature. | The yield of alkaloids, in general, is low. Further research is needed for quantification. |
| Molecular Weight | 297.38 g/mol | Based on the chemical formula C₁₈H₂₃N₃O. |
| Physicochemical Properties | MLogP: 2.39, Water Solubility (LogS): -3.95 | Data from in-silico studies.[8][9] |
| In-silico Binding Affinity | Binding Energy with SARS-CoV-2 nsp3: -7.61 kcal/mol | From molecular docking studies, suggesting potential antiviral activity. |
| In-silico Binding Affinity | Binding Affinity to TNFR1: -6.81 kcal/mol | From molecular docking studies, suggesting potential anti-inflammatory activity. |
Biological Activity and Signaling Pathways
While research on the specific signaling pathways modulated by pure this compound is still emerging, studies on Nigella sativa extracts and its other components provide strong indications of its potential mechanisms of action, particularly in the context of inflammation and immune response.
Anti-inflammatory and Immunomodulatory Effects
Extracts of Nigella sativa have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10] It is plausible that this compound contributes to these effects.
Potential Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Putative anti-inflammatory signaling pathway.
Conclusion and Future Directions
This compound stands as a promising bioactive compound from Nigella sativa with potential therapeutic applications. This guide provides a foundational understanding of its discovery, isolation, and characterization. Future research should focus on:
-
Optimizing Isolation Protocols: Developing more efficient and scalable methods for the isolation of this compound to facilitate further research.
-
Quantitative Analysis: Establishing and validating analytical methods for the routine quantification of this compound in Nigella sativa seeds and its products.
-
Pharmacological Studies: Conducting in-depth in vitro and in vivo studies with pure this compound to elucidate its specific mechanisms of action and therapeutic potential.
-
Clinical Trials: Exploring the clinical efficacy and safety of this compound in relevant disease models.
The information compiled herein aims to accelerate research and development efforts centered on this intriguing natural product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Fýrat Üniversitesi Saðlýk Bilimleri Dergisi [tip.fusabil.org]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Indazole-Type Alkaloids from Nigella sativa Seeds Exhibit Antihyperglycemic Effects via AMPK Activation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties and Therapeutic Potential of Bioactive Compounds in Nigella sativa: A Review [mdpi.com]
- 7. This compound | 120993-86-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Alkaloid Nigellidine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigellidine is a bioactive indazole alkaloid isolated from the seeds of Nigella sativa, a plant with a long history of use in traditional medicine.[1][2] This document provides an in-depth technical overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development. The unique heterocyclic framework of this compound has attracted considerable interest for its potential pharmacological activities. This guide summarizes the current understanding of its structural features, including quantitative data derived from spectroscopic and crystallographic analyses of closely related compounds, details key experimental methodologies for its study, and visualizes its known interactions with cellular signaling pathways.
Chemical Structure and Properties
This compound is characterized by a novel indazole heterocyclic system. Its systematic IUPAC name is 11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one.[3] The molecular formula of this compound is C₁₈H₁₈N₂O₂, with a molecular weight of 294.35 g/mol .
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [3] |
| IUPAC Name | 11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one | [3] |
| CAS Number | 120993-86-4 | [3] |
| Molecular Weight | 294.35 g/mol | [3] |
Stereochemistry and Absolute Configuration
The this compound structure contains a single chiral center at the C-11 position, where the 4-hydroxyphenyl group is attached to the pyridazino[1,2-a]indazole core. The determination of the absolute configuration of this stereocenter is crucial for understanding its biological activity and for enabling enantioselective synthesis.
While the absolute configuration of this compound itself has not been definitively reported with R/S notation in the reviewed literature, a significant insight comes from the structural elucidation of a related, newly discovered indazole alkaloid from Nigella sativa, nigelanoid. The absolute configuration of nigelanoid was determined as 6S based on electronic circular dichroism (ECD) data, which showed a negative Cotton effect at 281 nm.[1][4] This finding for a structurally similar co-occurring alkaloid strongly suggests the likely stereochemical configuration of this compound, though direct confirmation is still required.
Quantitative Structural Data
Definitive quantitative structural data from X-ray crystallography of this compound is not publicly available in crystallographic databases. However, the structure of a closely related derivative, this compound-4-O-sulfite, has been confirmed by X-ray crystallography, and its NMR data has been published.[5] This data provides valuable insights into the bond connectivities and the chemical environment of the this compound core.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound-4-O-sulfite in DMSO-d₆ [5]
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 158.2 | |
| 2 | 142.3 | |
| 3 | 111.0 | 7.08 (s) |
| 4 | 145.1 | |
| 5 | 104.2 | 7.42 (d, 8.5) |
| 5a | 134.2 | |
| 6 | 46.1 | 4.35 (m) |
| 7 | 20.3 | 1.85 (m) |
| 8 | 20.3 | 1.85 (m) |
| 9 | 49.3 | 4.05 (m) |
| 9a | 130.2 | |
| 11 | 115.0 | |
| 11a | 141.2 | |
| 1' | 125.8 | |
| 2', 6' | 131.0 | 7.35 (d, 8.5) |
| 3', 5' | 115.5 | 6.85 (d, 8.5) |
| 4' | 160.3 | |
| 3-CH₃ | 21.0 | 2.15 (s) |
Note: The numbering for this compound-4-O-sulfite may differ slightly from that of this compound due to the presence of the sulfite (B76179) group.
Experimental Protocols
Isolation of Indazole Alkaloids from Nigella sativa Seeds
The following is a generalized protocol based on the reported isolation of indazole-type alkaloids from Nigella sativa.[1][5]
Caption: Generalized workflow for the isolation of this compound.
-
Defatting: The seeds of Nigella sativa are ground and then defatted using a solvent such as n-hexane to remove lipids.
-
Extraction: The defatted seed material is then extracted with a polar solvent, typically aqueous ethanol (e.g., 80% ethanol).
-
Partitioning: The resulting extract is concentrated and partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer, containing the more polar alkaloids, is retained.
-
Chromatography: The aqueous extract is subjected to multiple steps of column chromatography, often using silica (B1680970) gel as the stationary phase, with a gradient of solvents to separate the different components.
-
Purification: Fractions containing the target indazole alkaloids are further purified using techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation by Spectroscopic and Crystallographic Methods
The structural elucidation of this compound and its derivatives relies on a combination of modern analytical techniques.
Caption: Methodological workflow for structure elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and, consequently, the molecular formula of the isolated compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity of atoms within the molecule, defining its planar structure.[5]
-
Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in a crystalline state, including relative stereochemistry. Crystals of the compound are grown and subjected to X-ray diffraction analysis.[5]
-
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra with theoretically calculated spectra for different enantiomers.[1][4]
Biological Activity and Signaling Pathways
Extracts of Nigella sativa and its constituent compounds, including indazole-type alkaloids, have been shown to modulate several key cellular signaling pathways.
AMP-Activated Protein Kinase (AMPK) Pathway
Indazole-type alkaloids from Nigella sativa, including this compound, have been demonstrated to have antihyperglycemic effects, which are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][6][7] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and fatty acid oxidation.
Caption: Postulated activation of the AMPK pathway by this compound.
PI3K/Akt and NF-κB Signaling Pathways
While direct studies on this compound are limited, various components of Nigella sativa have been shown to influence the PI3K/Akt and NF-κB signaling pathways, which are critical in cell survival, proliferation, and inflammation.[3][8][9][10] The PI3K/Akt pathway is a key regulator of cell growth and survival, and its inhibition is a target for cancer therapy. The NF-κB pathway is a central mediator of the inflammatory response. Further research is needed to elucidate the specific effects of this compound on these pathways.
Caption: General modulation of PI3K/Akt and NF-κB pathways by Nigella sativa.
Conclusion
This compound represents a fascinating and pharmacologically relevant natural product with a unique indazole alkaloid structure. While its complete stereochemical and quantitative structural details are still being fully elucidated, the available data from its derivatives provide a strong foundation for further research. The demonstrated interaction of related indazole alkaloids with key signaling pathways such as AMPK highlights the potential of this compound as a lead compound for the development of new therapeutic agents. This guide provides a comprehensive summary of the current knowledge to aid researchers and drug development professionals in their future investigations of this promising molecule.
References
- 1. Indazole-Type Alkaloids from Nigella sativa Seeds Exhibit Antihyperglycemic Effects via AMPK Activation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of novel indazole alkaloids with potential medicinal properties. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 3. 6,7,8,9-Tetrahydro-11-(4-hydroxyphenyl)-3-methyl-1H-pyridazino(1,2-a)indazol-1-one | C18H18N2O2 | CID 136828302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound-4-O-sulfite, the first sulfated indazole-type alkaloid from the seeds of Nigella sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole-type alkaloids from Nigella sativa seeds exhibit antihyperglycemic effects via AMPK activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Indazole-Type Alkaloids from Nigella sativa Seeds Exhibit Antihyperglycemic Effects via AMPK Activation in Vitro - Journal of Natural Products - Figshare [figshare.com]
- 8. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 9. Molecular mechanisms and signaling pathways of black cumin (Nigella sativa) and its active constituent, thymoquinone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Nigellidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigellidine is an indazole alkaloid first isolated from the seeds of Nigella sativa (black cumin), a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and extraction, and its interactions with key biological signaling pathways. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug discovery and development.
Physical and Chemical Properties
This compound possesses a unique tricyclic structure that contributes to its distinct physicochemical characteristics. A summary of its known properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 294.35 g/mol | [1][2] |
| Appearance | Not explicitly reported, likely a solid at room temperature. | |
| Melting Point | Not experimentally determined in the available literature. | |
| Boiling Point | Not experimentally determined in the available literature. | |
| Solubility | Estimated water solubility: 67.26 mg/L @ 25 °C | [1] |
| pKa | Not reported. | |
| LogP | Not reported. |
Spectral Data:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of this compound would be characterized by signals corresponding to its aromatic and aliphatic protons and carbons. The indazole and phenyl rings would show signals in the aromatic region, while the tetrahydro-pyridazino portion would exhibit signals in the aliphatic region. Specific chemical shift assignments for pure this compound require further experimental investigation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming its elemental composition. The fragmentation pattern would be expected to show characteristic losses of fragments from the tetrahydro-pyridazino ring and other parts of the molecule, aiding in its structural elucidation.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely display characteristic absorption bands for N-H and C-H stretching, C=C and C=N double bond stretching from the aromatic and heterocyclic rings, and C-O stretching from the ether linkage.
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound has been reported, offering a route to obtain the compound for research purposes without relying on natural extraction.[3][4][5] A key step in a reported synthesis involves a Palladium(II)-catalyzed C-3 arylation of an indazole precursor.[3]
A generalized workflow for the total synthesis is as follows:
A detailed, step-by-step protocol would involve specific reaction conditions, including the choice of catalyst, ligands, solvents, temperature, and reaction times, followed by purification procedures like column chromatography.
Extraction and Isolation from Nigella sativa Seeds
This compound is naturally present in the seeds of Nigella sativa. The extraction and isolation process typically involves solvent extraction followed by chromatographic separation.
A general procedure for the extraction and isolation is outlined below:
-
Grinding of Seeds: The dried seeds of Nigella sativa are finely ground to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered seeds are subjected to extraction with a suitable organic solvent. Common methods include Soxhlet extraction or maceration with solvents like methanol (B129727) or ethanol.[6][7]
-
Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.
-
Fractionation: The crude extract is then fractionated using techniques like liquid-liquid extraction to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound is further purified using column chromatography, often with silica (B1680970) gel as the stationary phase and a gradient of solvents as the mobile phase.[8] Thin-layer chromatography (TLC) is used to monitor the separation.
-
Isolation and Characterization: The fractions containing pure this compound are collected, the solvent is evaporated, and the identity and purity of the compound are confirmed by spectroscopic methods (NMR, MS, etc.).
Signaling Pathways
This compound has been shown to interact with several key signaling pathways implicated in inflammation and apoptosis, suggesting its potential as a therapeutic agent.
Interaction with NF-κB and MAPK Signaling Pathways
This compound has been reported to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[9] It is suggested that this compound can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. The MAPK pathway, which includes kinases like ERK, JNK, and p38, is also a potential target of this compound.
Role in Apoptosis and Interaction with TNF Receptors
This compound has been implicated in the regulation of apoptosis, or programmed cell death. It has been shown to have strong affinities for Tumor Necrosis Factor Receptor 1 (TNFR1) and TNFR2, which are key players in the extrinsic apoptosis pathway.[10][11] By binding to these receptors, this compound may modulate the downstream signaling cascade that leads to apoptosis.
Conclusion
This compound is a promising natural product with interesting biological activities. This guide has summarized the current knowledge of its physical and chemical properties, synthetic and extraction methodologies, and its interactions with key cellular signaling pathways. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis and isolation, and to precisely define its mechanisms of action at the molecular level. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing indazole alkaloid.
References
- 1. This compound, 120993-86-4 [thegoodscentscompany.com]
- 2. 6,7,8,9-Tetrahydro-11-(4-hydroxyphenyl)-3-methyl-1H-pyridazino(1,2-a)indazol-1-one | C18H18N2O2 | CID 136828302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of nigellicine and nigeglanine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of this compound hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Nigellidine's Mechanism of Action in Inflammatory Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory diseases represent a significant global health burden, and the demand for novel therapeutic agents with improved efficacy and safety profiles is ever-growing. Nigella sativa, commonly known as black seed, has a long history of use in traditional medicine for a wide range of ailments, including inflammatory conditions.[1] Modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic effects, with a significant focus on its rich phytochemical composition. Among the various bioactive compounds isolated from Nigella sativa, the indazole alkaloid nigellidine has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in inflammatory diseases, supported by available data, detailed experimental protocols, and visualizations of key signaling pathways. While much of the detailed mechanistic work on Nigella sativa has centered on its most abundant quinone, thymoquinone, this guide will focus on the available evidence for this compound and place it within the broader context of the plant's anti-inflammatory properties.
Core Mechanism of Action of this compound: Insights from In Silico Studies
Currently, the most specific insights into this compound's anti-inflammatory mechanism of action come from in silico molecular docking studies. These computational analyses predict the binding affinity of this compound to key proteins involved in the inflammatory cascade, suggesting a potential to disrupt pro-inflammatory signaling at the receptor level.
Predicted Interactions with Key Inflammatory Receptors
Molecular docking simulations have identified Tumor Necrosis Factor (TNF) receptors (TNFR1 and TNFR2) and Interleukin-1 Receptor (IL-1R) as potential targets for this compound.[2][3][4] By binding to these receptors, this compound may competitively inhibit the binding of their respective pro-inflammatory cytokine ligands, TNF-α and IL-1β. This would, in turn, block the initiation of downstream signaling pathways that are central to the inflammatory response.
dot```dot graph "Nigellidine_Receptor_Binding" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];
This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; TNFR1 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL1R [fillcolor="#FBBC05", fontcolor="#FFFFFF"];
TNFa [label="TNF-α", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; IL1b [label="IL-1β", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Inflammation [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -- TNFR1 [label="Inhibits Binding", color="#5F6368"]; this compound -- TNFR2 [label="Inhibits Binding", color="#5F6368"]; this compound -- IL1R [label="Inhibits Binding", color="#5F6368"];
TNFa -- TNFR1 [color="#EA4335"]; TNFa -- TNFR2 [color="#EA4335"]; IL1b -- IL1R [color="#FBBC05"];
TNFR1 -- Inflammation [label="Pro-inflammatory Signaling", color="#5F6368"]; TNFR2 -- Inflammation [label="Pro-inflammatory Signaling", color="#5F6368"]; IL1R -- Inflammation [label="Pro-inflammatory Signaling", color="#5F6368"]; }
Caption: Overview of NF-κB and MAPK signaling pathway inhibition by Nigella sativa constituents.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins. Several compounds from Nigella sativa have been shown to inhibit COX-1 and COX-2 activity, which is a mechanism shared by nonsteroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocols
To facilitate further research into the anti-inflammatory mechanisms of this compound, this section provides detailed methodologies for key experiments.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds. [5][6][7][8] dot
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The vehicle, standard drug, or this compound is administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro NF-κB Activation Assay in Macrophages
This assay determines the effect of a compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus. [9][10][11][12] Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the cells.
-
Western Blotting:
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The band intensities are quantified using densitometry software. A decrease in the nuclear translocation of NF-κB p65 in this compound-treated cells compared to LPS-stimulated control cells indicates inhibition of NF-κB activation.
In Vitro MAPK Phosphorylation Assay
This assay is used to assess the effect of a compound on the phosphorylation (activation) of key MAPK proteins. [13][14][15][16] Methodology:
-
Cell Culture and Treatment: Similar to the NF-κB assay, cells (e.g., macrophages or other relevant cell lines) are pre-treated with this compound and then stimulated with an appropriate agonist (e.g., LPS or TNF-α).
-
Protein Extraction: Whole-cell lysates are prepared.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK, as well as antibodies for the total forms of these proteins.
-
The subsequent steps of secondary antibody incubation and detection are the same as for the NF-κB assay.
-
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated to determine the level of MAPK activation. A reduction in this ratio in this compound-treated cells indicates an inhibitory effect.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes. [17][18][19][20][21] Methodology:
-
Assay Principle: The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically monitored.
-
Reagents: A commercial COX inhibitor screening assay kit is typically used, which contains purified COX-1 and COX-2 enzymes, a chromogenic or fluorogenic substrate, and arachidonic acid (the substrate for COX).
-
Procedure:
-
The COX enzyme is pre-incubated with different concentrations of this compound or a standard inhibitor (e.g., celecoxib (B62257) for COX-2, indomethacin for both).
-
The reaction is initiated by the addition of arachidonic acid.
-
The change in absorbance or fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Quantification of Pro-inflammatory Cytokines by ELISA
This assay is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids from in vivo studies. [22][23][24][25][26] Methodology:
-
Sample Collection: Supernatants from cell culture experiments or serum/plasma from animal studies are collected.
-
ELISA Procedure:
-
A commercial ELISA kit for the specific cytokine of interest is used.
-
The wells of a 96-well plate are pre-coated with a capture antibody for the target cytokine.
-
Samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is read at a specific wavelength.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the standards. The concentration of the cytokine in the samples is then interpolated from the standard curve.
Conclusion and Future Directions
The available in silico evidence strongly suggests that this compound possesses anti-inflammatory properties, potentially mediated through the inhibition of key pro-inflammatory cytokine receptors. While these findings are promising, there is a clear need for further experimental validation. Future research should focus on:
-
In vitro studies to confirm the inhibitory effects of this compound on NF-κB and MAPK signaling pathways and to determine its IC50 values for COX-1 and COX-2 inhibition.
-
In vivo studies in various models of inflammatory disease to evaluate the therapeutic efficacy of this compound and to correlate its effects with the modulation of inflammatory biomarkers.
-
Pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound.
A comprehensive understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for the treatment of inflammatory diseases. The experimental protocols provided in this guide offer a framework for conducting the necessary research to further elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmsr-journal.com [jmsr-journal.com]
- 6. awmc.addinmedical.org [awmc.addinmedical.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. njppp.com [njppp.com]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. raybiotech.com [raybiotech.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. assaygenie.com [assaygenie.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 24. assaygenie.com [assaygenie.com]
- 25. mybiosource.com [mybiosource.com]
- 26. Multiplex Human Cytokine ELISA Kit (EM10001) (A33039) [antibodies.com]
Investigating the Antioxidant Properties of Nigellidine in vitro: A Technical Guide
Introduction
Nigella sativa L. (black cumin), a member of the Ranunculaceae family, has been a subject of extensive research due to its wide array of therapeutic properties, including antioxidant, anti-inflammatory, and immunomodulatory effects.[1][2] These properties are attributed to its rich phytochemical composition, which includes alkaloids, flavonoids, and phenolic compounds.[3] Among these, Nigellidine, an indazole alkaloid, has been identified as a significant bioactive constituent.[3] While much of the research has focused on the crude extracts or the major component, thymoquinone, understanding the specific contribution of individual compounds like this compound is crucial for targeted drug development.
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases.[1][4] Antioxidants can mitigate this damage by neutralizing free radicals or by enhancing endogenous defense mechanisms.[5] This technical guide provides a comprehensive overview of the methodologies used to investigate the in vitro antioxidant properties of this compound, drawing upon established protocols and data from studies on Nigella sativa extracts. It is designed to serve as a resource for researchers aiming to elucidate the antioxidant potential of this promising natural compound.
Core Antioxidant Mechanisms
The antioxidant activity of a compound can be exerted through two primary mechanisms:
-
Direct Radical Scavenging: This involves the direct neutralization of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The antioxidant molecule donates a hydrogen atom or an electron to the unstable radical, thereby stabilizing it.
-
Modulation of Cellular Pathways: This is an indirect mechanism where the compound upregulates the expression and activity of endogenous antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway, which controls the expression of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][6][7]
In Vitro Antioxidant Capacity Assays
This section details the experimental protocols for common in vitro assays used to quantify antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 0.2 mL of the test sample (this compound solution at various concentrations) to 1.0 mL of the freshly prepared DPPH solution.[9]
-
Incubation: Vigorously shake the mixture and incubate for 20-30 minutes at room temperature in the dark.[9][10]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[9] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, measured by the decrease in absorbance.
Experimental Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][11]
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.[9][11]
-
Reaction Mixture: Add 0.3 mL of the test sample to 2.0 mL of the diluted ABTS•+ solution.[11]
-
Incubation: Incubate the mixture for 30 minutes at room temperature.[11][12]
-
Calculation: Calculate the percentage of inhibition and the IC50 value using the same formula as for the DPPH assay.
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage. The ferric thiocyanate (B1210189) method is commonly used, which measures the amount of peroxide produced during linoleic acid oxidation.
Experimental Protocol:
-
Sample Preparation: Dissolve 10 mg of the extract in 1 mL of pure ethanol. Add 25.1 mg of linoleic acid, 2 mL of 0.05 M phosphate buffer (pH 7.0), and 1 mL of distilled water.[11]
-
Incubation: Incubate the solution at 40°C in the dark for 24 hours.[11]
-
Reaction Mixture: Take a 25 µL aliquot of the incubated solution and add 2.4 mL of 75% ethanol, followed by 25 µL of 30% ammonium (B1175870) thiocyanate.[11]
-
Color Development: After 3 minutes in the dark, add 25 µL of 0.02 M ferrous chloride in 3.5% HCl to initiate color development.
-
Measurement: Measure the absorbance at 500 nm. A lower absorbance indicates a higher degree of lipid peroxidation inhibition.
-
Calculation: The percentage of inhibition is calculated relative to a control sample without the antioxidant.
Summary of Nigella sativa Antioxidant Activity
While data for isolated this compound is limited, studies on various extracts of Nigella sativa provide a strong indication of its antioxidant potential. The following table summarizes key quantitative data from in vitro assays.
| Assay | N. sativa Fraction | IC50 / Inhibition | Reference |
| DPPH Scavenging | Unsap. Fraction (UF) | 113.24 ± 0.425 µg/mL | [11] |
| Total Oil (TO) | 173.66 ± 0.174 µg/mL | [11] | |
| n-Butanol Extract | 48.7 µg/mL | [13] | |
| Ethyl Acetate Extract | 50.65 µg/mL | [13] | |
| Fixed Oil | 6374 µg/mL | [13] | |
| ABTS Scavenging | Unsap. Fraction (UF) | 0.455 ± 0.01 mg/mL | [11] |
| H₂O₂ Scavenging | Unsap. Fraction (UF) | 0.324 ± 0.003 mg/mL | [11] |
| Total Oil (TO) | 0.39 ± 0.002 mg/mL | [11] | |
| Lipid Peroxidation | Unsap. Fraction (UF) | 57.5% Inhibition | [11] |
Cellular Antioxidant Activity (CAA) Assay
Chemical assays like DPPH and ABTS do not account for biological factors such as cell uptake, metabolism, or localization. The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular context.[14] It quantifies the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) inside cells.[14][15]
Experimental Protocol:
-
Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and confluence.[14]
-
Cell Treatment: Wash cells with Phosphate-Buffered Saline (PBS). Treat the cells for 1 hour with medium containing the test compound (this compound) at various concentrations, along with 25 µM DCFH-DA (the fluorescent probe).[14]
-
Induction of Oxidative Stress: Wash the cells with PBS to remove extracellular compounds. Add 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP), a free radical generator, to induce oxidative stress.[14]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically (e.g., every 5 minutes for 1 hour) using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[14][15]
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is calculated based on the inhibition of fluorescence relative to control cells (treated with DCFH-DA and ABAP but no antioxidant). Results can be expressed as quercetin (B1663063) equivalents (QE).[14]
Modulation of the Nrf2-Keap1 Signaling Pathway
A key mechanism for cellular protection against oxidative stress is the activation of the Nrf2 signaling pathway.[7] In its inactive state, Nrf2 is bound in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of protective enzymes, including SOD, CAT, GPx, and Heme oxygenase-1 (HO-1).[5][6] Studies suggest that constituents of Nigella sativa can modulate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[5][6] Investigating the ability of this compound to activate Nrf2 would be a critical step in characterizing its indirect antioxidant effects.
Conclusion and Future Directions
The available in vitro data on Nigella sativa extracts strongly suggest significant antioxidant activity through multiple mechanisms, including direct radical scavenging and inhibition of lipid peroxidation. While these findings provide a compelling basis, the specific contribution of the alkaloid this compound to this overall activity remains to be fully elucidated.
For drug development professionals and researchers, the following steps are recommended:
-
Isolation and Purification: Conduct studies using highly purified this compound to accurately quantify its intrinsic antioxidant capacity using the assays detailed in this guide.
-
Cell-Based Assays: Employ the Cellular Antioxidant Activity (CAA) assay to verify its efficacy in a biologically relevant system, accounting for cell permeability and metabolic stability.
-
Mechanistic Studies: Investigate the effect of this compound on the Nrf2-Keap1 signaling pathway. This would involve measuring Nrf2 nuclear translocation and the subsequent expression and activity of downstream antioxidant enzymes (SOD, CAT, GPx) in cell models.
By systematically applying these in vitro methodologies, the scientific community can build a comprehensive profile of this compound's antioxidant properties, paving the way for its potential development as a therapeutic agent for conditions associated with oxidative stress.
References
- 1. Effect of Nigella sativa Supplementation on Oxidative Stress and Antioxidant Parameters: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive and updated review on anti-oxidant effects of Nigella sativa and its constituent, thymoquinone, in various disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms and signaling pathways of black cumin (Nigella sativa) and its active constituent, thymoquinone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of hydroalcoholic seed extract of Nigella sativa on hepatic and pancreatic factors of Nrf2 and FGF21 in the regulation of insulin transcription factors of MafA and PDX-1 in streptozotocin-treated diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical Profile and Antioxidant Activity of Nigella sativa L Growing in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajprd.com [ajprd.com]
- 10. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. repo-dosen.ulm.ac.id [repo-dosen.ulm.ac.id]
Nigellidine's Role in Modulating Immune Cell Function: A Technical Guide and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigella sativa, commonly known as black seed, has a long history of use in traditional medicine for a wide range of ailments, largely attributed to its immunomodulatory and anti-inflammatory properties.[1][2][3] While the majority of research has focused on its principal bioactive constituent, thymoquinone (B1682898) (TQ), the seeds contain a complex array of other compounds, including the indazole alkaloid nigellidine.[2] This technical guide provides a comprehensive overview of the current understanding of how Nigella sativa and its components modulate immune cell function. It will delve into the established effects on key immune cells, the underlying signaling pathways, and detailed experimental protocols for their investigation. Crucially, this guide will also address the current knowledge gap regarding the specific role of this compound, highlighting in silico findings and proposing a roadmap for future experimental validation of its immunomodulatory potential.
Introduction to Nigella sativa and its Bioactive Components
Nigella sativa is an annual flowering plant native to Southern Europe, North Africa, and Southwest Asia, whose seeds and oil have been used for centuries in traditional medicine.[4] The therapeutic potential of Nigella sativa is attributed to a rich and diverse phytochemical profile. Besides thymoquinone, other identified components include dithymoquinone, thymol, carvacrol, and various alkaloids such as nigellicine (B1251354) and this compound.[2] While extensive studies have elucidated the immunomodulatory effects of the whole seed extract and thymoquinone, the specific contribution of other alkaloids like this compound remains largely unexplored, presenting a promising frontier in immunopharmacology research.[1][5]
Immunomodulatory Effects of Nigella sativa Extracts and Thymoquinone on Immune Cells
The immunomodulatory activity of Nigella sativa is characterized by its ability to influence both innate and adaptive immune responses.[1] This involves the modulation of key immune cells, including macrophages, T lymphocytes, and neutrophils.
Macrophage Modulation
Macrophages, as key players in the innate immune system, are significantly influenced by Nigella sativa extracts and thymoquinone.[4] These compounds have been shown to enhance macrophage phagocytic activity, a critical function in pathogen clearance and initiation of the immune response.[6] Furthermore, they can modulate the production of inflammatory mediators by macrophages. For instance, thymoquinone has been demonstrated to reduce nitric oxide (NO) and triglyceride levels in palmitate-stimulated macrophages.[7] In certain contexts, components of Nigella sativa can activate macrophages, leading to increased production of pro-inflammatory cytokines like TNF-α and IL-6, thereby bolstering the immune response.[4]
T Lymphocyte Regulation
Nigella sativa and its constituents exert significant effects on T lymphocytes, which are central to the adaptive immune response. Thymoquinone has been shown to enhance the survival and activity of antigen-specific CD8+ T cells in vitro, suggesting a role in bolstering cell-mediated immunity.[8] Conversely, essential oil from Nigella sativa has demonstrated the ability to inhibit the proliferation of both CD4+ and CD8+ T lymphocytes and induce their apoptosis, indicating a potential for immunosuppressive effects that could be beneficial in autoimmune conditions.[9] This dual regulatory capacity underscores the complex immunomodulatory profile of Nigella sativa's components.
Neutrophil Function
Neutrophils, the most abundant type of white blood cell and a cornerstone of the innate immune response, are also targets of Nigella sativa's bioactive compounds. Thymoquinone has been found to strongly inhibit superoxide (B77818) production and granule exocytosis in fMLF-induced neutrophils, pointing to a potent anti-inflammatory effect.[10]
Quantitative Data on Immunomodulation
The following tables summarize the quantitative effects of Nigella sativa extracts and thymoquinone on various immune cell functions as reported in the literature. It is important to note the absence of such specific data for this compound.
Table 1: Effect of Thymoquinone on Macrophage Function
| Cell Type | Stimulant | TQ Concentration | Effect | Reference |
| RAW 264.7 Macrophages | Palmitate | 50 & 100 µg/mL | Significantly reduced nitric oxide and triglyceride levels | [7] |
| THP-1 Macrophages | IFN-γ | 2.5 & 5 µM | Decreased MCP-1 expression (0.39- and 0.63-fold, respectively) | [11] |
| Monocyte-Derived Macrophages | - | 50 µg/mL | Increased phagocytosis of E. coli (68% vs 41% in control) | [6] |
| Monocyte-Derived Macrophages | - | 100 µg/mL | Significantly increased IFN-γ secretion | [6] |
| BV-2 Microglia | LPS | <10 µM | Reduced NO₂⁻ production with an IC₅₀ of 5.04 µM | [12] |
Table 2: Effect of Nigella sativa Oil and Thymoquinone on T Lymphocyte Function
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human Lymphocytes | N. sativa Oil Dilution | 1:10 | Inhibited proliferation (24.3% proliferating cells vs 92.48% in control) | [10] |
| Antigen-Specific CD8+ T cells | Thymoquinone | 0.62 - 10 µg/mL | Enhanced survival and IFN-γ production | [8] |
| Human CD4+ and CD8+ T cells | N. sativa Essential Oil | 1:10, 1:50, 1:100 dilutions | Significantly inhibited proliferation and induced apoptosis | [9] |
Signaling Pathways Modulated by Nigella sativa Constituents
The immunomodulatory effects of Nigella sativa's components are mediated through the regulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory and immune responses.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals like cytokines or pathogen-associated molecular patterns, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15] Certain compounds from Nigella sativa have been shown to modulate this pathway by promoting the phosphorylation of p65 and IκBα, leading to NF-κB activation and an enhanced immune response.[4]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and differentiation.[16] It comprises several parallel kinase cascades, including the ERK, JNK, and p38 MAPK pathways.[17] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as AP-1, which in turn regulate the expression of immune-related genes.[18] Components of Nigella sativa have been demonstrated to activate the MAPK pathway by promoting the phosphorylation of JNK, ERK, and p38 in macrophages.[4]
References
- 1. Immunomodulatory and anti-inflammatory action of Nigella sativa and thymoquinone: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tibb.co.za [tibb.co.za]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Immunomodulatory Effect of Nigella sativa | Semantic Scholar [semanticscholar.org]
- 6. Thymoquinone Effect on Monocyte-Derived Macrophages, Cell-Surface Molecule Expression, and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nigella sativa: A Dietary Supplement as an Immune-Modulator on the Basis of Bioactive Components [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thymoquinone (TQ) Inhibits Inflammation and Migration of THP-1 Macrophages: Mechanistic Insights into the Prevention of Atherosclerosis Using In-Vitro and In-Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of Thymoquinone in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB: Governing Macrophages in Cancer [mdpi.com]
- 14. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Manipulating the NF-κB pathway in macrophages using mannosylated, siRNA-delivering nanoparticles can induce immunostimulatory and tumor cytotoxic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Chlorogenic Acid from Peucedanum japonicum Attenuates TNF-α-Induced Oxidative Stress and Inflammatory Damage in Human Dermal Fibroblasts [mdpi.com]
- 18. researchgate.net [researchgate.net]
Preliminary Anticancer Screening of Nigellidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary anticancer screening of Nigellidine, a bioactive alkaloid found in Nigella sativa. The document outlines its cytotoxic potential, delves into the key signaling pathways it likely modulates, and offers detailed experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug discovery.
Introduction to this compound
This compound is an indazole alkaloid isolated from the seeds of Nigella sativa, a plant that has been used in traditional medicine for centuries to treat a variety of ailments.[1] Modern scientific investigations have begun to validate the therapeutic properties of Nigella sativa, with a significant focus on its anticancer potential. While much of the research has centered on thymoquinone, another major bioactive component, this compound is emerging as a compound of interest for its potential cytotoxic and antitumor activities.[1]
In Vitro Cytotoxicity of this compound and Nigella Sativa Extracts
The preliminary assessment of any potential anticancer agent involves determining its cytotoxic effects on cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
While experimental in vitro cytotoxicity data for isolated this compound is limited, computational studies have provided valuable insights. An in-silico analysis predicted a potent IC50 value for this compound against human 3-Phosphoglycerate dehydrogenase (PHGDH), an enzyme overexpressed in several cancers and a key player in the serine biosynthesis pathway essential for tumor growth.[2]
For a broader context, the cytotoxic activities of various Nigella sativa extracts and its most studied constituent, thymoquinone, have been extensively evaluated against a range of cancer cell lines. This data provides a strong rationale for the further investigation of its individual components, including this compound.
Table 1: In-Silico and In Vitro Cytotoxicity Data
| Compound/Extract | Cell Line(s) | IC50 Value | Reference(s) |
| This compound (in-silico) | Human 3-Phosphoglycerate dehydrogenase (PHGDH) | 0.08 µM | [2] |
| Nigella sativa Aqueous Extract | MCF-7 (Breast Cancer) | 180 µg/ml | [3] |
| HepG2 (Liver Cancer) | 300 µg/ml | [3] | |
| Nigella sativa Oil (NSO) | A-549 (Lung Cancer) | 43 µg/ml | [4] |
| Nigella sativa Extract (NSE) | A-549 (Lung Cancer) | 0.5 mg/ml (for 50% viability) | [5] |
| Nigella sativa Oil Nanoparticles | HCT 116 (Colorectal Carcinoma) | 17.95 ±0.82 µg/ml | [6] |
| PC3 (Prostate Cancer) | 4.02 ±0.12 µg/ml | [6] | |
| Thymoquinone | Myeloblastic Leukemia HL-60 | 15 µM | [7] |
Note: The IC50 value for this compound is a computed value from a molecular docking study and awaits experimental validation.
Experimental Protocols for Anticancer Screening
This section provides detailed methodologies for key in vitro assays essential for the preliminary anticancer screening of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. Thus, cells that are Annexin V-FITC positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice to fix and permeabilize the cells.
-
Washing: Wash the cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Experimental Workflow and Signaling Pathways
Experimental Workflow
The preliminary anticancer screening of a novel compound like this compound follows a logical progression from in vitro to in vivo studies. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for anticancer screening.
Key Signaling Pathways in this compound's Anticancer Activity
Based on studies of Nigella sativa and its components, this compound is likely to exert its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt, NF-κB, p53, and MAPK pathways.
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.
Caption: PI3K/Akt signaling pathway and this compound.
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes proliferation and prevents apoptosis.
Caption: NF-κB signaling pathway and this compound.
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activation in response to cellular stress can lead to cell cycle arrest or programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines: An anti-neoplastic study along with its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardio-protective and anti-cancer therapeutic potential of Nigella sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Nigella sativa seed oil and extract against human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.athmsi.org [journals.athmsi.org]
The Untapped Neuroprotective Potential of Nigellidine: A Technical Guide for Researchers
Abstract:
Nigellidine, an indazole alkaloid isolated from the seeds of Nigella sativa, represents a frontier in neuropharmacological research. While the neuroprotective effects of Nigella sativa are well-documented, these properties have been overwhelmingly attributed to its major constituent, thymoquinone (B1682898). This compound, in contrast, remains largely unexplored, with a notable absence of direct in vitro and in vivo studies confirming its neuroprotective capacity. This technical guide consolidates the current, albeit limited, understanding of this compound, focusing on computational data that strongly suggests its potential as a neuroprotective agent. We present available quantitative data from molecular docking studies, propose detailed experimental protocols for future validation, and visualize potential mechanisms and workflows. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to investigate the neuroprotective promise of this compound.
Introduction: The Case for this compound
Nigella sativa L. (Ranunculaceae), commonly known as black cumin, has been used for centuries in traditional medicine. Its seeds contain a rich phytochemical profile, including alkaloids, saponins, and a potent essential oil.[1][2] Among the isoquinoline (B145761) and pyrazole (B372694) alkaloids, this compound is a unique indazole alkaloid.[1] Despite the extensive research into the neuroprotective effects of N. sativa extracts—demonstrating antioxidant, anti-inflammatory, and anti-apoptotic properties—the specific contribution of this compound remains an open and compelling question.[3][4]
Current research is dominated by studies on thymoquinone, which has shown efficacy in various models of neurodegeneration, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[5][6][7] However, the complexity of the seed's extract suggests that other compounds may act synergistically or independently. This guide redirects the focus to this compound, leveraging in silico data to build a case for its investigation as a standalone neuroprotective candidate.
Quantitative Data: Insights from Molecular Docking Studies
To date, the primary source of quantitative data on this compound's biological activity comes from molecular docking studies. These computational analyses predict the binding affinity of a ligand (this compound) to a protein target. A lower binding energy (measured in kcal/mol) indicates a more stable and favorable interaction. The available data suggests that this compound has a strong affinity for proteins involved in inflammation and cellular metabolism, which are key pathways in neurodegeneration.
| Target Protein | Protein Data Bank (PDB) ID | This compound Binding Affinity (kcal/mol) | Implication for Neuroprotection | Reference |
| Interleukin-1 Receptor (IL1R) | 1itb | -6.23 | Inhibition of a key pro-inflammatory signaling pathway. | [2] |
| Tumor Necrosis Factor Receptor 1 (TNFR1) | 1ncf | -6.81 | Blocking a critical mediator of neuroinflammation. | [5][8] |
| Tumor Necrosis Factor Receptor 2 (TNFR2) | 3alq | -5.10 | Modulation of TNF-α signaling. | [5][8] |
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | Not Specified | -8.467 | Potential modulation of cellular metabolic pathways. | [3] |
| Main Protease (Mpro) of SARS-CoV-2 | 6LU7 | -6.38 | While not directly neuroprotective, indicates strong protein binding. | [2] |
| Spike Protein of SARS-CoV-2 | Not Specified | -7.5 | Demonstrates significant ligand-protein interaction potential. | [9][10] |
Note: The data presented is derived from computational models and awaits experimental validation.
Proposed Experimental Protocols
The absence of published experimental data on this compound's neuroprotective effects necessitates the development of a structured research plan. Below are detailed, yet proposed, methodologies for key experiments to validate the in silico findings.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
Objective: To determine if this compound protects neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxic agent
-
Isolated this compound (purity >95%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a predetermined neurotoxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. A control group should not be exposed to H₂O₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: In Vivo Neuroprotection in a Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of this compound in a rat model of stroke.
Materials:
-
Male Wistar rats (250-300g)
-
Isolated this compound
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
Methodology:
-
Animal Groups: Divide rats into four groups: (1) Sham-operated, (2) MCAO + Vehicle, (3) MCAO + this compound (low dose, e.g., 5 mg/kg), (4) MCAO + this compound (high dose, e.g., 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle intraperitoneally once daily for 7 days prior to surgery.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with a filament for 2 hours, followed by reperfusion. The sham group undergoes the same surgery without filament insertion.
-
Neurological Deficit Scoring: 24 hours after MCAO, assess neurological deficits using a standardized scoring system.
-
Behavioral Tests: Conduct behavioral tests such as the rotarod test for motor coordination and grip strength test.
-
Infarct Volume Measurement:
-
At the end of the experiment, euthanize the animals and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution.
-
Quantify the infarct volume (pale area) using image analysis software.
-
-
Data Analysis: Compare neurological scores, behavioral outcomes, and infarct volumes between the groups.
Visualizing Pathways and Workflows
Potential Anti-Neuroinflammatory Signaling of this compound
The strong binding affinity of this compound to IL1R and TNFR1, as suggested by molecular docking studies, points towards a potential mechanism of action involving the inhibition of key inflammatory pathways. Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases.
Caption: Potential anti-neuroinflammatory mechanism of this compound via inhibition of IL-1R and TNFR1.
Proposed Experimental Workflow for this compound Validation
A systematic approach is required to move from computational prediction to experimental validation. The following workflow outlines the necessary steps for a comprehensive evaluation of this compound's neuroprotective properties.
Caption: Proposed experimental workflow for validating the neuroprotective effects of this compound.
Conclusion and Future Directions
This compound presents an intriguing but currently enigmatic profile. The stark contrast between the wealth of data on thymoquinone and the scarcity of information on this compound underscores a significant research gap. The in silico data is compelling, suggesting that this compound's strong binding affinity to key inflammatory receptors could translate into potent anti-neuroinflammatory and, by extension, neuroprotective effects.
This technical guide provides the foundational framework for initiating a dedicated research program into this compound. The immediate priorities are clear:
-
Chemical Isolation and Standardization: Develop robust protocols for the isolation and purification of this compound to ensure the availability of high-purity compounds for experimental use.
-
In Vitro Validation: Systematically perform the proposed in vitro assays to confirm its ability to protect neurons from common insults and to elucidate the underlying molecular mechanisms.
-
In Vivo Efficacy: Progress to well-designed animal models of neurodegenerative diseases to determine if the in vitro effects translate to meaningful therapeutic outcomes.
The exploration of this compound could unveil a novel class of neuroprotective agents derived from a well-known medicinal plant. For drug development professionals and researchers, this compound is not just another compound from Nigella sativa; it is an untapped resource with the potential to contribute to the next generation of therapies for neurodegenerative diseases. Further investigation is not just warranted; it is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. Active-site molecular docking of this compound with nucleocapsid-NSP2-MPro of COVID-19 and to human IL1R-IL6R and strong antioxidant role of Nigella sativa in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Nigellidine's Interaction with Cellular Signaling Pathways: A Technical Guide for Researchers
Introduction
Nigella sativa, commonly known as black seed, has been utilized for centuries in traditional medicine for a wide range of ailments. Its therapeutic properties are attributed to a rich composition of bioactive compounds, including thymoquinone, thymohydroquinone, dithymoquinone, and various alkaloids. Among these, the indazole alkaloid nigellidine has emerged as a compound of interest for its potential pharmacological activities.[1] This technical guide provides an in-depth overview of the current understanding of this compound's interaction with key cellular signaling pathways. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental methodologies, and visualizations to facilitate further investigation into this promising natural product. It is important to note that while research on Nigella sativa as a whole is extensive, studies focusing specifically on isolated this compound are in their nascent stages, with much of the current knowledge derived from in silico molecular docking studies.
Quantitative Data Presentation
The primary quantitative data available for this compound's interaction with cellular signaling components comes from molecular docking studies. These computational analyses predict the binding affinity of a ligand (this compound) to a target protein, providing insights into potential inhibitory or modulatory effects. The binding energy (BE) indicates the strength of the interaction, with more negative values suggesting a stronger bond. The inhibition constant (Ki) is another measure of binding affinity.
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Ligand Efficiency | Implicated Signaling Pathway(s) | Reference |
| Human Proteins | |||||
| Tumor Necrosis Factor Receptor 1 (TNFR1) | -6.81 | - | - | TNF/NF-κB, Apoptosis | [2] |
| Tumor Necrosis Factor Receptor 2 (TNFR2) | -5.1 | - | - | TNF/NF-κB, Apoptosis | [2] |
| Fas Dimer | -7.41 | - | - | Apoptosis | [2] |
| Interleukin-1 Receptor (IL1R) | -6.23 | - | - | Inflammatory Signaling | [3] |
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | -8.467 | 0.08 µM (computed) | - | Serine Biosynthesis, Cancer Metabolism | [4] |
| Viral Proteins | |||||
| SARS-CoV-2 nsp3 | -7.61 | 2.66 | - | Viral Replication | [2] |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | -6.38 | - | -0.29 | Viral Replication | [3] |
| SARS-CoV-2 nsp2 | -6.6 | - | -0.3 | Viral Replication | [3] |
| Rabbit Hemorrhagic Disease Virus (RHDV) VPg | -6.0 | - | - | Viral Replication | [5] |
| Rabbit Hemorrhagic Disease Virus (RHDV) RdRP | -7.0 | - | - | Viral Replication | [5] |
Interaction with Cellular Signaling Pathways
Based on the available molecular docking data, this compound is predicted to interact with key proteins involved in apoptosis, inflammation, and cancer metabolism.
Apoptosis and TNF/Fas Signaling
Molecular docking studies suggest that this compound may significantly block the TNF-induced inflammatory and Fas-induced apoptotic death-signaling pathways.[2] It demonstrates strong binding affinities for TNFR1, TNFR2, and the Fas dimer.[2] This suggests a potential mechanism for controlling apoptosis and inflammation, which are critical processes in various diseases, including cancer and autoimmune disorders.
Potential inhibition of TNF/Fas signaling by this compound.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. While direct experimental evidence for this compound is lacking, its predicted interaction with TNFR1, a key activator of the NF-κB pathway, suggests a potential modulatory role. Other components of Nigella sativa have been shown to activate the NF-κB pathway in immune cells, leading to the release of pro-inflammatory cytokines.[6] Further research is needed to elucidate the specific effect of this compound on this pathway.
Hypothesized modulation of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Similar to the NF-κB pathway, direct evidence for this compound's effect is unavailable. However, extracts from Nigella sativa have been shown to modulate the MAPK pathway.[6] Given the interconnectedness of cellular signaling, it is plausible that this compound could also influence this pathway, a hypothesis that warrants experimental validation.
Potential points of interaction for this compound in the MAPK pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. While no direct studies on this compound's effect on this pathway have been published, other components of Nigella sativa are known to inhibit this pathway.[7] The potential for this compound to interact with upstream receptors that can activate this pathway suggests it as a target for future investigation.
Hypothesized influence of this compound on the PI3K/Akt/mTOR pathway.
Experimental Protocols
To facilitate further research into the effects of this compound on these signaling pathways, detailed protocols for key experiments are provided below.
General experimental workflow for studying this compound's effects.
Apoptosis Assay using Annexin V Staining and Flow Cytometry
Principle: This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls for the desired time period.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for MAPK and PI3K/Akt Pathway Activation
Principle: Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK (e.g., ERK, JNK, p38) and PI3K/Akt (e.g., Akt, mTOR) signaling pathways, which indicates their activation or inhibition.[11][12][13]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Assessment of NF-κB Activation
Principle: NF-κB activation involves the phosphorylation and degradation of its inhibitor, IκBα, and the subsequent translocation of the p65 subunit to the nucleus. This can be assessed by measuring the levels of phosphorylated IκBα and p65 in the cytoplasm and nucleus.[14][15][16][17]
Materials:
-
Treated and control cells
-
Cytoplasmic and nuclear extraction buffers
-
Primary antibodies (phospho-IκBα, total IκBα, phospho-p65, total p65, and compartmental markers like GAPDH for cytoplasm and Lamin B1 for nucleus)
-
Other materials for Western blotting as listed above.
Protocol:
-
Treat cells with this compound as described previously.
-
Fractionate the cells to separate cytoplasmic and nuclear extracts using appropriate buffers.
-
Perform Western blotting on both fractions as described in the previous protocol.
-
Probe the membranes with antibodies against the phosphorylated and total forms of IκBα and p65.
-
Use GAPDH and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively, to ensure the purity of the fractions.
-
Analyze the changes in the levels of the target proteins in each fraction to determine the extent of NF-κB activation.
Conclusion and Future Directions
The current body of research, primarily based on in silico molecular docking studies, suggests that this compound, an alkaloid from Nigella sativa, has the potential to modulate key cellular signaling pathways involved in apoptosis, inflammation, and cell proliferation. The predicted interactions with TNFR1, TNFR2, Fas, and IL1R provide a strong rationale for its further investigation as a potential therapeutic agent.
However, it is crucial to emphasize that these computational predictions require rigorous experimental validation. Future research should focus on:
-
In vitro studies: Utilizing the experimental protocols outlined in this guide to confirm the effects of isolated this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways in various cell lines.
-
Quantitative analysis: Determining the IC50 values of this compound in different cancer cell lines to assess its cytotoxic potency.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.
By undertaking these investigations, the scientific community can build a more comprehensive understanding of this compound's mechanism of action and unlock its full therapeutic potential.
References
- 1. Anticancer activity of Nigella sativa (black seed) - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active-site molecular docking of this compound with nucleocapsid-NSP2-MPro of COVID-19 and to human IL1R-IL6R and strong antioxidant role of Nigella sativa in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. Molecular docking insights of Nigella sativa compounds as potential antiviral inhibitory agents against the replication-machinery proteins VPg and RdRP in rabbit hemorrhagic disease virus (RHDV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of Nigellidine: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the computational docking studies of Nigellidine, a promising bioactive compound from Nigella sativa, with various therapeutic target proteins. This guide provides a comprehensive overview of binding affinities, experimental methodologies, and the functional implications for drug development.
Introduction
This compound, an indazole alkaloid isolated from the seeds of Nigella sativa (black cumin), has garnered significant attention in the scientific community for its potential therapeutic properties. As computational methods accelerate the pace of drug discovery, in silico molecular docking has emerged as a crucial tool to predict the binding interactions between ligands like this compound and protein targets. This technical guide synthesizes the findings from various docking studies, offering researchers and drug development professionals a detailed reference on the interaction of this compound with key proteins involved in viral infections, inflammation, and cancer.
This compound Docking Studies: Quantitative Data Summary
The following tables summarize the results of in silico docking studies of this compound with several target proteins. The data includes binding affinity (or docking score) typically measured in kcal/mol, with more negative values indicating a stronger predicted interaction. Where available, ligand efficiency (LE) and inhibition constants (Ki) are also included.
Table 1: Docking Performance of this compound against SARS-CoV-2 Target Proteins
| Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Ligand Efficiency | Interacting Residues | Reference |
| Spike Glycoprotein | 6VSB | AutoDock, PatchDock | -7.5 | - | PHE342, PHE374, PHE375, TRP436, LEU368 | [1] |
| Main Protease (Mpro/3CLpro) | 6LU7 | AutoDock, PatchDock | -6.38 | -0.29 | - | [2] |
| Main Protease (Mpro) | - | - | -7.6 | - | - | [1] |
| Nsp2 | QHD43415_2 | AutoDock, PatchDock | -6.6 | -0.3 | CYS240 | [2] |
| Nsp3 | - | AutoDock, PatchDock | -7.61 | - | - | [3] |
| Nucleocapsid | QHD43423 | AutoDock, PatchDock | - | - | - | [2] |
| Papain-Like Protease (PLpro) | 6WX4 | YASARA Structure | -2.67 | - | - | [4] |
Table 2: Docking Performance of this compound against Human Inflammatory and Cancer-Related Proteins
| Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Ligand Efficiency | Inhibition Constant (Ki) | Interacting Residues | Reference |
| Human 3-Phosphoglycerate Dehydrogenase (PHGDH) | 5OFW | AutoDock Tools 1.5.6 | -8.467 | - | 0.08 µM (IC50) | R119, I121, A124, W133, E134, R135, M128, M139 | [5] |
| Interleukin-1 Receptor (IL1R) | 1ITB | AutoDock, PatchDock | -6.23 | - | - | - | [2] |
| Tumor Necrosis Factor Receptor 1 (TNFR1) | - | AutoDock, PatchDock | -6.81 | - | - | - | [6] |
| Tumor Necrosis Factor Receptor 2 (TNFR2) | - | AutoDock, PatchDock | -5.16 | - | - | - | [6] |
| Fas Dimer | - | AutoDock | -7.41 | - | - | - | [3] |
Experimental Protocols and Methodologies
The in silico studies of this compound have employed a range of computational tools and methodologies to predict its binding affinity and interaction with target proteins. The general workflow for these studies is depicted below.
General In Silico Drug Discovery Workflow
Caption: A generalized workflow for in silico drug discovery.
Key Experimental Steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins were typically retrieved from the Protein Data Bank (PDB). These structures were then prepared by removing water molecules, ligands, and co-factors, and by adding polar hydrogens. The 2D structure of this compound was converted to a 3D structure and optimized to its lowest energy conformation.
-
Molecular Docking: Software such as AutoDock, PatchDock, and YASARA were used to perform the molecular docking simulations.[2][4] A grid box was defined around the active site of the target protein to specify the search space for the ligand. The docking algorithm then explored various conformations and orientations of this compound within the grid box to identify the most favorable binding pose based on a scoring function that estimates the binding affinity.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the protein-ligand complex, MD simulations were often performed using software like GROMACS.[1] One study utilized the GROMOS96 43a1 force field for a 100-nanosecond simulation to evaluate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA).[1]
-
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound were often predicted using computational tools to assess its drug-likeness.
Signaling Pathways and Therapeutic Implications
The target proteins of this compound are implicated in several key signaling pathways, suggesting its potential to modulate these biological processes.
SARS-CoV-2 Replication Cycle
Several non-structural proteins (NSPs) of SARS-CoV-2, which are crucial for its replication and transcription, have been identified as potential targets for this compound. By inhibiting these proteins, this compound could potentially disrupt the viral life cycle.
Caption: Role of targeted SARS-CoV-2 NSPs in the replication cycle.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that signals through its receptors, TNFR1 and TNFR2. This compound has shown potential to interact with both of these receptors, suggesting a possible anti-inflammatory mechanism by modulating the TNF-α signaling cascade.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Pharmacokinetics and Bioavailability of Nigellidine: A Technical Overview for Researchers
Disclaimer: Published in vivo pharmacokinetic and bioavailability data for Nigellidine in animal models are scarce in publicly available scientific literature. The majority of the available information is derived from in silico computational predictions. This guide summarizes the existing predictive data and provides a generalized experimental framework for conducting future animal studies on this compound.
Introduction to this compound
This compound is an indazole alkaloid first isolated from the seeds of Nigella sativa L. (black cumin), a plant renowned for its extensive use in traditional medicine.[1][2] Along with other bioactive constituents like thymoquinone, this compound is believed to contribute to the pharmacological properties of Nigella sativa.[2][3] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is crucial for its development as a potential therapeutic agent.
Predicted Pharmacokinetic Properties of this compound (In Silico Data)
Computational, or in silico, models are frequently used in the early stages of drug discovery to predict the ADME properties of chemical compounds.[4] Several studies have analyzed the phytochemicals of Nigella sativa, including this compound, to forecast their drug-likeness and pharmacokinetic behavior.[5][6][7] These predictions, while theoretical, provide valuable initial insights.
Data Presentation: Predicted ADME & Physicochemical Properties
The following table summarizes the predicted ADME and physicochemical characteristics of this compound based on computational screening.
| Parameter | Predicted Value/Characteristic | Implication for Pharmacokinetics | Source |
| Molecular Formula | C₁₈H₁₈N₂O | - | [8] |
| Molecular Weight | 278.35 g/mol | Favorable for oral absorption (within Lipinski's Rule of Five) | [5] |
| LogP (Lipophilicity) | 2.5 - 3.5 (Predicted) | Moderate lipophilicity suggests good membrane permeability and absorption. | [5] |
| Water Solubility | Poorly Soluble (Predicted) | May limit dissolution rate and subsequent absorption. | [4] |
| Gastrointestinal (GI) Absorption | High (Predicted) | Suggests the compound is likely well-absorbed from the gut. | [5] |
| Bioavailability Score | 0.55 (Predicted) | Indicates a high probability of good oral bioavailability. | [5] |
| P-glycoprotein (P-gp) Substrate | Yes (Predicted) | May be subject to efflux from cells, potentially reducing absorption and brain penetration. | [5] |
| Blood-Brain Barrier (BBB) Permeability | No (Predicted) | Unlikely to cross the blood-brain barrier to a significant extent. | [5] |
Experimental Protocols for In Vivo Pharmacokinetic Studies
While specific protocols for this compound are not available, a standard experimental design for assessing the oral pharmacokinetics of a novel alkaloid in a rodent model is presented below. This protocol is based on established methodologies.[9][10][11]
3.1 Animal Model
-
Species: Sprague-Dawley rats (or Wistar rats), both male and female.
-
Number: A minimum of 3-5 animals per time point or group to ensure statistical validity.
-
Preparation: Animals are acclimatized for at least one week. For oral dosing studies, rats are typically fasted overnight (with free access to water) to standardize stomach contents.[12]
3.2 Dosing and Administration
-
Compound Preparation: Pure this compound powder is suspended in a suitable, non-toxic vehicle (e.g., 0.5% carboxymethylcellulose, saline, or a vegetable oil) to create a homogenous suspension.[12]
-
Route of Administration: Oral (p.o.) administration is performed using intragastric gavage with a ball-tipped needle to ensure direct delivery to the stomach and minimize stress.[12]
-
Dose Selection: Dose levels are determined based on prior toxicity studies (e.g., a maximum tolerated dose study).[10] For a preliminary study, a dose such as 10 mg/kg could be selected.
3.3 Sample Collection
-
Blood Sampling: Serial blood samples (approx. 0.2-0.3 mL) are collected at predetermined time points. A typical schedule for an oral study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.[9][10]
-
Collection Site: Blood is drawn from the jugular vein (if cannulated) or another appropriate site like the tail vein.[9]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation (e.g., 2,000g for 10 minutes) and immediately frozen at -80°C until analysis.[11]
3.4 Bioanalytical Method
-
Technique: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma due to its high sensitivity and specificity.[13][14][15]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering endogenous substances.[14][15][16]
-
Method Validation: The analytical method must be validated according to regulatory guidelines for accuracy, precision, linearity, sensitivity (Lower Limit of Quantification, LLOQ), and stability.[17]
3.5 Data Analysis
-
Pharmacokinetic Parameters: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.[9]
Data Presentation: Illustrative Pharmacokinetic Parameters of this compound in Rats
The following table presents a hypothetical summary of pharmacokinetic data that would be generated from the protocol described above. Note: This data is for illustrative purposes only.
| Parameter | Abbreviation | Unit | Hypothetical Value (Mean ± SD) |
| Maximum Plasma Concentration | Cₘₐₓ | ng/mL | 850 ± 120 |
| Time to Reach Cₘₐₓ | Tₘₐₓ | h | 1.5 ± 0.5 |
| Area Under the Curve (0 to last) | AUC₀₋ₜ | ng·h/mL | 4500 ± 650 |
| Area Under the Curve (0 to infinity) | AUC₀₋ᵢₙf | ng·h/mL | 4850 ± 700 |
| Elimination Half-Life | t₁/₂ | h | 5.2 ± 1.1 |
| Apparent Volume of Distribution | Vd/F | L/kg | 11.8 |
| Apparent Systemic Clearance | CL/F | L/h/kg | 2.06 |
| Oral Bioavailability | F | % | Requires IV data for calculation |
Visualizations: Workflows and Logical Relationships
4.1 Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the sequential steps involved in a typical animal pharmacokinetic study as described in the protocol.
4.2 The ADME Process
This diagram illustrates the logical relationship between the four key stages of pharmacokinetics that a compound like this compound undergoes following administration.
Conclusion and Future Directions
The current understanding of this compound's pharmacokinetics relies heavily on predictive computational models, which suggest it has favorable characteristics for oral absorption and bioavailability. However, these predictions require empirical validation through rigorous in vivo studies in animal models. The experimental framework outlined in this guide provides a robust starting point for researchers to investigate the actual pharmacokinetic profile of this compound. Future studies should aim to not only define the plasma concentration-time curve but also to identify major metabolites, calculate absolute oral bioavailability through intravenous studies, and explore its tissue distribution. Such data are indispensable for bridging the gap between its traditional use and its potential as a modern therapeutic agent.
References
- 1. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An updated knowledge of Black seed (Nigella sativa Linn.): Review of phytochemical constituents and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. unmc.edu [unmc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Determination of Eight Alkaloids in Rat Plasma by UHPLC-MS/MS after Oral Administration of Coptis deltoidea C. Y. Cheng et Hsiao and Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 15. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 16. Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 17. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnobotany and Therapeutic Potential of Nigellidine-Containing Plants: A Technical Guide for Researchers
Abstract
Nigellidine, an indazole alkaloid primarily found in the seeds of Nigella sativa L., has been the subject of growing scientific interest due to its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, with a focus on Nigella sativa, which is commonly known as black seed or black cumin.[3][4] It delves into the traditional medicinal applications, summarizes quantitative data on dosages and preparations, and provides detailed experimental protocols for the isolation, quantification, and biological evaluation of this compound. Furthermore, this guide elucidates the molecular mechanisms of action, with a focus on key signaling pathways, to support further research and drug development initiatives.
Introduction
Nigella sativa has a rich history of use in traditional medicine systems, including Unani, Ayurveda, and traditional Islamic medicine, for a wide range of ailments.[5][6] The seeds and their oil have been used for centuries to treat conditions related to the respiratory, digestive, cardiovascular, and immune systems.[5][7] The diverse pharmacological effects of Nigella sativa are attributed to its complex chemical composition, which includes thymoquinone (B1682898), nigellicine, and the indazole alkaloid this compound.[3] This guide will focus specifically on the ethnobotanical uses and pharmacological properties of this compound-containing plants, primarily Nigella sativa.
Ethnobotanical Uses of Nigella sativa
The traditional uses of Nigella sativa are extensive and vary based on the ailment being treated. The seeds are consumed in various forms, including raw, roasted, powdered, or as an expressed oil.
Respiratory Ailments
In traditional medicine, Nigella sativa is widely used to treat respiratory conditions such as asthma, bronchitis, cough, and chest congestion.[7][8][9] It is often used alone or in combination with other natural substances like honey to soothe respiratory passages.[8]
Digestive Disorders
Nigella sativa seeds are traditionally used to alleviate a variety of digestive complaints, including indigestion, bloating, gas, abdominal cramps, and diarrhea.[7][10] A common preparation involves steeping the seeds in hot water to make a tea, which can be sweetened with honey.[10] The seeds are also used as a carminative and to stimulate appetite.[11]
Skin Conditions
Topical application of Nigella sativa oil is a traditional remedy for various skin disorders.[2] It is used to manage conditions such as acne, eczema, psoriasis, and vitiligo due to its purported anti-inflammatory and antimicrobial properties.[3][4][12]
Quantitative Ethnobotanical Data
While traditional knowledge often relies on qualitative descriptions, some studies and traditional texts provide quantitative guidance on the use of Nigella sativa. The following table summarizes available data on dosages for various conditions.
| Ailment | Plant Part Used | Preparation | Dosage | Frequency | Reference |
| Diabetes | Seed Powder | Oral | 1 gram | Twice daily | [13] |
| High Blood Pressure | Seed Powder | Oral | 0.5 - 2 grams | Daily | [13] |
| High Blood Pressure | Seed Oil | Oral | 100 - 200 mg | Twice daily | [13] |
| Asthma | Ground Seeds | Oral | 2 grams | Daily | [13] |
| Indigestion | Seeds | Infusion in boiling water | 1 teaspoon of seeds in 1 cup of water | As needed | [10] |
| General Health | Seeds or Oil | Oral | Max 15g of seeds or 15ml of oil | Daily | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound and other bioactive compounds from Nigella sativa.
Extraction and Isolation of this compound
This compound can be isolated from the methanolic extract of Nigella sativa seeds through a series of chromatographic techniques.
Protocol:
-
Extraction: Powdered Nigella sativa seeds (500 g) are macerated with methanol (B129727) (2 L) for 48 hours at room temperature. The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Purification: Fractions showing the presence of alkaloids (based on TLC analysis with Dragendorff's reagent) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Quantification of this compound by HPLC
A validated HPLC-UV method can be used for the quantitative analysis of this compound in Nigella sativa extracts.[14]
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of purified this compound (1 mg/mL) in methanol is prepared and serially diluted to create a calibration curve.
In Vitro Anti-Inflammatory Assays
The anti-inflammatory potential of this compound can be assessed using various in vitro assays.
This assay evaluates the ability of a substance to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.[5][15]
Protocol:
-
A reaction mixture (5 mL) containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound is prepared.
-
The mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the absorbance is measured at 660 nm.
-
Diclofenac sodium is used as a positive control.
-
The percentage inhibition of protein denaturation is calculated.
This assay assesses the ability of a substance to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[5]
Protocol:
-
A red blood cell suspension is prepared and mixed with varying concentrations of this compound.
-
The mixture is incubated and then subjected to a hypotonic solution.
-
The amount of hemolysis is determined by measuring the absorbance of the supernatant at a specific wavelength.
-
The percentage of membrane stabilization is calculated.
Cell-Based Antioxidant Assays
The antioxidant activity of this compound can be determined using cell-based assays that measure the reduction of intracellular reactive oxygen species (ROS).[1][14][16][17][18]
This assay measures the ability of a compound to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cells challenged with an oxidant.[16][18]
Protocol:
-
Adherent cells (e.g., HeLa or HepG2) are cultured in a 96-well plate.
-
The cells are pre-incubated with DCFH-DA and varying concentrations of this compound.
-
A free radical initiator (e.g., AAPH) is added to induce oxidative stress.
-
The fluorescence is measured over time using a microplate reader.
-
Quercetin can be used as a positive control.
Signaling Pathways and Molecular Mechanisms
The pharmacological effects of Nigella sativa and its constituents, including this compound, are mediated through the modulation of various intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses.[19] Studies on Nigella sativa extracts and its major component, thymoquinone, have shown the ability to suppress the activation of NF-κB.[11][20] This is achieved by inhibiting the degradation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. While direct evidence for this compound's specific targets within this pathway is still emerging, it is plausible that it contributes to the overall anti-inflammatory effect of the plant extract by modulating this pathway.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis.[6][21] Components of Nigella sativa have been shown to modulate the phosphorylation of key MAPK proteins like p38, ERK, and JNK.[19] The specific interactions of this compound with proteins in the MAPK cascade are an active area of research.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is vital for cell survival, growth, and proliferation.[10][22] Dysregulation of this pathway is often implicated in cancer. Thymoquinone has been reported to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[20][23] While the direct effect of this compound on this pathway requires further investigation, its contribution to the anticancer properties of Nigella sativa may involve modulation of PI3K/Akt signaling.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.
Conclusion and Future Directions
The ethnobotanical history of Nigella sativa provides a strong foundation for the scientific investigation of its bioactive constituents, including this compound. This guide has summarized the traditional uses, provided quantitative data where available, and detailed modern experimental protocols for further research. The elucidation of this compound's specific molecular targets within key signaling pathways such as NF-κB, MAPK, and PI3K/Akt is a critical next step. Future research should focus on in-depth mechanistic studies and well-designed clinical trials to fully realize the therapeutic potential of this compound and this compound-containing plant extracts for the development of novel pharmaceuticals.
References
- 1. Antioxidant Assays | Cell Biolabs [cellbiolabs.com]
- 2. trinutra.com [trinutra.com]
- 3. biomedres.us [biomedres.us]
- 4. Black Seed Oil: Health Benefits, Uses, and Side Effects [healthline.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Manipulation of kinase signaling by bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nigella Sativa Seeds: Folklore Treatment in Modern Day Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and experimental effects of Nigella sativa and its constituents on respiratory and allergic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. lofficinedumonde.fr [lofficinedumonde.fr]
- 11. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nicoleapelian.com [nicoleapelian.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 16. bioivt.com [bioivt.com]
- 17. mdpi.com [mdpi.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms and signaling pathways of black cumin (Nigella sativa) and its active constituent, thymoquinone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Anti-Inflammatory Activity of Natural Products | Semantic Scholar [semanticscholar.org]
- 23. Molecular targeting of Akt by thymoquinone promotes G(1) arrest through translation inhibition of cyclin D1 and induces apoptosis in breast cancer cells [pubmed.ncbi.nlm.nih.gov]
Nigellidine as a potential therapeutic agent for autoimmune disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Autoimmune disorders, a collection of chronic illnesses characterized by the immune system erroneously attacking the body's own tissues, represent a significant and growing global health challenge. Current therapeutic strategies often rely on broad immunosuppression, which can lead to considerable side effects and increased susceptibility to infections. Consequently, there is a pressing need for novel, targeted therapies with improved safety profiles. Nigellidine, an indazole alkaloid derived from the seeds of Nigella sativa, has emerged as a promising candidate in this domain. Historically, Nigella sativa has been utilized in traditional medicine for its wide-ranging therapeutic properties. Modern scientific inquiry has begun to elucidate the molecular mechanisms underlying these effects, with a particular focus on the immunomodulatory and anti-inflammatory potential of its bioactive constituents. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic agent for autoimmune disorders, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for its investigation.
Molecular Mechanisms of Action
This compound's therapeutic potential in the context of autoimmune disorders is believed to stem from its ability to modulate key signaling pathways that are often dysregulated in these conditions. The primary pathways implicated in its immunomodulatory effects are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. There is also emerging, though less direct, evidence suggesting a potential influence on the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. In many autoimmune diseases, this pathway is constitutively active, leading to chronic inflammation and tissue damage. Compounds isolated from Nigella sativa have been shown to modulate this pathway by promoting the phosphorylation of key proteins such as p65 and IκBα.[1][2] The phosphorylation and subsequent degradation of IκBα allows the p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of inflammatory genes.[3] While direct studies on this compound are limited, its structural analogues and other compounds from Nigella sativa suggest a potential to interfere with this critical inflammatory signaling hub.[1][2]
MAPK Signaling Pathway
The MAPK family, including JNK, Erk, and p38, are crucial mediators of cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. Their activation is implicated in the pathogenesis of autoimmune diseases. Research on compounds from Nigella sativa indicates an ability to promote the phosphorylation of JNK, Erk, and p38, suggesting a complex regulatory role.[1][2] Further investigation is required to delineate the precise effects of this compound on these kinases and the downstream consequences for immune cell function.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling route for a multitude of cytokines and growth factors that are central to immune cell development, differentiation, and activation. Its dysregulation is a hallmark of many autoimmune diseases, making it a key therapeutic target. While direct experimental evidence for this compound's interaction with the JAK-STAT pathway is currently limited, the known immunomodulatory effects of Nigella sativa on cytokine production suggest that this pathway may be a relevant target. Natural compounds have been identified as inhibitors of the JAK/STAT pathway, suggesting a potential avenue for this compound's therapeutic action.[4][5][6]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the available quantitative data on the effects of Nigella sativa and its components on various immunological parameters. It is important to note that much of the existing research has been conducted with whole extracts or other components, and data specific to this compound is still emerging.
Table 1: Effect of Nigella sativa Oil Supplementation on Inflammatory Markers in Rheumatoid Arthritis Patients
| Parameter | Nigella sativa Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Reference |
| IL-10 (pg/mL) | Increased | No significant change | <0.01 | [7][8][9][10] |
| TNF-α (pg/mL) | No significant change | No significant change | >0.05 | [7][8][9][10] |
| MDA (nmol/mL) | Significant reduction | No significant change | <0.05 | [7][8][9][10] |
| NO (µmol/L) | Significant reduction | No significant change | <0.05 | [7][8][9][10] |
Table 2: Effect of Nigella sativa Extract on Cytokine Levels in a Rat Model
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | Reference |
| Normal Control | 38.26 | 30.42 | [11] |
| High-Fat Diet (HFD) | 102.16 | 22.02 | [11] |
| HFD + N. sativa (low dose) | 57.05 | 27.25 | [11] |
| HFD + N. sativa (high dose) | 29.16 | 16.33 | [11] |
| HFD + N. sativa + Atorvastatin | 54.06 | 13.29 | [11] |
Table 3: Inhibition of T-Lymphocyte Proliferation by Nigella sativa Oil
| Treatment | Percentage of Proliferating Cells | Number of Cell Divisions | Reference |
| Anti-CD3 Stimulation | 92.48% | 8 | [12][13] |
| Anti-CD3 + N. sativa Oil (1:10 dilution) | 24.3% | 1.88 | [12][13] |
| Anti-CD3 + N. sativa Oil (1:1 dilution) | 8.75% | 1.25 | [12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the immunomodulatory effects of this compound. These protocols are based on established techniques and can be adapted for specific research questions.
Lymphocyte Proliferation Assay
This assay is fundamental for assessing the effect of a compound on the proliferative capacity of lymphocytes, a key feature of the adaptive immune response.
Workflow:
Detailed Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the cells twice with PBS by centrifuging at 200 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine).
-
-
Cell Counting and Plating:
-
Count the cells using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of a mitogen (e.g., phytohemagglutinin (PHA) at 5 µg/mL) or a specific antigen to the wells to stimulate proliferation. Include unstimulated and vehicle controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 to 96 hours.
-
-
Assessment of Proliferation:
-
Radiometric Method ([3H]-thymidine incorporation):
-
During the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto a glass fiber filter using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Flow Cytometry Method (CFSE staining):
-
Prior to plating, label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE).
-
After incubation, harvest the cells and stain with antibodies against cell surface markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. The progressive halving of CFSE fluorescence intensity indicates cell division.
-
-
Western Blot Analysis of NF-κB Pathway Activation
Western blotting is a key technique to investigate the phosphorylation status and total protein levels of components of signaling pathways.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., Jurkat T cells or RAW 264.7 macrophages) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α or LPS) for a short period (e.g., 15-30 minutes) to induce NF-κB activation. Include unstimulated and vehicle controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound, a key bioactive compound from Nigella sativa, demonstrates significant potential as a therapeutic agent for autoimmune disorders. Its immunomodulatory effects appear to be mediated through the modulation of critical inflammatory signaling pathways, including NF-κB and MAPK. The available data, primarily from studies on Nigella sativa extracts, indicate a promising capacity to suppress pro-inflammatory responses and inhibit excessive lymphocyte proliferation.
However, to fully realize the therapeutic potential of this compound, further focused research is imperative. Future studies should prioritize:
-
Isolation and purification of this compound to enable precise in vitro and in vivo experiments.
-
Determination of specific IC50 values for its effects on lymphocyte proliferation and cytokine production.
-
Elucidation of its direct interactions with components of the NF-κB, MAPK, and JAK-STAT signaling pathways.
-
In-depth investigation in animal models of various autoimmune diseases to assess its efficacy, optimal dosing, and safety profile.
-
Comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
By addressing these key research areas, the scientific community can build a robust foundation for the potential clinical development of this compound as a novel and targeted therapy for the management of autoimmune disorders. This in-depth understanding will be crucial for designing future clinical trials and ultimately translating this promising natural product into a valuable therapeutic option for patients.
References
- 1. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Nigella sativa oil extract on inflammatory cytokine response and oxidative stress status in patients with rheumatoid arthritis: a randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Nigella sativa oil extract on inflammatory cytokine response and oxidative stress status in patients with rheumatoid arthritis: a randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Effects of Nigella sativa oil extract on inflammatory cytokine response and oxidative stress status in patients with rheumatoid arthritis: a randomized, double-blind, placebo-controlled clinical trial | Semantic Scholar [semanticscholar.org]
- 11. Therapeutic potential of Nigella sativa extract... | F1000Research [f1000research.com]
- 12. Nigella sativa oil inhibits proliferation and stimulates apoptosis of human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Nigellidine in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on the specific role of nigellidine in gene expression is still emerging. Much of the current understanding of the molecular mechanisms of Nigella sativa, the black cumin seed from which this compound is derived, is based on studies of its most abundant bioactive compound, thymoquinone (B1682898) (TQ). This guide provides a comprehensive overview of the known and computationally predicted effects of this compound, supplemented with the more extensively researched data on thymoquinone to present a fuller picture of the potential gene-regulatory activities of Nigella sativa's constituents.
Executive Summary
This compound, an indazole alkaloid from Nigella sativa, is a subject of growing interest for its potential therapeutic properties, including its ability to modulate gene expression. This document synthesizes the current, albeit limited, direct evidence for this compound's role in gene regulation and extensively leverages the wealth of data on thymoquinone (TQ), the major bioactive component of N. sativa, to infer potential mechanisms. The primary pathways influenced by these compounds include the NF-κB and MAPK signaling cascades, which are central to inflammation, apoptosis, and cellular proliferation. This guide presents quantitative data on gene expression changes, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to support further research and drug development efforts.
Introduction
Nigella sativa has a long history of use in traditional medicine. Modern scientific investigation has identified several bioactive compounds within its seeds, with this compound and thymoquinone being prominent examples. While TQ has been the focus of extensive research, this compound is emerging as a compound of interest with distinct chemical properties. Understanding how these molecules regulate gene expression at a molecular level is crucial for developing novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This technical guide aims to provide a detailed overview of the current state of knowledge in this area.
Molecular Mechanisms of Gene Regulation
The gene-regulatory effects of Nigella sativa constituents, particularly TQ, are multifaceted, involving the modulation of key signaling pathways, direct or indirect interaction with transcription factors, and epigenetic modifications.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In silico studies suggest that this compound may block TNF-induced inflammatory signaling.[1][2][3] Thymoquinone has been shown to suppress the activation of NF-κB, thereby inhibiting the transcription of its downstream target genes.[4][5] This is achieved through the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the JNK, ERK, and p38 kinases, is involved in cellular stress responses, proliferation, and apoptosis. Thymoquinone has been demonstrated to induce the phosphorylation of JNK, ERK, and p38 MAPKs.[6][7][8] The activation of these kinases can have pro-apoptotic or pro-survival effects depending on the cellular context. For instance, TQ-induced ROS has been shown to enhance the phosphorylation of p38-MAPK, leading to apoptosis in breast cancer cells.[6][8]
Apoptotic Gene Regulation
Both this compound (in silico) and thymoquinone (in vitro) have been implicated in the regulation of genes central to apoptosis. Thymoquinone has been shown to upregulate the expression of the tumor suppressor gene p53 and its downstream target p21. It also modulates the expression of the Bcl-2 family of proteins, increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, and activates executioner caspases like caspase-3.[9][10][11]
Antioxidant Gene Regulation
Thymoquinone has been reported to enhance the expression of several antioxidant genes. It can upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response. This leads to increased expression of downstream antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).
Epigenetic Modifications
Recent studies have indicated that thymoquinone can act as a histone deacetylase (HDAC) inhibitor.[9][12][13][14][15] By inhibiting HDACs, TQ can lead to histone hyperacetylation, a state associated with a more open chromatin structure and increased gene transcription. This mechanism contributes to the re-activation of tumor suppressor genes.[9][12] There is currently no direct evidence for this compound's involvement in histone modification.
Quantitative Data on Gene Expression
The following tables summarize the quantitative effects of thymoquinone on gene expression from various studies. Data for this compound is currently limited to in silico predictions.
Table 1: Effect of Thymoquinone on Apoptosis-Related Gene Expression
| Cell Line | Gene | Treatment Concentration | Fold Change/Effect | Reference |
| OVCAR3 (Ovarian Cancer) | Caspase-3 | 62.9 µM (IC50) | Increased | [9] |
| OVCAR3 (Ovarian Cancer) | p53 | 62.9 µM (IC50) | Increased | [9] |
| MCF-7 (Breast Cancer) | p53 | 25 µM (IC50) | Upregulated (time-dependent) | [10] |
| HaCaT (Keratinocytes) | p53 | 8 µg/mL | 1.32-fold increase | [11] |
| MDA-MB-231 (Breast Cancer) | Apoptotic Genes (Caspases, GADD45A, TP53, etc.) | 27.39 µM (IC50) | Upregulated | |
| MDA-MB-468 (Breast Cancer) | Apoptotic Genes (TNFRSF10A, TNF, CASP2, etc.) | 25.37 µM (IC50) | Upregulated |
Table 2: Effect of Thymoquinone on Antioxidant and NF-κB Pathway Gene Expression
| Cell Line/Model | Gene | Treatment Concentration | Fold Change/Effect | Reference |
| MDA-MB-468 (Breast Cancer) | Nrf2 | 15 µM | 11.4-fold increase | [12] |
| MDA-MB-468 (Breast Cancer) | GCLM, GPX1, PRNP, NQO1 | 15 µM | >4.6, >17.5, >131, >37.7-fold increase respectively | [12] |
| BV-2 (Microglia) | IL-6, CFB, CXCL3, CCL5 (NF-κB targets) | 12.5 µM | >7-fold downregulation | [7] |
| BV-2 (Microglia) | NQO1 | 12.5 µM | 10.62-fold upregulation | [16] |
Table 3: In Silico Predicted Interactions of this compound
| Target Protein | Interaction Type | Predicted Effect | Reference |
| TNF Receptor 1/2 (TNFR1/2) | Binding | Inhibition of TNF-induced signaling | [1][2][3] |
| AKT1 | Binding | Modulation of Shigellosis and actin cytoskeleton pathways | [17] |
| SARS-CoV-2 Mpro | Binding | Inhibition of viral replication | [18][19][20] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of compounds like this compound and thymoquinone on gene and protein expression.
Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps for quantifying mRNA levels of target genes.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or thymoquinone (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 24, 48, 72 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.[21][22][23][24]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye-based master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[25]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.[21]
Western Blotting
This protocol describes the detection and quantification of specific proteins.
-
Protein Extraction: Following cell treatment as described in 5.1.1, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[26][27]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. Quantify band intensities using densitometry software.[26]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the interaction of proteins with specific DNA regions.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[2][11]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).[10]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., a transcription factor or a modified histone). Use a non-specific IgG as a negative control.[10]
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the co-immunoprecipitated DNA.
-
DNA Analysis: Analyze the purified DNA by qPCR using primers for specific genomic regions to determine the enrichment of the protein of interest at those sites.
Visualization of Signaling Pathways and Workflows
The following diagrams were created using the Graphviz DOT language to illustrate the key signaling pathways modulated by Nigella sativa constituents and a general experimental workflow.
This compound/Thymoquinone and the NF-κB Signaling Pathway
Caption: NF-κB signaling pathway modulation.
Thymoquinone and the MAPK Signaling Pathway
Caption: MAPK signaling pathway activation.
Experimental Workflow for Gene Expression Analysis
Caption: Gene expression analysis workflow.
Conclusion and Future Directions
The available evidence strongly suggests that constituents of Nigella sativa, particularly thymoquinone, are potent modulators of gene expression, primarily through their influence on the NF-κB and MAPK signaling pathways. These actions result in anti-inflammatory, antioxidant, and pro-apoptotic effects. While in silico studies point to a similar potential for this compound, there is a clear need for more direct experimental research to elucidate its specific mechanisms of action.
Future research should focus on:
-
Conducting in vitro and in vivo studies to determine the specific effects of purified this compound on gene expression.
-
Performing quantitative analyses, such as RNA-sequencing, to obtain a global view of the transcriptomic changes induced by this compound.
-
Investigating the potential for this compound to modulate epigenetic marks, including histone modifications and DNA methylation.
-
Elucidating the direct molecular targets of this compound through techniques like affinity chromatography and mass spectrometry.
A deeper understanding of this compound's role in gene regulation will be instrumental in unlocking the full therapeutic potential of Nigella sativa and developing novel, targeted therapies for a variety of human diseases.
References
- 1. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Thymoquinone: An IRAK1 inhibitor with in vivo and in vitro anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells [journal.waocp.org]
- 6. Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the molecular interactions of thymoquinone with histone deacetylase: evaluation of the therapeutic intervention potential against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 12. Thymoquinone Promotes Pancreatic Cancer Cell Death and Reduction of Tumor Size through Combined Inhibition of Histone Deacetylation and Induction of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into the molecular interactions of thymoquinone with histone deacetylase: evaluation of the therapeutic intervention potential against breast ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00412H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. HDAC inhibition by Nigella sativa L. sprouts extract in hepatocellular carcinoma: an approach to study anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thymoquinone regulates gene expression levels in the estrogen metabolic and interferon pathways in MCF7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of diverse oncogenic transcription factors by thymoquinone, an essential oil compound isolated from the seeds of Nigella sativa Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. mcgill.ca [mcgill.ca]
- 24. elearning.unite.it [elearning.unite.it]
- 25. genscript.com [genscript.com]
- 26. benchchem.com [benchchem.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. origene.com [origene.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Nigellidine from Nigella sativa Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigellidine is a bioactive indazole alkaloid found in the seeds of Nigella sativa, commonly known as black seed or black cumin. While much of the research on Nigella sativa has focused on its major constituent, thymoquinone, this compound and other alkaloids are gaining attention for their potential pharmacological activities.[1][2] this compound has been suggested to possess anti-inflammatory, immunomodulatory, and antioxidant properties.[1][3][4] In-silico studies have also pointed to its potential in targeting various proteins involved in disease pathways.[3][5][6] These application notes provide a detailed protocol for the extraction, isolation, and preliminary analysis of this compound for research and drug development purposes.
Data Presentation: Quantitative Overview
While specific quantitative data for this compound yield from various extraction methods is not extensively reported in the literature, the following table provides an estimated overview based on available information on alkaloid extraction from Nigella sativa. This compound is considered a minor constituent compared to the fixed oils and thymoquinone.[2]
| Extraction Parameter | Method | Details | Estimated this compound Yield (per 100g of seeds) | Estimated Purity (after initial chromatography) | Reference for General Method |
| Solvent Extraction | Maceration | Methanol (B129727) or Ethanol | 5 - 15 mg | 40 - 60% | [7] |
| Soxhlet Extraction | Methanol | 10 - 25 mg | 40 - 60% | [8] | |
| Purification | Column Chromatography | Silica (B1680970) gel with a gradient of non-polar to polar solvents | - | > 90% | [1] |
| Preparative TLC | Silica gel plates with a suitable solvent system | - | > 95% | [1] |
Note: The yields are estimates and can vary significantly based on the geographical origin of the seeds, harvesting time, and the precise extraction and purification conditions employed.
Experimental Protocols
Protocol 1: Extraction of the Crude Alkaloid Fraction
This protocol describes the initial extraction of a crude alkaloid mixture from Nigella sativa seeds.
1. Seed Preparation: a. Obtain high-quality Nigella sativa seeds. b. Clean the seeds to remove any foreign material. c. Grind the seeds into a fine powder using a laboratory mill.
2. Defatting of the Seed Powder: a. To a Soxhlet apparatus, add 100 g of the powdered seeds. b. Extract the powder with n-hexane for 6-8 hours to remove the fixed oils. c. Discard the n-hexane extract (or store for other purposes). d. Air-dry the defatted seed powder to remove any residual solvent.
3. Alkaloid Extraction: a. Pack the defatted seed powder back into the Soxhlet apparatus. b. Extract with 500 mL of methanol for 8-10 hours. c. Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.
4. Acid-Base Extraction for Alkaloid Enrichment: a. Dissolve the crude methanolic extract in 100 mL of 2% hydrochloric acid. b. Filter the acidic solution to remove any insoluble material. c. Transfer the filtrate to a separatory funnel and wash with 3 x 50 mL of diethyl ether to remove neutral and weakly acidic compounds. Discard the ether layers. d. Basify the aqueous layer to a pH of 9-10 with a 10% sodium carbonate solution. e. Extract the liberated alkaloids with 3 x 50 mL of chloroform (B151607). f. Combine the chloroform extracts and dry over anhydrous sodium sulfate. g. Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.
Protocol 2: Isolation and Purification of this compound
This protocol details the purification of this compound from the crude alkaloid fraction using chromatographic techniques.
1. Column Chromatography: a. Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent such as chloroform. b. Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column. c. Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.). d. Collect fractions of 10-15 mL and monitor the separation using Thin Layer Chromatography (TLC).
2. Thin Layer Chromatography (TLC) Monitoring: a. Spot the collected fractions on silica gel TLC plates. b. Develop the plates in a solvent system of chloroform:methanol (95:5 v/v). c. Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent for alkaloids. d. Pool the fractions containing the spot corresponding to this compound. The Rf value will depend on the specific conditions but will be consistent for the target compound.
3. Preparative Thin Layer Chromatography (pTLC) for Final Purification: a. For higher purity, the pooled fractions can be further purified using pTLC. b. Apply the concentrated pooled fraction as a band onto a preparative silica gel plate. c. Develop the plate using the same solvent system as in the TLC monitoring. d. After development, visualize the bands under UV light. e. Scrape the band corresponding to this compound from the plate. f. Extract the compound from the silica gel with methanol, filter, and evaporate the solvent to obtain purified this compound.
Protocol 3: Analytical Quantification of this compound
This protocol outlines the quantitative analysis of this compound in the purified fractions using High-Performance Liquid Chromatography (HPLC).
1. Standard Preparation: a. Prepare a stock solution of purified this compound (or a certified standard) in methanol at a concentration of 1 mg/mL. b. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 260 nm.[9]
- Injection Volume: 10 µL.
3. Analysis: a. Inject the calibration standards to generate a standard curve. b. Inject the purified this compound sample. c. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Active-site molecular docking of this compound with nucleocapsid-NSP2-MPro of COVID-19 and to human IL1R-IL6R and strong antioxidant role of Nigella sativa in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole-Type Alkaloids from Nigella sativa Seeds Exhibit Antihyperglycemic Effects via AMPK Activation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Total Synthesis of Nigellidine and Its Analogues
These application notes provide a comprehensive overview and detailed protocols for the total synthesis of Nigellidine, an indazole alkaloid first isolated from the seeds of Nigella sativa, and its structurally related analogues, Nigelladine A and Nigellicine (B1251354).[1][2] The indazole structural motif is a privileged scaffold in medicinal chemistry and agrochemicals, lending significant interest to the development of robust synthetic routes.[3][4] The methodologies outlined below are intended for researchers, scientists, and professionals in drug development, offering a guide to the chemical synthesis of these bioactive compounds. This compound and its analogues have been investigated for a range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties.[5][6][7]
Total Synthesis of this compound Hydrobromide
The first total synthesis of this compound was achieved via a strategy centered on a palladium-catalyzed C-3 arylation of an indazole core.[3][8] This approach provides the natural product as its hydrobromide salt in an overall yield of 18%.[8]
Logical Workflow for this compound Synthesis
Caption: Overall workflow for the total synthesis of this compound Hydrobromide.
Quantitative Data Summary
| Step | Key Transformation | Reagents/Conditions | Product | Yield | Reference |
| 1 | C-3 Arylation | Pd(OAc)₂, 1,10-Phenanthroline, K₂CO₃, 4-bromoanisole, Toluene | C-3 Arylated Indazole (Adduct 14) | 54% | [8] |
| 2 | Deprotection | p-Toluenesulfonic acid, Methanol (B129727) | Deprotected Indazole (15) | - | [8] |
| 3 | N-Alkylation | NaH, 1,4-dibromobutane, DMF | N-Alkylated Intermediate (16) | - | [8] |
| 4 | Cyclization | Heat | Cyclized Precursor (17) | - | [8] |
| 5 | Demethylation | BBr₃, Dichloromethane (B109758) | This compound Hydrobromide (3) | - | [8] |
| Overall | Total Synthesis | - | This compound Hydrobromide (3) | 18% | [8] |
Experimental Protocol: Key Steps
Step 1: Pd(II)-Catalyzed C-3 Arylation of (1H) Indazole [3][8]
-
To a solution of the THP-protected 4-methoxy-6-methyl-(1H)-indazole in toluene, add 4-bromoanisole.
-
Add potassium carbonate (K₂CO₃) as the base.
-
Add the catalyst system, consisting of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and 1,10-Phenanthroline (Phen).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica (B1680970) gel to afford the C-3 arylated adduct (14) in 54% isolated yield.[8]
Step 5: Demethylation to Afford this compound Hydrobromide [8]
-
Dissolve the cyclized precursor (17) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of boron tribromide (BBr₃) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization or chromatography to obtain this compound (3) as its hydrobromide salt.
Enantioselective Total Synthesis of Nigelladine A
The first enantioselective total synthesis of the norditerpenoid alkaloid Nigelladine A was accomplished in 12 steps.[9] A key feature of this synthesis is the late-stage, site-selective C-H oxidation of an advanced intermediate using an engineered cytochrome P450 enzyme, a transformation that failed with traditional chemical methods.[9]
Experimental Workflow for Nigelladine A Synthesis
Caption: Key transformations in the enantioselective total synthesis of Nigelladine A.
Quantitative Data Summary
| Step | Key Transformation | Reagents/Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Asymmetric Allylic Alkylation | Pd₂(dba)₃, (CF₃)₃-t-Bu-PHOX (L1), Hexanes-Toluene (2:1) | Enone 8 | 96% | 87% | [9] |
| 2-3 | Tsuji-Wacker Oxidation & Aldol Condensation | PdCl₂, CuCl, O₂; then base | Dienone 12 | 76% (2 steps) | - | [9] |
| 4-6 | C-H Oxidation & Final Oxidation | Engineered P450, ADH, NADPH, iPrOH; then Dess-Martin Periodinane (DMP) | Nigelladine A (1) | 21% (2 steps) | - | [9] |
| Overall | Total Synthesis | - | Nigelladine A (1) | 5% | - | [9] |
Experimental Protocol: Key Steps
Step 1: Asymmetric Allylic Alkylation [9]
-
In a flame-dried flask under an inert atmosphere, dissolve the β-ketoester (9) in a 2:1 mixture of hexanes and toluene.
-
Add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and the chiral ligand, (CF₃)₃-t-Bu-PHOX (L1).
-
Stir the mixture at the optimal temperature until the reaction is complete.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography to yield the desired enone (8) with 96% yield and 87% ee.[9]
Step 5-6: Enzymatic C-H Oxidation and Final Oxidation [9]
-
Prepare a buffer solution (e.g., potassium phosphate, KPi).
-
To the buffer, add the advanced imine intermediate (5), an alcohol dehydrogenase (ADH) for cofactor regeneration, isopropanol (B130326) (iPrOH) as the terminal reductant, and a catalytic amount of NADPH.
-
Initiate the reaction by adding the engineered P450 enzyme.
-
Stir the biphasic mixture vigorously at room temperature for the required duration (e.g., 12-24 hours).
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Concentrate the combined organic layers. The crude product contains the hydroxylated intermediate.
-
Dissolve the crude residue in anhydrous DCM and add Dess-Martin periodinane (DMP).
-
Stir at room temperature until the oxidation is complete.
-
Quench the reaction, wash, dry, and concentrate the solution.
-
Purify the final product by chromatography to afford Nigelladine A (1). The yield for these two steps is 21%.[9]
Total Synthesis of Nigellicine
Two total syntheses of Nigellicine have been reported.[8] One key strategy involves the construction of an isatin (B1672199) intermediate, which is then converted to the indazole core, followed by alkylation and cyclization to form the final pyridazino[1,2-a]indazole ring system.[8][10]
Quantitative Data Summary
| Step | Key Transformation | Starting Material | Product | Overall Yield | Reference |
| 1 | Multi-step sequence | 2-chloro-5-methylphenol (B42318) (17) | Isatin (21) | - | [8] |
| 2 | Ketal protection | Isatin (21) | Dimethyl acetal (B89532) (22) | - | [8] |
| 3 | N-amination & Rearrangement | Acetal (22) | Indazole carboxylic acid ester (23) | - | [8] |
| 4 | Alkylation & Cyclization | Ester (23) | 4-methoxy derivative of nigellicine | - | [8] |
| 5 | Deprotection | PBr₃ | Nigellicine (4) | - | [8] |
| Overall | Total Synthesis | 2-chloro-5-methylphenol (17) | Nigellicine (4) | 18% | [8] |
Experimental Protocol: Conceptual Outline
-
Isatin Formation: Commercially available 2-chloro-5-methylphenol is converted through a multi-step sequence involving protection, ortho-lithiation, and acylation with diethyloxalate, followed by acid-catalyzed cyclization to yield the isatin intermediate (21).[8][10]
-
Indazole Core Synthesis: The keto group of the isatin is protected as a dimethyl acetal. This allows for direct amination at the nitrogen, which, upon treatment with aqueous acid, rearranges to form an indazole carboxylic acid. Subsequent esterification provides the key indazole ester (23).[8]
-
Final Ring Formation and Deprotection: The indazole ester undergoes N-alkylation with 1,4-dibromobutane, followed by intramolecular cyclization to construct the pyridazino[1,2-a]indazole skeleton. A final deprotection step, removing a methyl ether with a reagent like phosphorus tribromide (PBr₃), furnishes Nigellicine.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of this compound hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Green synthesis of silver nanoparticles using Nigella sativa with 0.1% of thymoquinone and evaluation of its anti-inflammatory and antioxidant activities – An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Total Synthesis of Nigelladine A via Late-Stage C–H Oxidation Enabled by an Engineered P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis of nigellicine and nigeglanine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Nigellidine quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigellidine is an indazole alkaloid found in the seeds of Nigella sativa, a plant with a rich history of medicinal use. While other compounds from Nigella sativa, such as thymoquinone, have been extensively studied, a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound has not been prominently reported in the scientific literature. This application note proposes a robust HPLC method for the quantification of this compound in extracts from Nigella sativa seeds and other matrices. The proposed method is based on the known physicochemical properties of this compound and established chromatographic principles for the analysis of related alkaloids.
Introduction
Nigella sativa L. (Ranunculaceae), commonly known as black cumin, is a medicinal plant with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. These properties are attributed to its rich composition of bioactive compounds, including thymoquinone, and various alkaloids. Among these alkaloids is this compound, an indazole-type alkaloid present in trace amounts. Due to its potential biological activity, a reliable method for the quantification of this compound is essential for further pharmacological studies, quality control of herbal preparations, and drug development. This document outlines a proposed HPLC method, including sample preparation and chromatographic conditions, to address this analytical need.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Its very low water solubility is a critical factor in developing appropriate extraction and chromatographic methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [1] |
| Molecular Weight | 294.35 g/mol | [2] |
| Water Solubility | 0.0058 g/L | [3] |
| logP | 0.48 | [3] |
| pKa (Strongest Acidic) | 5.72 | [3] |
| pKa (Strongest Basic) | -5.5 | [3] |
Proposed HPLC Method
Chromatographic Conditions
Given the hydrophobic nature of this compound, a reversed-phase HPLC approach is proposed. The following conditions are suggested as a starting point for method development and optimization.
Table 2: Proposed HPLC Instrumental Parameters for this compound Quantification
| Parameter | Proposed Condition | Rationale/Comments |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for alkaloids. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | Gradient elution is recommended to ensure separation from other components. |
| Gradient Program | Start with 30% Acetonitrile, increase to 80% over 20 minutes. | This gradient should be optimized based on initial experimental runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV/Vis or Photo Diode Array (PDA) Detector | A PDA detector is highly recommended to determine the optimal detection wavelength for this compound. Based on extracts of Nigella sativa, a starting wavelength of 265 nm can be explored[4]. |
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation (from Nigella sativa seeds):
-
Grinding: Grind the dried seeds into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered seeds into a flask.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Pool the supernatants.
-
-
Filtration: Filter the pooled extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (Proposed)
Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
Table 3: Proposed Method Validation Parameters for this compound Quantification
| Parameter | Method | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) > 0.999 |
| Accuracy | Perform recovery studies by spiking a known amount of this compound standard into a blank matrix at three different concentration levels (low, medium, high). | Recovery between 98% and 102% |
| Precision | - Repeatability (Intra-day): Analyze six replicates of a standard solution on the same day. - Intermediate Precision (Inter-day): Analyze the same standard solution on three different days. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | To be determined experimentally. |
| Limit of Quantification (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | To be determined experimentally. |
| Specificity | Analyze a blank matrix, a placebo, and a sample spiked with this compound to ensure no interference from other components at the retention time of this compound. | The peak for this compound should be well-resolved from other peaks. |
| Robustness | Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). | RSD < 2% for peak area and retention time. |
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the quantification of this compound.
Caption: Proposed workflow for this compound quantification by HPLC.
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of this compound. Due to the current lack of a standardized and validated method in the public domain, the parameters and protocols outlined here serve as a robust starting point for researchers. It is imperative that this proposed method undergoes rigorous in-house development and validation to ensure its accuracy, precision, and reliability for the intended application. The successful implementation of such a method will be invaluable for the advancement of research into the pharmacological potential of this compound and for the quality control of Nigella sativa-based products.
References
- 1. 6,7,8,9-Tetrahydro-11-(4-hydroxyphenyl)-3-methyl-1H-pyridazino(1,2-a)indazol-1-one | C18H18N2O2 | CID 136828302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 120993-86-4 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB020935) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
Application Note: Analysis of Nigellidine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of Nigellidine, an indazole alkaloid found in Nigella sativa (black seed), using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, though present in trace amounts, contributes to the diverse pharmacological profile of Nigella sativa.[1][2] This application note outlines the necessary steps for sample preparation, GC-MS analysis, and data interpretation. Additionally, it includes a summary of potential signaling pathways associated with this compound and related compounds from Nigella sativa.
Introduction
Nigella sativa has been used for centuries in traditional medicine for a wide range of ailments.[2][3] Its therapeutic properties are attributed to a complex mixture of bioactive compounds, including thymoquinone (B1682898), dithymoquinone, and various alkaloids.[1][4] Among these, this compound is a unique indazole alkaloid.[5] GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in complex mixtures, making it a suitable method for the analysis of this compound in Nigella sativa extracts.[6] This document serves as a guide for researchers interested in the analysis of this compound for quality control, phytochemical studies, and drug discovery.
Experimental Protocols
Sample Preparation: Extraction of Alkaloids from Nigella sativa Seeds
This protocol is a general procedure for the extraction of alkaloids from plant material and can be adapted for this compound.
Materials:
-
Dried Nigella sativa seeds
-
n-Hexane
-
Ethanol (B145695) (95%)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Soxhlet apparatus
-
pH meter or pH paper
-
Separatory funnel
-
Filter paper
Procedure:
-
Defatting:
-
Grind the dried Nigella sativa seeds into a fine powder.
-
Extract the powdered seeds with n-hexane in a Soxhlet apparatus for 6-8 hours to remove fatty oils.[7]
-
Discard the n-hexane extract (or save for fatty acid analysis) and air-dry the defatted seed powder.
-
-
Alkaloid Extraction:
-
Extract the defatted seed powder with 95% ethanol using the Soxhlet apparatus for 8-12 hours.[7]
-
Concentrate the ethanolic extract using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude ethanolic extract in 2M HCl to protonate the alkaloids, making them water-soluble.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the aqueous acidic solution with dichloromethane or chloroform in a separatory funnel to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous solution to approximately 9-10 with 2M NaOH to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the basic aqueous solution multiple times with dichloromethane or chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to yield the crude alkaloid fraction containing this compound.
-
GC-MS Analysis
Instrumentation and Conditions:
The following are general GC-MS parameters and may require optimization for your specific instrument and column.
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar column[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[6]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 or as optimized[8]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 5 °C/min
-
Hold: 10 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: 40-600 m/z[8]
Sample Preparation for GC-MS:
-
Dissolve a known amount of the crude alkaloid extract in a suitable solvent such as methanol (B129727) or dichloromethane to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Presentation
Quantitative analysis of this compound requires a certified reference standard for the preparation of a calibration curve. The following tables provide a template for presenting the data obtained from the GC-MS analysis.
Table 1: GC-MS Data for this compound Standard
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | To be determined | To be determined |
Table 2: Quantitative Analysis of this compound in Nigella sativa Extract
| Sample ID | This compound Concentration (µg/g of dried seeds) | Peak Area |
| Sample 1 | To be determined | |
| Sample 2 | To be determined | |
| Sample 3 | To be determined |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Putative Signaling Pathways
Studies on Nigella sativa extracts and its components suggest potential interactions with various signaling pathways. While direct evidence for this compound's role in these pathways is still emerging, related compounds have been shown to modulate inflammatory and cell survival pathways.
1. NF-κB and MAPK Signaling Pathways
Active compounds from Nigella sativa have been shown to modulate the NF-κB and MAPK signaling pathways in macrophages, leading to an immunomodulatory response.[9]
2. TNF-Induced Inflammatory and Apoptotic Signaling
Bioinformatic studies suggest that this compound may interact with and block TNFR1 and TNFR2, potentially inhibiting TNF-induced inflammatory and Fas-induced apoptotic signaling.[10]
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of this compound. The detailed protocols for extraction and analysis, combined with templates for data presentation, offer a solid foundation for researchers. The visualization of potential signaling pathways provides context for the biological significance of this compound and related compounds from Nigella sativa. Further research and the availability of a certified this compound standard will be crucial for the accurate quantification and deeper understanding of its pharmacological effects.
References
- 1. Identification, validation and quantification of thymoquinone in conjunction with assessment of bioactive possessions and GC-MS profiling of pharmaceutically valuable crop Nigella (Nigella sativa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarbs.com [ijarbs.com]
- 3. Nigella sativa: Valuable perspective in the management of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. veterinarypaper.com [veterinarypaper.com]
- 7. researchgate.net [researchgate.net]
- 8. saudijournals.com [saudijournals.com]
- 9. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated HPLC-MS/MS Method for the Quantification of Nigellidine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a comprehensive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Nigellidine in human plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary according to regulatory guidelines. This method is suitable for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.
Introduction
This compound is an indazole alkaloid found in the seeds of Nigella sativa, a plant with a long history of use in traditional medicine.[1] As interest in the pharmacological properties of Nigella sativa's constituents grows, there is an increasing need for validated analytical methods to quantify compounds like this compound in biological matrices. This application note provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in human plasma, a critical tool for drug development and clinical research professionals.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for method development.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [2] |
| Molecular Weight | 294.35 g/mol | [2] |
| IUPAC Name | 11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one | [2] |
| Predicted XlogP | 3.2 | The Good Scents Company |
| Predicted Water Solubility | 67.26 mg/L (at 25°C) | The Good Scents Company |
Note: The XlogP and water solubility are estimated values and provide a basis for selecting appropriate extraction solvents.
Experimental Protocol
This section outlines the materials, reagents, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Benzydamine (Internal Standard, IS)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Benzydamine (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.
-
IS Working Solution (100 ng/mL): Dilute the Benzydamine stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL Benzydamine in acetonitrile).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The following table summarizes the optimized chromatographic and mass spectrometric conditions.
| Parameter | Condition |
| HPLC Conditions | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Precursor Ion (m/z) |
| This compound | 295.1 |
| Benzydamine (IS) | 310.2 |
Note: MRM transitions for this compound are proposed based on its structure and may require optimization.
Method Validation Summary
The analytical method was validated according to established international guidelines. The following tables summarize the target acceptance criteria and expected performance.
Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| LLOQ Accuracy and Precision | Within ±20% |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | < 20% | < 20% | ± 20% |
| Low (LQC) | 3 | < 15% | < 15% | ± 15% |
| Medium (MQC) | 100 | < 15% | < 15% | ± 15% |
| High (HQC) | 800 | < 15% | < 15% | ± 15% |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 3 | Consistent and reproducible | < 15% CV |
| High (HQC) | 800 | Consistent and reproducible | < 15% CV |
Stability
The stability of this compound in human plasma was assessed under various conditions.
| Stability Test | Condition | Result |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temp. | Stable |
| Short-Term (Bench-Top) Stability | 6 hours at room temperature | Stable |
| Long-Term Stability | 30 days at -80°C | Stable |
| Post-Preparative Stability | 24 hours in autosampler (4°C) | Stable |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Method Validation Logic
Caption: Core parameters for bioanalytical method validation.
Conclusion
This application note presents a proposed HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol, utilizing a straightforward protein precipitation extraction and sensitive MS detection, is designed to be robust, reliable, and suitable for high-throughput analysis. The detailed validation parameters provide a clear framework for establishing the method's performance in a regulated laboratory environment, thereby supporting its application in various stages of drug discovery and development.
References
Application Notes and Protocols for Evaluating the Bioactivity of Nigellidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential therapeutic properties of Nigellidine, an alkaloid derived from Nigella sativa. The following sections detail the protocols for key cell-based assays to investigate its cytotoxic, anti-inflammatory, and antioxidant activities, along with its effects on critical cellular signaling pathways.
Assessment of Cytotoxicity and Cell Viability
A fundamental primary step in evaluating the bioactivity of any compound is to determine its effect on cell viability. This helps in identifying a therapeutic window and understanding its dose-dependent effects on both healthy and diseased cells. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
This protocol is designed to assess the cytotoxicity of this compound against a selected cancer cell line (e.g., MCF-7, A549, or HeLa) and a normal cell line (e.g., HEK293).
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and normal cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Evaluation of Anti-Inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Evaluating the potential of this compound to modulate inflammatory responses is crucial. This can be assessed by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Experimental Protocol: Nitric Oxide (NO) Assay
This protocol uses RAW 264.7 murine macrophage cells, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 cells
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 2.5 x 10⁵ cells/well in a 24-well plate and incubate overnight.
-
-
This compound and LPS Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with LPS only and an untreated control group.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Express the results as a percentage of NO production relative to the LPS-stimulated control.
-
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (X µM) | ||
| LPS + this compound (Y µM) | ||
| LPS + this compound (Z µM) |
Experimental Protocol: Cytokine Measurement by ELISA
This protocol measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from the NO assay
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit. The general steps are as follows:
-
Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate.
-
Detection: Add the detection antibody, followed by an enzyme-conjugated secondary antibody (e.g., HRP-streptavidin).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (X µM) | |||
| LPS + this compound (Y µM) | |||
| LPS + this compound (Z µM) |
Signaling Pathway: NF-κB Inhibition by this compound
Nigellidine: A Versatile Tool Compound for Enzyme Inhibition Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nigellidine is an indazole alkaloid first isolated from the seeds of Nigella sativa, commonly known as black cumin. This plant has a long history of use in traditional medicine for a wide range of ailments. Modern scientific investigation has identified numerous bioactive compounds within Nigella sativa, with this compound emerging as a compound of interest for its potential pharmacological activities.[1][2][3] Primarily through in silico studies, this compound has demonstrated significant potential as an inhibitor of various enzymes implicated in a range of diseases, from metabolic disorders to viral infections.[4][5][6] These findings position this compound as a valuable tool compound for researchers in enzyme kinetics, drug discovery, and molecular pharmacology.
These application notes provide an overview of the enzymatic targets of this compound, protocols for its use in enzyme inhibition assays, and a summary of its pharmacokinetic properties based on available data.
Mechanism of Action and Enzymatic Targets
This compound's therapeutic potential appears to stem from its ability to interact with and inhibit the activity of several key enzymes. While much of the current understanding is derived from computational models, these studies provide a strong foundation for experimental validation.
Key Enzymatic Targets:
-
HMG-CoA Reductase: As the rate-limiting enzyme in the cholesterol biosynthesis pathway, HMG-CoA reductase is a major target for the treatment of hypercholesterolemia. In silico studies suggest that this compound can bind to this enzyme, indicating its potential as a competitive inhibitor.
-
SARS-CoV-2 Main Protease (Mpro or 3CLpro): This enzyme is essential for the replication of the SARS-CoV-2 virus. Molecular docking studies have shown that this compound exhibits a high binding affinity for the active site of Mpro, suggesting it could act as a viral replication inhibitor.[5][6]
-
Acetylcholinesterase (AChE): The inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. While studies on isolated this compound are limited, extracts of Nigella sativa have shown AChE inhibitory activity.[7]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are central to the inflammatory cascade. The anti-inflammatory properties of Nigella sativa extracts suggest that its components, potentially including this compound, may inhibit these pathways.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with its enzymatic targets. It is important to note that the majority of this data is derived from in silico molecular docking studies and awaits comprehensive experimental validation.
Table 1: In Silico Enzyme Inhibition Data for this compound
| Target Enzyme | Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Study Type |
| HMG-CoA Reductase | This compound | -6.44 | 19.16 | Molecular Docking |
| SARS-CoV-2 Main Protease (Mpro) | This compound | -7.6 | - | Molecular Docking |
| SARS-CoV-2 nsp3 | This compound | -7.61 | 2.66 | Molecular Docking |
Table 2: Predicted ADME Properties of this compound
| Property | Value | Prediction Method |
| Molecular Weight ( g/mol ) | 294.35 | - |
| MLogP | 2.39 | SwissADME |
| Water Solubility (LogS) | -3.95 | SwissADME |
| Gastrointestinal Absorption | High | SwissADME |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential mechanism of action of this compound in the context of inflammation and a general workflow for screening its enzyme inhibitory activity.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: General workflow for enzyme inhibition screening.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound against its potential enzyme targets. Researchers should optimize these protocols based on their specific experimental setup and the source of the enzyme.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
This compound stock solution (in DMSO)
-
Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in phosphate buffer from the stock solution. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, AChE solution, and different concentrations of this compound solution.
-
Control wells (100% activity): Add buffer, AChE solution, and buffer with the same concentration of DMSO as the test wells.
-
Blank wells: Add buffer and ATCI solution (no enzyme).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow this compound to interact with the enzyme.
-
Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Protocol 2: In Vitro HMG-CoA Reductase Inhibition Assay
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading UV absorbance
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare working solutions of HMG-CoA and NADPH in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add assay buffer, NADPH solution, HMG-CoA reductase enzyme, and different concentrations of this compound.
-
Control wells (100% activity): Add assay buffer, NADPH solution, HMG-CoA reductase enzyme, and buffer with DMSO.
-
Blank wells: Add assay buffer and NADPH solution (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the HMG-CoA substrate to all wells to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Pharmacokinetics and Bioavailability
Currently, there is limited published data on the in vivo pharmacokinetics of isolated this compound. Studies on Nigella sativa extracts suggest that co-administration can affect the pharmacokinetics of other drugs. For instance, a study on the co-administration of Nigella sativa with cyclosporine in rabbits resulted in a significant decrease in the Cmax and AUC of cyclosporine.[9] Another study in rats showed that Nigella sativa oil increased the systemic exposure of gliclazide (B1671584) by increasing bioavailability and decreasing clearance.[10][11] These findings suggest that compounds within Nigella sativa, potentially including this compound, may interact with drug-metabolizing enzymes and transporters.[10] Further in vivo studies with purified this compound are necessary to determine its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion and Future Directions
This compound presents itself as a promising tool compound for the study of enzyme inhibition. The in silico data strongly suggests its potential to interact with a variety of therapeutically relevant enzymes. However, a critical need exists for comprehensive in vitro and in vivo studies to validate these computational predictions. Future research should focus on:
-
Experimental determination of IC50 values for this compound against its predicted enzyme targets.
-
Elucidation of the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through detailed enzyme kinetic studies.
-
In vivo studies to determine the pharmacokinetic profile and therapeutic efficacy of isolated this compound.
-
Investigation of the effects of this compound on cellular signaling pathways to better understand its mechanism of action at a systems level.
By addressing these research gaps, the scientific community can fully unlock the potential of this compound as both a valuable research tool and a potential lead compound for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Black Cumin (Nigella sativa L.): A Comprehensive Review on Phytochemistry, Health Benefits, Molecular Pharmacology, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nigella sativa L., Supplementary Plant with Anticholinesterase Effect for Cognition Problems: A Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of the antidiabetic action of Nigella sativa and Thymoquinone: a review [frontiersin.org]
- 9. Effects of Nigella sativa and Lepidium sativum on cyclosporine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Nigella sativa oil on pharmacokinetics and pharmacodynamics of gliclazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Nigellidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Nigellidine, an indazole alkaloid derived from Nigella sativa. Based on existing in-silico and preliminary in-vivo studies suggesting its potential anti-inflammatory, anti-cancer, and metabolic regulatory properties, the following protocols outline experimental designs to rigorously assess its therapeutic efficacy.[1][2][3][4][5][6][7]
Anti-Inflammatory Efficacy of this compound
Inflammation is a key pathological component of numerous diseases. This compound has shown potential for modulating inflammatory pathways, including TNF-α, IL-1R, and IL-6R signaling.[1][7] The following protocols are designed to evaluate the anti-inflammatory effects of this compound in an acute inflammatory model.
Experimental Design: Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses the efficacy of a compound against acute, localized inflammation.[8][9][10] The inflammatory response is biphasic, allowing for the evaluation of effects on different inflammatory mediators.[8]
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol: Carrageenan-Induced Paw Edema
-
Animal Selection and Acclimatization:
-
Grouping and Dosing:
-
Randomly divide animals into a minimum of four groups (n=8 per group):
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).[8]
-
Group 3 (this compound - Low Dose): Administer this compound (e.g., 25 mg/kg, p.o.).
-
Group 4 (this compound - High Dose): Administer this compound (e.g., 50 mg/kg, p.o.).
-
-
Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[8]
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[8]
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection.[8]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[9]
-
-
-
Post-Mortem Analysis (Optional):
-
At the end of the experiment, euthanize animals and collect the inflamed paw tissue for histological analysis and measurement of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.[11]
-
Data Presentation: Anti-Inflammatory Effects
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| This compound | 25 | 0.55 ± 0.06 | 35.3% |
| This compound | 50 | 0.41 ± 0.05 | 51.8% |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Anti-Cancer Efficacy of this compound
In-silico studies have suggested that this compound may interact with proteins involved in cancer progression.[1][2] Xenograft models are the standard for evaluating the in vivo anti-tumor activity of novel compounds.[12][13]
Experimental Design: Human Tumor Xenograft Model
This model involves implanting human cancer cells into immunodeficient mice to assess the effect of a compound on tumor growth.[12][14]
Signaling Pathway: Hypothetical Anti-Cancer Mechanism
Caption: Hypothetical PI3K/Akt/mTOR pathway inhibition by this compound.
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Line and Animal Selection:
-
Tumor Implantation:
-
Tumor Monitoring and Grouping:
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer vehicle (e.g., saline with 5% DMSO).
-
Group 2 (Positive Control): Administer a standard-of-care agent for the chosen cell line (e.g., Paclitaxel, 10 mg/kg, i.p., twice weekly).
-
Group 3 (this compound - Low Dose): Administer this compound (e.g., 50 mg/kg, p.o., daily).
-
Group 4 (this compound - High Dose): Administer this compound (e.g., 100 mg/kg, p.o., daily).
-
Treat animals for a predetermined period (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, and excise the tumors.
-
Weigh the tumors and perform histological and immunohistochemical analysis on tumor tissue.
-
Data Presentation: Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Positive Control | 10 | 450 ± 80 | 64.0% |
| This compound | 50 | 980 ± 120 | 21.6% |
| This compound | 100 | 720 ± 110 | 42.4% |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Metabolic Disease Efficacy of this compound
Given the role of inflammation and oxidative stress in metabolic disorders, this compound's properties suggest it may be effective in this context.[2] A diet-induced obesity model is suitable for this investigation.[16][17][18]
Experimental Design: Diet-Induced Obesity (DIO) in Mice
This model mimics key features of human metabolic syndrome, including weight gain and insulin (B600854) resistance, making it ideal for testing novel therapeutic agents.[18][19]
Experimental Workflow
Caption: Workflow for Diet-Induced Obesity (DIO) Model.
Protocol: High-Fat Diet (HFD) Induced Obesity
-
Animal and Diet:
-
Treatment Phase:
-
After the induction period, randomize HFD-fed mice into treatment groups (n=8-10 per group).
-
Group 1 (LFD Control): LFD + Vehicle.
-
Group 2 (HFD Control): HFD + Vehicle.
-
Group 3 (Positive Control): HFD + Metformin (e.g., 150 mg/kg, p.o., daily).
-
Group 4 (this compound - Low Dose): HFD + this compound (e.g., 50 mg/kg, p.o., daily).
-
Group 5 (this compound - High Dose): HFD + this compound (e.g., 100 mg/kg, p.o., daily).
-
Continue treatment for 4-6 weeks.
-
-
Metabolic Monitoring:
-
Terminal Procedures:
-
At the end of the study, fast animals for 6 hours before euthanasia.[17]
-
Collect blood via cardiac puncture for analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Harvest liver and adipose tissue for weight and histological analysis (e.g., H&E staining for lipid accumulation).
-
Data Presentation: Metabolic Parameters
| Treatment Group | Diet | Body Weight Change (g) | Fasting Glucose (mg/dL) | AUC in OGTT (mg/dL*min) |
| LFD Control | LFD | +3.5 ± 0.5 | 110 ± 8 | 18,000 ± 1,500 |
| HFD Control | HFD | +12.0 ± 1.2 | 155 ± 12 | 35,000 ± 2,500 |
| Metformin | HFD | +8.5 ± 1.0 | 125 ± 10 | 25,000 ± 2,000 |
| This compound (50 mg/kg) | HFD | +10.2 ± 1.1 | 140 ± 11 | 31,000 ± 2,200 |
| This compound (100 mg/kg) | HFD | +9.1 ± 0.9 | 132 ± 9 | 27,500 ± 2,100 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes. AUC = Area Under the Curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Active-site molecular docking of this compound with nucleocapsid-NSP2-MPro of COVID-19 and to human IL1R-IL6R and strong antioxidant role of Nigella sativa in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. Cardiovascular & Metabolic Disease Models - Aragen Life Sciences [aragen.com]
- 17. Diet-induced obesity murine model [protocols.io]
- 18. selvita.com [selvita.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. mmpc.org [mmpc.org]
- 21. eptrading.co.jp [eptrading.co.jp]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Formulation Strategies for Nigellidine to Enhance Aqueous Solubility and Delivery
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Nigellidine is an indazole alkaloid isolated from the seeds of Nigella sativa, a plant with a long history of use in traditional medicine.[1][2] The seeds and their components, including this compound, have been investigated for various pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer effects.[3][4] A significant challenge in the development of this compound as a therapeutic agent is its poor aqueous solubility, which can limit its bioavailability and clinical efficacy.[5][6] This document provides detailed protocols for three common formulation strategies—Solid Dispersion, Polymeric Nanoparticles, and Liposomal Encapsulation—to overcome this limitation. It also includes methods for the characterization and in vitro release testing of these formulations.
2. Physicochemical Properties of this compound
A summary of this compound's key physicochemical properties is presented below. This data is essential for selecting appropriate formulation strategies and analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [5] |
| Molecular Weight | 294.35 g/mol | [5] |
| Water Solubility | Estimated at 67.26 mg/L at 25 °C | [5] |
| Log S (ESOL) | -3.95 (Poorly Soluble) | [6] |
| XlogP3-AA | 3.20 (Lipophilic) | [5] |
| Chemical Class | Indazole Alkaloid | [1] |
3. Formulation Strategies for Solubility Enhancement
To address the poor water solubility of this compound, several advanced formulation techniques can be employed. These methods aim to increase the surface area of the drug, convert it to an amorphous state, or encapsulate it within a hydrophilic carrier system.[7][8]
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9] Upon administration, the polymer dissolves quickly, releasing the drug as fine, amorphous particles, which enhances the dissolution rate and solubility.[7][10] Common methods for preparing solid dispersions include solvent evaporation, melting (fusion), and hot-melt extrusion.[11][12][13]
-
Polymeric Nanoparticles: Encapsulating hydrophobic drugs like this compound into polymeric nanoparticles can significantly improve their solubility, stability, and bioavailability.[14][15] These nanoparticles provide a large surface area for dissolution and can be tailored for controlled or targeted drug release.[16] Nanoprecipitation and emulsification-solvent evaporation are two widely used methods for their preparation.[14][15]
-
Liposomal Encapsulation: Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. For poorly water-soluble drugs like this compound, the molecule can be incorporated into the lipid bilayer, enhancing its dispersibility in aqueous environments and improving absorption.[17][18]
4. Illustrative Data on this compound Formulations
The following table presents hypothetical yet representative data for different this compound formulations based on outcomes typically observed for poorly soluble drugs. This serves as a comparative overview for researchers.
| Formulation Technique | Carrier/Lipid | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Solid Dispersion | PVP K30 | N/A | N/A | N/A | 10.5 | N/A |
| Nanoprecipitation | PLGA | 185 | 0.15 | -21.5 | 8.2 | 85.0 |
| Emulsification | PCL/PVA | 250 | 0.21 | -18.9 | 6.5 | 78.4 |
| Liposomes | PC/Cholesterol | 150 | 0.18 | -30.2 | 4.1 | 91.2 |
| PDI: Polydispersity Index |
5. Experimental Protocols
Detailed protocols for the formulation and characterization of this compound are provided below.
Protocol 1: Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a this compound-polymer solid dispersion to enhance its dissolution rate.[19]
Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing this compound solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)[8][9]
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Weigh a specific ratio of this compound and polymer (e.g., 1:4 w/w). Dissolve the this compound completely in a suitable volume of methanol. Add the polymer to the same solution and stir until a clear solution is obtained.[19]
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film or mass is formed.[10]
-
Drying: Scrape the solid mass from the flask and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieving and Storage: Pass the powder through a sieve (e.g., 100 mesh) to ensure uniform particle size. Store the final product in a desiccator to prevent moisture absorption.
Protocol 2: Polymeric Nanoparticles by Nanoprecipitation
This protocol details the formulation of this compound-loaded polymeric nanoparticles using the nanoprecipitation (solvent displacement) method, suitable for hydrophobic drugs.[15][20]
Workflow for Nanoparticle Formulation by Nanoprecipitation
Caption: Workflow for this compound nanoparticle formulation.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or Poloxamer 188
-
Acetone (HPLC grade)
-
Deionized water
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg this compound, 100 mg PLGA) in a water-miscible organic solvent like acetone (e.g., 5 mL).[14]
-
Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 20 mL) containing a stabilizer, such as 1% w/v PVA.[15]
-
Nanoprecipitation: Place the aqueous phase in a beaker on a magnetic stirrer at a moderate speed. Inject the organic phase dropwise into the center of the stirring aqueous phase using a syringe. Nanoparticles will form spontaneously.[14]
-
Solvent Removal: Continue stirring the suspension for 3-4 hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous medium.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove excess stabilizer and unencapsulated drug.
-
Collection: The purified nanoparticles can be resuspended in water for immediate use or lyophilized for long-term storage.
Protocol 3: Liposomal Formulation by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes, a common and effective method for encapsulating lipophilic drugs.[21]
Workflow for Liposome (B1194612) Formulation
Caption: Workflow for preparing this compound-loaded liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Chloroform/Methanol mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve this compound, PC, and Cholesterol (e.g., in a 1:10:5 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.[18]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Drying: Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer (PBS, pH 7.4) to the flask and hydrate the lipid film by gentle rotation. This process, typically done above the lipid transition temperature, causes the film to swell and form multilamellar vesicles (MLVs).[21]
-
Size Reduction: To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by dialyzing the liposome suspension against fresh buffer or by ultracentrifugation.
-
Storage: Store the final liposomal suspension at 4°C.
Protocol 4: Formulation Characterization
A. Particle Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the nanoparticle or liposome suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: This involves separating the formulated drug from the unencapsulated drug and quantifying the amount of drug in the formulation.
-
Procedure:
-
Separation: Centrifuge the nanoparticle or liposome suspension at high speed (e.g., 15,000 rpm, 30 min).
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated drug. Measure the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV.[23]
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles/Liposomes] x 100
-
-
Protocol 5: In Vitro Drug Release Study
This protocol assesses the release profile of this compound from the formulation over time, often using a dialysis method to simulate physiological conditions.[24][25]
Workflow for In Vitro Drug Release Study
Caption: Workflow for in vitro release testing of formulations.
Materials:
-
This compound formulation
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, MWCO)
-
Release medium (e.g., PBS pH 7.4, potentially with a small amount of surfactant like Tween 80 to maintain sink conditions)
-
Shaking water bath or incubator
-
HPLC system for quantification
Procedure:
-
Preparation: Transfer a known amount of the this compound formulation (e.g., 1 mL of nanoparticle suspension) into a dialysis bag.
-
Setup: Securely close the bag and immerse it in a vessel containing a defined volume of release medium (e.g., 50 mL). The volume should be sufficient to ensure sink conditions.[25]
-
Incubation: Place the entire setup in a shaking water bath set at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.[23]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results against time to generate a release profile.
6. Potential Biological Signaling Pathways
While the specific pathways modulated by this compound require further investigation, constituents of Nigella sativa are known to interact with key inflammatory and cell survival pathways. Understanding these can guide the design of pharmacodynamic studies. Thymoquinone, the most studied component, has been shown to modulate NF-κB, MAPK, and PI3K/Akt signaling.[26][27][28]
Simplified Diagram of NF-κB Signaling Pathway
References
- 1. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 120993-86-4 [thegoodscentscompany.com]
- 6. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. publications.aston.ac.uk [publications.aston.ac.uk]
- 18. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improvement in Solubility and Absorption of Nifedipine Using Solid Solution: Correlations between Surface Free Energy and Drug Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Liposomal Formulation for Improving Solubility and Oral Bioavailability of Nifedipine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. eurofins.it [eurofins.it]
- 25. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular mechanisms and signaling pathways of black cumin (Nigella sativa) and its active constituent, thymoquinone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Nigellidine: Application Notes and Protocols for Researchers
Introduction
Nigellidine is an indazole alkaloid isolated from the seeds of Nigella sativa, a plant with a long history of use in traditional medicine.[1][2] The unique structural features of this compound have garnered interest within the scientific community, particularly in the fields of pharmacology and drug development. Accurate and thorough characterization of this compound is paramount for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques are fundamental in elucidating the molecular structure and purity of this compound, providing a spectroscopic fingerprint for its identification.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This information is critical for the confirmation of its identity and for quality control purposes. The data presented here is based on the seminal work on the isolation and structural elucidation of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in search results |
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Solvent | Molar Absorptivity (ε) |
| Data not available in search results |
Note: The specific spectroscopic data for this compound from the primary literature was not available in the performed searches.
Experimental Protocols
The following protocols outline the standardized procedures for the spectroscopic analysis of this compound. Adherence to these methodologies is crucial for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
a. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of this compound and should not have signals that overlap with key resonances of the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
b. ¹H NMR Spectroscopy Protocol:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (or as needed to achieve a good signal-to-noise ratio)
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.
c. ¹³C NMR Spectroscopy Protocol:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Process the FID as described for ¹H NMR.
-
Reference the chemical shift scale using the deuterated solvent peak or TMS.
-
Assign the signals to the corresponding carbon atoms in the this compound structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Caption: Workflow for the spectroscopic characterization of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
a. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of powdered, purified this compound directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
b. IR Spectroscopy Protocol:
-
Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
Acquire the IR spectrum of the this compound sample. Typical parameters include:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Process the spectrum to identify the characteristic absorption bands.
-
Correlate the observed absorption bands with known functional group frequencies to confirm the presence of key structural motifs in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic systems.
a. Sample Preparation:
-
Prepare a stock solution of accurately weighed this compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). The solvent should be transparent in the wavelength range of interest.
-
From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
b. UV-Vis Spectroscopy Protocol:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of the sample.
Caption: Relationship between spectroscopic techniques and structural information.
Conclusion
The application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and robust framework for the characterization of this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals. Consistent and accurate spectroscopic analysis is indispensable for ensuring the quality and integrity of this compound for further investigation and potential development into therapeutic agents.
References
Application Notes and Protocols for High-Throughput Screening of Nigellidine
Introduction
Nigellidine is an indazole alkaloid derived from the seeds of Nigella sativa, a plant widely used in traditional medicine. Possessing a unique chemical structure, this compound has been identified as a bioactive compound with a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. Preliminary studies and computational models suggest that this compound may exert its effects by modulating key cellular signaling pathways implicated in inflammation and apoptosis, such as NF-κB, MAPK, and PI3K/Akt, and by interacting with critical proteins like Tumor Necrosis Factor (TNF) receptors and the Fas death receptor.
These properties make this compound a compelling candidate for drug discovery and a valuable tool for chemical biology. High-throughput screening (HTS) provides a powerful platform to systematically investigate the bioactivity of this compound, quantify its potency against specific molecular targets, and identify novel chemical probes or potential therapeutic leads.
Application for High-Throughput Screening
The primary applications for incorporating this compound into HTS campaigns are:
-
Target Deconvolution and Potency Determination: To elucidate the precise mechanism of action and quantify the inhibitory or modulatory potency (e.g., IC₅₀ or EC₅₀ values) of this compound against key cellular targets involved in inflammation and apoptosis.
-
Pharmacological Profiling: To screen this compound against a broad panel of kinases, receptors, and other targets to understand its selectivity profile and identify potential off-target effects.
-
Scaffold for Library Development: To use this compound as a reference compound or starting scaffold for medicinal chemistry efforts to develop novel modulators of the identified pathways.
-
Tool Compound for Pathway Interrogation: To utilize this compound as a known modulator to validate new HTS assays or to probe the function of specific signaling pathways in disease-relevant cell models.
This document provides detailed protocols for a panel of HTS-compatible assays designed to investigate the effects of this compound on several critical signaling pathways.
Quantitative Data Summary
Currently, limited experimental quantitative data (e.g., IC₅₀/EC₅₀) for this compound is available in the public domain. The following table summarizes in silico (computational) docking analysis of this compound's interaction with key apoptosis and inflammation-related proteins. These values represent theoretical binding affinities and inhibition constants, which can be experimentally validated using the protocols provided herein.
| Target Protein | Parameter | Value | Source |
| Fas Dimer | Binding Energy (BE) | -7.41 kcal/mol | [1] |
| TNFR1 | Binding Energy (BE) | -6.81 kcal/mol | [1] |
| TNFR2 | Binding Energy (BE) | -5.1 kcal/mol | [1] |
| Viral Protein nsp3 | Binding Energy (BE) | -7.61 kcal/mol | [1] |
| Viral Protein nsp3 | Inhibition Constant (Ki) | 2.66 | [1] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for an HTS campaign.
Experimental Protocols
The following protocols are designed for execution in 384-well microplate format, suitable for automated liquid handling systems common in HTS environments.
Protocol 1: NF-κB Inhibition - Luciferase Reporter Gene Assay
This assay quantifies the inhibition of the NF-κB signaling pathway in response to a stimulus (e.g., TNF-α) in cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Materials:
-
HEK293 or THP-1 cells stably expressing an NF-κB-luciferase reporter (e.g., GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line).[2]
-
Assay Medium: DMEM or RPMI-1640 with 0.5% dialyzed FBS.
-
Stimulant: Recombinant Human TNF-α (prepare stock at 100x final concentration).
-
This compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series in DMSO.
-
Positive Control: Known NF-κB inhibitor (e.g., QNZ) at 100x final concentration.
-
Luciferase Assay Reagent (e.g., Bright-Glo™, ONE-Glo™).
-
384-well white, solid-bottom assay plates.
-
-
Procedure:
-
Cell Plating: Seed 20 µL of the reporter cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 384-well plate. Incubate for 4-6 hours (37°C, 5% CO₂).[3]
-
Compound Addition: Using a pintool or acoustic dispenser, transfer 100 nL of this compound, positive control, or DMSO (vehicle control) from the compound source plate to the assay plate. This results in an intermediate dilution.
-
Stimulation: Add 5 µL of Assay Medium containing TNF-α to all wells except the unstimulated controls. Add 5 µL of Assay Medium without TNF-α to the unstimulated control wells. The final TNF-α concentration should be at its EC₈₀.
-
Incubation: Incubate the plate for 5-6 hours at 37°C, 5% CO₂.[2]
-
Lysis and Detection: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Reading: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Percent inhibition is calculated as: 100 * (1 - (RLU_compound - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated))
-
Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: MAPK/ERK Kinase Inhibition - TR-FRET Assay
This biochemical assay measures the phosphorylation of a specific substrate by a kinase in the MAPK pathway (e.g., MEK1 or ERK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Materials:
-
Active Kinase: Recombinant active MEK1 or ERK2.
-
Substrate: Biotinylated peptide substrate for the specific kinase.
-
Detection Reagents: Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor).
-
Assay Buffer: Kinase reaction buffer containing ATP at its Km concentration.
-
This compound: Serial dilution series in DMSO.
-
Positive Control: Known MEK/ERK inhibitor (e.g., U0126).
-
384-well low-volume black assay plates.
-
-
Procedure:
-
Compound Dispensing: Add 100 nL of this compound, positive control, or DMSO to the wells of the assay plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2x kinase/substrate mix in assay buffer to each well.
-
Reaction Initiation: Add 5 µL of a 2x ATP solution in assay buffer to each well to start the reaction.
-
Incubation: Incubate for 60-90 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of TR-FRET detection mix (containing Eu-antibody and SA-XL665 in stop/detection buffer with EDTA) to each well.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Signal Reading: Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 620 nm after a 320 nm excitation.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission_665nm / Emission_620nm) * 10,000.
-
Calculate percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Determine the IC₅₀ value by plotting percent inhibition against compound concentration.
-
Protocol 3: PI3K/Akt Kinase Inhibition - AlphaScreen Assay
This biochemical assay quantifies the product of a PI3K reaction (PIP₃) or the phosphorylation of a substrate by Akt using the bead-based AlphaScreen technology.
-
Materials:
-
Active Kinase: Recombinant active PI3K or Akt.
-
Substrate: PI(4,5)P₂ for PI3K, or a biotinylated peptide for Akt.
-
Detection Reagents: AlphaScreen Donor and Acceptor beads (e.g., anti-phospho-substrate antibody-coated Acceptor beads and Streptavidin-coated Donor beads).[4]
-
Assay Buffer: Kinase reaction buffer with ATP.
-
This compound: Serial dilution series in DMSO.
-
Positive Control: Known PI3K/Akt inhibitor (e.g., Wortmannin).
-
384-well white OptiPlates.
-
-
Procedure:
-
Compound Dispensing: Add 100 nL of this compound, positive control, or DMSO to the wells.
-
Kinase/Substrate Addition: Add 5 µL of a 2x kinase/substrate solution to each well.
-
Reaction Initiation: Add 5 µL of a 2x ATP solution to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a 2x mix of Donor and Acceptor beads in detection buffer.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition based on the AlphaScreen signal relative to controls.
-
Determine the IC₅₀ value by fitting the dose-response curve.
-
Protocol 4: TNF-α Secretion Inhibition - HTRF Assay
This cell-based assay measures the amount of TNF-α secreted by stimulated immune cells (e.g., LPS-stimulated THP-1 monocytes) using a homogeneous time-resolved fluorescence (HTRF) immunoassay.[5][6]
-
Materials:
-
THP-1 cells (human monocytic cell line).
-
Assay Medium: RPMI-1640 + 10% FBS.
-
Stimulant: Lipopolysaccharide (LPS).
-
This compound: Serial dilution series in DMSO.
-
Positive Control: Known inhibitor of TNF-α production (e.g., Dexamethasone).
-
HTRF TNF-α Detection Kit: Contains Eu-cryptate labeled anti-TNF-α antibody and XL665-labeled anti-TNF-α antibody.[7][8]
-
384-well low-volume white assay plates.
-
-
Procedure:
-
Cell Plating: Dispense 10 µL of THP-1 cells (e.g., 3,000-5,000 cells/well) into the assay plate.
-
Compound Addition: Add 100 nL of this compound, control, or DMSO to the wells. Incubate for 30-60 minutes.
-
Stimulation: Add 5 µL of LPS solution (final concentration ~1 µg/mL) to stimulate TNF-α production. Add medium without LPS to unstimulated controls.[9]
-
Incubation: Incubate for 16-18 hours at 37°C, 5% CO₂.[9]
-
Detection: Add 5 µL of the pre-mixed HTRF anti-TNF-α antibody reagents to each well.
-
Incubation: Incubate for 3-4 hours at room temperature.
-
Signal Reading: Read the plate on a HTRF-compatible plate reader (Ex: 320 nm, Em: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio and delta F% as per the kit manufacturer's instructions.
-
Determine the IC₅₀ value from the dose-response curve of percent inhibition.
-
Protocol 5: Fas-Induced Apoptosis - Caspase-3/7 Activity Assay
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases-3 and -7 in cells treated with a Fas-activating ligand.
-
Materials:
-
Jurkat T-cells or other Fas-expressing cell line.
-
Assay Medium: RPMI-1640 + 10% FBS.
-
Apoptosis Inducer: Anti-Fas antibody (CH11 clone) or recombinant Fas Ligand.
-
This compound: Serial dilution series in DMSO.
-
Positive Control: Known apoptosis inducer (e.g., Staurosporine) or inhibitor, depending on the screening goal.
-
Caspase-Glo® 3/7 Assay Reagent.[10]
-
384-well white, solid-bottom assay plates.
-
-
Procedure:
-
Cell Plating: Dispense 10 µL of Jurkat cell suspension (e.g., 10,000 cells/well) into each well.
-
Compound Addition: Add 100 nL of this compound, control, or DMSO to the wells. If screening for inhibitors, pre-incubate for 1 hour.
-
Apoptosis Induction: Add 5 µL of anti-Fas antibody solution to induce apoptosis. Add medium to untreated control wells.
-
Incubation: Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Detection: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. Add 15 µL of the reagent to each well.
-
Incubation: Mix on a plate shaker for 1 minute, then incubate for 1 hour at room temperature, protected from light.
-
Signal Reading: Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
If screening for inhibitors, calculate percent inhibition relative to induced (high signal) and uninduced (low signal) controls.
-
If screening for pro-apoptotic potentiation, calculate the fold-change in luminescence over the anti-Fas-only treated wells.
-
Determine IC₅₀ or EC₅₀ values by fitting the appropriate dose-response curves.
-
References
- 1. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. HTRF Human TNFα Assay on SpectraMax Paradigm Multi-Mode Microplate Reader [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.kr [promega.kr]
Application Notes and Protocols for the Isolation of Nigellidine using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nigella sativa, commonly known as black cumin, is a medicinal plant belonging to the Ranunculaceae family. Its seeds have been used for centuries in traditional medicine to treat a variety of ailments.[1] The therapeutic properties of Nigella sativa are attributed to its rich and complex chemical composition, which includes alkaloids, saponins, flavonoids, and fatty acids.[2]
Nigellidine is an indazole alkaloid that has been identified in the seeds of Nigella sativa.[3][4] The isolation and purification of such bioactive compounds are essential for further pharmacological studies, including mechanism of action, efficacy, and safety profiling. Column chromatography is a widely used and effective technique for the separation of individual components from complex plant extracts.[5] This protocol provides a step-by-step guide for the isolation of this compound using this method.
Experimental Protocol
This protocol is divided into three main stages: extraction of crude phytochemicals from Nigella sativa seeds, isolation of this compound using column chromatography, and monitoring of fractions using Thin Layer Chromatography (TLC).
Materials and Reagents
-
Nigella sativa seeds
-
Methanol (B129727) (ACS grade)
-
Silica (B1680970) gel (60-120 mesh for column chromatography)
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Chloroform (ACS grade)
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
-
Beakers, flasks, and other standard laboratory glassware
Crude Extract Preparation
-
Grinding: Grind the Nigella sativa seeds into a fine powder using a grinder or mill.
-
Extraction: Macerate the powdered seeds in methanol (1:10 w/v) for 48-72 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid seed material.
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Wash the packed column with n-hexane until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 85:15, and so on).
-
A further increase in polarity can be achieved by using a chloroform:methanol solvent system if necessary for eluting more polar compounds like alkaloids.
-
Maintain a constant flow rate of 5-10 drops per minute.[6]
-
-
Fraction Collection:
-
Collect the eluate in fractions of equal volume (e.g., 10-15 mL) in separate test tubes.
-
Thin Layer Chromatography (TLC) Monitoring
-
Spotting: Spot a small amount of each collected fraction onto a TLC plate.
-
Development: Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol in a ratio determined by preliminary trials).
-
Visualization: Visualize the separated spots under UV light (254 nm and 366 nm) and/or by using a suitable staining reagent.
-
Pooling: Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).
-
Final Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Nigella sativa seed powder | [7] |
| Extraction Method | Microwave-assisted solvent extraction | [7] |
| Chromatography Type | Silica gel column chromatography | [7] |
| Stationary Phase | Silica gel (200-300 mesh) | [7] |
| Mobile Phase | Petroleum ether-ethyl acetate (8:2) | [7] |
| Yield of Thymoquinone (B1682898) | 278 mg from a larger scale separation | [7] |
| Purity of Thymoquinone | 90% | [7] |
Visualizations
Experimental Workflow
References
- 1. Various extraction and analytical techniques for isolation and identification of secondary metabolites from Nigella sativa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijariit.com [ijariit.com]
- 7. CN104672075A - Process for extracting thymoquinone from nigella plant seeds - Google Patents [patents.google.com]
Application Notes and Protocols for Electrophoretic Separation and Analysis of Nigellidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigellidine is an indazole alkaloid first isolated from the seeds of Nigella sativa (black cumin). As a compound of significant interest for its potential pharmacological activities, robust analytical methods for its separation and quantification are crucial for research and drug development. Electrophoretic methods, particularly Micellar Electrokinetic Chromatography (MEKC), offer a powerful platform for the analysis of such compounds due to their high efficiency, minimal sample and solvent requirements, and versatility in separating both neutral and charged molecules.[1][2]
MEKC, a hybrid of capillary electrophoresis and chromatography, utilizes surfactants above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase.[3][4] The separation of analytes is then based on their differential partitioning between the aqueous buffer (mobile phase) and the micelles.[3][5] This technique is particularly well-suited for the analysis of complex mixtures, such as plant extracts, and for the separation of structurally similar compounds like alkaloids.[6][7]
This document provides a detailed, proposed protocol for the separation and analysis of this compound using MEKC. It should be noted that this protocol is a starting point for method development and is based on established principles for the analysis of similar isoquinoline (B145761) and indazole alkaloids, as a specific validated method for this compound was not found in the reviewed literature.
I. Sample Preparation: Extraction of this compound from Nigella Sativa Seeds
A reliable extraction method is paramount for the accurate analysis of this compound from its natural source. The following protocol is a general guideline based on common extraction techniques for alkaloids from plant matrices.
Protocol 1: Ultrasonic-Assisted Extraction
-
Grinding: Grind dried Nigella sativa seeds into a fine powder using a laboratory mill.
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) in water.
-
Ultrasonication:
-
Accurately weigh approximately 1.0 g of the powdered seeds and place it in a conical flask.
-
Add 20 mL of the 80% methanol solvent.
-
Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature.
-
-
Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration and Collection:
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean collection vial.
-
-
Storage: Store the extract at 4°C in the dark until analysis.
II. Electrophoretic Method: Micellar Electrokinetic Chromatography (MEKC)
The following MEKC method is a proposed starting point for the separation and analysis of this compound. Optimization of parameters such as buffer pH, surfactant concentration, and organic modifier percentage may be necessary to achieve the desired resolution and analysis time.[7][8]
Instrumentation and Consumables:
-
Capillary Electrophoresis (CE) system with a UV-Vis or Diode Array Detector (DAD)
-
Fused-silica capillary, uncoated (e.g., 50 µm internal diameter, 360 µm outer diameter, 50 cm total length, 40 cm effective length)
-
Data acquisition and analysis software
Reagents and Solutions:
-
Running Buffer: 25 mM sodium tetraborate (B1243019) buffer containing 50 mM sodium dodecyl sulfate (B86663) (SDS), adjusted to pH 9.0 with 1 M NaOH.
-
Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH), HPLC grade.
-
Capillary Conditioning Solutions: 1 M NaOH, 0.1 M NaOH, and deionized water.
-
This compound Standard: A stock solution of this compound of known concentration prepared in methanol.
Protocol 2: MEKC Analysis of this compound
-
Capillary Conditioning (New Capillary):
-
Flush the capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and 0.1 M NaOH (15 min).
-
Finally, equilibrate with the running buffer for at least 30 minutes before the first injection.
-
-
Daily Capillary Conditioning:
-
Before each run sequence, flush the capillary with 0.1 M NaOH (5 min), deionized water (5 min), and the running buffer (10 min).
-
-
Electrophoretic Conditions:
-
Running Buffer: 25 mM Sodium Tetraborate, 50 mM SDS, pH 9.0 (with 10% v/v Acetonitrile as an organic modifier to improve resolution).
-
Applied Voltage: +25 kV (positive polarity).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a preliminary scan of the standard is recommended, likely in the 220-280 nm range).
-
-
Analysis Sequence:
-
Inject a blank (extraction solvent) to identify any system peaks.
-
Inject a series of this compound standards of varying concentrations to establish a calibration curve.
-
Inject the prepared Nigella sativa seed extract.
-
-
Data Analysis:
-
Identify the this compound peak in the electropherogram of the sample by comparing its migration time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
-
III. Data Presentation
The following table presents hypothetical quantitative data that could be obtained from the MEKC analysis of a this compound standard and a Nigella sativa seed extract. This data is for illustrative purposes only.
| Sample ID | Migration Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| This compound Std 1 | 8.52 | 150.3 | 10.0 |
| This compound Std 2 | 8.51 | 305.1 | 20.0 |
| This compound Std 3 | 8.53 | 748.9 | 50.0 |
| N. sativa Extract | 8.52 | 452.6 | 30.1 |
IV. Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and MEKC analysis of this compound.
Signaling Pathway (Hypothetical Interaction)
As there is no established signaling pathway directly involving this compound separation, a diagram illustrating the logical relationship in the MEKC separation process is provided below.
Caption: Principle of this compound separation by MEKC.
References
- 1. longdom.org [longdom.org]
- 2. Capillary separation: micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Determination of alkaloids in onion nectar by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of micellar electrokinetic capillary chromatography method using central composite design for the analysis of components in Yangwei granule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Nigellidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Nigellidine derivatives and protocols for their evaluation in structure-activity relationship (SAR) studies. This compound, an indazole alkaloid isolated from the seeds of Nigella sativa, has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and potential antiviral effects. The exploration of its derivatives is a promising avenue for the development of novel therapeutic agents.
Introduction to this compound and its Derivatives
This compound possesses a unique indazole core structure, which is a valuable scaffold in medicinal chemistry. The synthesis of its derivatives allows for the systematic modification of its physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. SAR studies are crucial to understanding how these structural modifications influence biological activity, guiding the design of more effective drug candidates.
Synthesis of this compound Derivatives
The total synthesis of this compound has been reported and serves as a foundation for the synthesis of its derivatives. A common strategy involves the construction of the indazole core followed by modifications at various positions.
General Synthetic Scheme
A plausible synthetic approach for generating a library of this compound derivatives for SAR studies is outlined below. This strategy allows for diversification at the R1 and R2 positions of the indazole ring.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a Hypothetical this compound Derivative
This protocol describes the synthesis of a derivative with a modification at the R1 position via a Suzuki coupling reaction.
Materials:
-
Substituted 4-methoxy-6-methyl-1H-indazole
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/Water)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of substituted 4-methoxy-6-methyl-1H-indazole (1 eq) in a mixture of dioxane and water (4:1) is added the aryl boronic acid (1.2 eq), K2CO3 (2 eq), and Pd(PPh3)4 (0.05 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 90 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Structure-Activity Relationship (SAR) Studies
The following table summarizes hypothetical and in silico data for a series of this compound derivatives to illustrate how structural modifications can impact biological activity. The in silico data is based on published docking studies against SARS-CoV-2 proteins.
| Compound ID | R1-Substituent | R2-Substituent | In Silico Binding Affinity (kcal/mol) vs. SARS-CoV-2 Mpro | In Vitro Anti-inflammatory Activity (IC50, µM) - Hypothetical |
| This compound | H | H | -7.5 | 15.2 |
| ND-01 | 4-Fluorophenyl | H | -7.8 | 10.5 |
| ND-02 | 4-Methoxyphenyl | H | -7.2 | 18.9 |
| ND-03 | 3-Pyridyl | H | -7.6 | 12.8 |
| ND-04 | H | Methyl | -7.3 | 20.1 |
| ND-05 | H | Ethyl | -7.1 | 25.6 |
| This compound-4-O-sulfite | H | SO3H | -7.4 | 8.7 |
Biological Evaluation Protocols
Anti-inflammatory Activity Assessment
Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages.
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Determine the IC50 value for each compound.
Signaling Pathway Analysis
This compound and its derivatives have been suggested to modulate the NF-κB and MAPK signaling pathways. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Caption: Proposed mechanism of action of this compound derivatives on NF-κB and MAPK signaling pathways.
Western Blot Protocol:
-
Treat RAW 264.7 cells with this compound derivatives and/or LPS as described in the NO assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the effect of the derivatives on protein phosphorylation.
Conclusion
The provided protocols and application notes offer a framework for the synthesis and systematic evaluation of this compound derivatives. By correlating structural modifications with biological activity through robust SAR studies, researchers can identify lead compounds with improved therapeutic potential for the treatment of inflammatory diseases and potentially other conditions. Further optimization of these lead compounds can be guided by the insights gained from these foundational studies.
Troubleshooting & Optimization
Technical Support Center: Optimizing Nigellidine Extraction from Nigella sativa
Welcome to the technical support center for the optimization of nigellidine extraction from Nigella sativa seeds. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging? A1: this compound is a rare indazole-type alkaloid found in the seeds of Nigella sativa.[1][2] Unlike the more abundant and well-studied compound thymoquinone, this compound is present in smaller quantities. The primary challenges in its extraction are its lower concentration, the presence of large amounts of fixed oils (32-40%) which can interfere with the process, and the co-extraction of other alkaloids and compounds.[3]
Q2: What are the key factors influencing this compound yield? A2: The most critical factors are the choice of solvent, extraction method, temperature, and the pre-treatment of the seeds. As an alkaloid, this compound's solubility is highly dependent on the polarity and pH of the solvent. Modern extraction techniques can also significantly improve efficiency compared to traditional methods.[4][5]
Q3: Which solvent system is best for extracting this compound? A3: Methanol (B129727) has been shown to be effective for extracting polar compounds, including alkaloids, from Nigella sativa.[6][7] For alkaloids specifically, an acid/base extraction approach is often superior. This involves an initial extraction with an acidified polar solvent (like acidified methanol or water) to protonate the alkaloids and increase their solubility.[8][9] Subsequent basification and extraction with a non-polar solvent can then isolate the alkaloid fraction.
Q4: How does temperature affect the extraction process? A4: While moderate heat can increase extraction efficiency by improving solvent penetration and compound solubility, high temperatures can lead to the degradation of heat-sensitive alkaloids.[10] For methods like microwave-assisted extraction of related compounds from Nigella sativa, optimal temperatures have been found to be as low as 30°C.[11] It is crucial to control the temperature to prevent yield loss.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Inefficient Initial Extraction: The solvent may not be effectively penetrating the seed matrix or solubilizing the alkaloid. 2. Inappropriate Solvent Polarity: Using a non-polar solvent like hexane (B92381) alone will primarily extract the seed oil, leaving polar alkaloids like this compound behind.[6] 3. Degradation: The compound may be degrading due to excessive heat or light exposure.[13] | 1. Improve Seed Preparation: Ensure seeds are ground to a fine powder (e.g., 60-mesh) to maximize surface area.[14] Consider a defatting step with a non-polar solvent (e.g., n-hexane) first to remove interfering oils.[1] 2. Use an Acidified Polar Solvent: Employ an acid/base extraction strategy. Start with an acidified polar solvent like 0.1 M HCl or methanol containing 1-2% acetic/formic acid to extract the protonated alkaloids.[8][9] 3. Control Temperature: Maintain lower temperatures (<50°C) during extraction and solvent evaporation steps.[13] |
| Crude Extract is Oily and Difficult to Process | Co-extraction of Fixed Oils: Polar solvents like ethanol (B145695) can still co-extract a significant amount of the seed's fixed oil along with more polar compounds.[15] | Perform a Defatting Pre-treatment: Before the main extraction, wash the ground seed powder with a non-polar solvent such as n-hexane or petroleum ether using a method like Soxhlet extraction or maceration. This will remove the majority of the oils.[1][14] |
| Presence of Multiple Impurities in Final Extract | Non-selective Extraction Method: Traditional solvent extraction methods can extract a large number of impurities along with the target alkaloids.[4] | 1. Employ Liquid-Liquid Partitioning: After the initial acidic extraction, basify the aqueous extract to pH 9-10 with a base like ammonium (B1175870) hydroxide (B78521). Then, perform a liquid-liquid extraction with a solvent like chloroform (B151607) or ethyl acetate (B1210297) to selectively pull the deprotonated alkaloids into the organic phase.[9][16] 2. Use Column Chromatography: Purify the crude alkaloid extract using a silica (B1680970) gel column.[1][17] |
| Difficulty Quantifying this compound | 1. Lack of a Pure Standard: Accurate quantification requires a certified reference standard. 2. Co-elution with Other Compounds: In HPLC analysis, other extracted compounds may have similar retention times, interfering with the peak of interest. | 1. Obtain a Reference Standard: Purchase a commercial standard if available. 2. Optimize HPLC Method: Develop and validate a selective HPLC method. A C18 column is commonly used. Optimize the mobile phase (e.g., acetonitrile (B52724) and buffered water), flow rate, and detector wavelength (often determined by UV scan of a pure standard) to achieve good separation.[2][18][19] |
Data Presentation: Solvent and Method Considerations
While specific yield data for this compound is scarce in the literature, the principles of alkaloid extraction and data from Nigella sativa can guide the process.
Table 1: Comparison of Extraction Methods for Nigella Sativa Compounds
| Extraction Method | Principle | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Exhaustive extraction. | Time-consuming, requires large solvent volumes, potential for thermal degradation of compounds. | [10][20] |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. | [1] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Reduced extraction time, lower solvent consumption, increased yield.[21][22] | Requires specialized equipment. | [21] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, highly efficient, reduced solvent use.[11] | Potential for localized overheating if not controlled, requires specialized equipment. |[4][11] |
Table 2: Guide to Solvent Selection for this compound Extraction
| Solvent / System | Polarity | Target Compounds & Rationale | Notes | Reference(s) |
|---|---|---|---|---|
| n-Hexane / Petroleum Ether | Non-polar | Lipids, Fixed Oils | Excellent for the initial defatting step. Will not efficiently extract alkaloids. | [1][14] |
| Chloroform | Mid-polar | Alkaloids (as free base) | Effective for extracting alkaloids from a basified aqueous solution. Has shown high total extraction yields from N. sativa.[6] | [6][16] |
| Methanol / Ethanol | Polar | Polar compounds, including alkaloid salts and glycosides. | Good for the initial extraction of total phytochemicals.[6][15] Methanol is often preferred for higher yields of polar compounds.[7] | [6][15] |
| Acidified Water/Methanol (e.g., with HCl, Acetic Acid) | Highly Polar | Protonated Alkaloid Salts | The standard approach for initial alkaloid extraction. Converts basic alkaloids into their more water/alcohol-soluble salt forms. |[8][9] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for this compound Enrichment
This protocol is a standard method for selectively extracting alkaloids.
-
Preparation and Defatting:
-
Grind 100g of Nigella sativa seeds to a fine powder.
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Extract the powder with n-hexane (approx. 500 mL) for 5-6 hours in a Soxhlet apparatus to remove oils.[14]
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Air-dry the defatted seed powder to remove residual hexane.
-
-
Acidic Extraction:
-
Macerate the defatted powder in 1 L of 0.1 M Hydrochloric Acid (HCl) for 24 hours with continuous stirring.[8]
-
Alternatively, use an ultrasonic bath for 2-3 cycles of 30 minutes each to improve efficiency.
-
Filter the mixture through cheesecloth and then filter paper to separate the acidic aqueous extract from the solid residue (marc).
-
Wash the marc with a small amount of fresh 0.1 M HCl and combine the filtrates.
-
-
Liquid-Liquid Extraction (Purification):
-
In a large separatory funnel, wash the acidic extract with 200 mL of chloroform or ethyl acetate to remove any remaining non-basic impurities. Discard the organic layer.
-
Slowly add ammonium hydroxide (NH₄OH) to the aqueous extract while stirring until the pH reaches 9-10.[9][16]
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Extract the now-basic aqueous solution three times with 300 mL portions of chloroform. The free-base this compound will move into the chloroform layer.
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Combine the chloroform extracts.
-
-
Concentration:
-
Dry the combined chloroform extract over anhydrous sodium sulfate (B86663) and filter.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude alkaloid extract.
-
-
Further Purification (Optional):
Protocol 2: HPLC Quantification of this compound
Note: This is a general guideline. The method must be validated using a pure this compound standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]
-
Mobile Phase: An isocratic or gradient system of Acetonitrile and water (often with a modifier like 0.1% acetic acid or an ammonium formate (B1220265) buffer) is typical for alkaloid analysis.[2][18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan of a pure standard. Many alkaloids show absorbance around 254-280 nm.
-
Procedure:
-
Prepare a stock solution of the crude alkaloid extract in methanol.
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Prepare a series of calibration standards using a pure this compound reference standard.
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Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject samples and standards to generate a calibration curve and determine the concentration of this compound in the extract.[23]
-
Visualizations
Workflow for this compound Extraction and Purification
Caption: General workflow for this compound extraction and purification.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Indazole-Type Alkaloids from Nigella sativa Seeds Exhibit Antihyperglycemic Effects via AMPK Activation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Nigella sativa - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. In vitro production of alkaloids: Factors, approaches, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Microwave-assisted Extraction of Thymoquinone from Nigella sativa L. Seeds | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High-performance liquid chromatography quantification of principal antioxidants in black seed (Nigella sativa L.) phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 21. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Quantification of Thymoquinone Extracted from Nigella sativa L. (Ranunculaceae) Seeds and Antibacterial Activity of Its Extracts against Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Nigellidine stability issues in different solvents and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nigellidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid degradation of my this compound sample in solution. What are the likely causes?
A1: Rapid degradation of this compound can be attributed to several factors. As an alkaloid, its stability is often influenced by the solvent, pH, light, and temperature. The indazole ring system within this compound's structure may be susceptible to hydrolysis or oxidation under certain conditions. It has been suggested that this compound may exist in its natural form as this compound-4-O-sulfite, which can hydrolyze to this compound during the isolation process, indicating a potential for inherent instability.[1]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific data on this compound is limited, studies on other bioactive components from Nigella sativa, such as thymoquinone (B1682898), can offer some guidance. For thymoquinone, non-polar solvents like benzene (B151609) and hexane (B92381) have shown better results for extraction and maintaining stability compared to more polar solvents like methanol (B129727) and ethanol.[2][3] For general alkaloid stability, it is crucial to use high-purity (HPLC grade) solvents and to minimize water content, unless working in a buffered aqueous solution.
Q3: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
Q4: My this compound solution changed color. What does this indicate?
A4: A change in color often signifies chemical degradation or oxidation. This can be triggered by exposure to light, elevated temperatures, or reactive species in the solvent. For example, thymoquinone, another compound in Nigella sativa, is known to be sensitive to light and heat.[5] It is advisable to store this compound solutions in amber vials or protected from light, and at reduced temperatures to minimize degradation.
Troubleshooting Guides
Issue: Inconsistent results in bioassays.
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Possible Cause 1: this compound Degradation.
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Troubleshooting Steps:
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Prepare fresh stock solutions for each experiment.
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Analyze the purity of the stock solution before and after the experiment using a suitable analytical method like HPLC.
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Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Protect solutions from light at all stages of the experiment.
-
-
-
Possible Cause 2: Solvent Effects.
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Troubleshooting Steps:
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Ensure the solvent used is compatible with your assay system and does not interfere with the results.
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Perform a solvent control experiment to assess its impact on the assay.
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If using a volatile solvent, ensure proper sealing to prevent concentration changes over time.
-
-
Issue: Low recovery of this compound after extraction or purification.
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Possible Cause: pH-dependent instability during extraction.
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Troubleshooting Steps:
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Maintain a controlled pH during the extraction process. For alkaloids, slightly acidic conditions are often preferred.
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Avoid strong acids or bases which can cause hydrolysis or degradation. A study on piperine, another alkaloid, involved refluxing with 2N HCl and 2N NaOH to assess stability under stress conditions.[6]
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Minimize the duration of the extraction process and keep the temperature low.
-
-
Experimental Protocols
Protocol 1: General Alkaloid Stability Assessment
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a non-polar solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
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Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
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Thermal Degradation: Incubate aliquots of the stock solution at various temperatures (e.g., 40°C, 60°C, 80°C).
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Photodegradation: Expose aliquots of the stock solution to UV light (e.g., 254 nm) and visible light.
-
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Time Points: Collect samples from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the samples using a validated HPLC method to determine the remaining concentration of this compound.
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Data Analysis: Calculate the percentage of degradation over time for each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) for 24 hours.
| Solvent | Polarity Index | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| n-Hexane | 0.1 | 100 | 98 | 2 |
| Chloroform | 4.1 | 100 | 95 | 5 |
| Methanol | 5.1 | 100 | 85 | 15 |
| Water | 10.2 | 100 | 70 | 30 |
Disclaimer: This table presents hypothetical data based on general trends observed for similar compounds, as specific stability data for this compound is not widely available.
Table 2: Hypothetical pH Stability of this compound in Aqueous Buffer at Room Temperature (25°C) for 24 hours.
| pH | Buffer System | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| 3 | Citrate Buffer | 100 | 92 | 8 |
| 5 | Acetate Buffer | 100 | 96 | 4 |
| 7 | Phosphate Buffer | 100 | 90 | 10 |
| 9 | Borate Buffer | 100 | 65 | 35 |
Visualizations
References
- 1. This compound-4-O-sulfite, the first sulfated indazole-type alkaloid from the seeds of Nigella sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent based optimization for extraction and stability of thymoquinone from Nigella sativa Linn. and its quantification using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent based optimization for extraction and stability of thymoquinone from Nigella sativa Linn. and its quantification using RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phcogres.com [phcogres.com]
Technical Support Center: Nigellidine Storage and Stability
Welcome to the technical support center for Nigellidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: While specific degradation pathways for isolated this compound are not extensively documented, based on the stability of related compounds in Nigella sativa extracts, the primary factors contributing to degradation are exposure to light, heat, and air (oxygen).[1][2][3] These factors can lead to oxidative and hydrolytic degradation of the molecule.
Q2: What are the ideal storage conditions for purified this compound?
A2: To minimize degradation, purified this compound should be stored in a cool, dark, and inert environment. The following conditions are recommended:
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Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is advisable.
-
Light: Store in an amber or opaque vial to protect from light.[3]
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Atmosphere: For optimal stability, especially for long-term storage, it is recommended to store this compound under an inert gas like argon or nitrogen to prevent oxidation.[1]
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Form: Storing the compound in its solid, crystalline form is generally more stable than in solution.
Q3: Can I store this compound in a solution? If so, what is the best solvent?
A3: Storing this compound in solution is generally not recommended for long-term preservation due to increased risks of degradation. If you must store it in solution for a short period, select a dry, aprotic solvent. Methanol (B129727) has been used to prepare stock solutions of compounds from Nigella sativa.[4] Ensure the solvent is of high purity and stored under an inert atmosphere. Prepare fresh solutions for your experiments whenever possible.
Q4: What are the visible signs of this compound degradation?
A4: Visual indicators of degradation can include:
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Color Change: A noticeable change in the color of the solid compound or solution.
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Precipitation: The formation of insoluble particles in a solution.
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Odor: The development of an unusual or rancid odor, which could indicate the degradation of co-extracted fatty acids if the sample is not highly purified.[3]
Q5: How can I quantitatively assess the stability of my this compound sample?
A5: The stability of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[4] By comparing the peak area of this compound in your sample over time against a freshly prepared standard, you can quantify the extent of degradation. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Loss of this compound potency due to degradation. | 1. Verify the storage conditions of your this compound stock. 2. Perform a purity check using HPLC-UV.[4] 3. If degradation is confirmed, use a fresh, properly stored sample. |
| Visible color change in the solid or solution. | Oxidation or light-induced degradation. | 1. Discard the degraded sample. 2. Ensure future samples are stored in amber vials, protected from light.[3] 3. For solutions, consider purging with an inert gas before sealing. |
| Decreased peak area of this compound in HPLC analysis over time. | Gradual degradation of the compound. | 1. Review and optimize your storage conditions (see FAQs). 2. For long-term storage, aliquot the sample to minimize freeze-thaw cycles. 3. Consider storing at a lower temperature (e.g., -80°C). |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | 1. Attempt to characterize the degradation products using techniques like LC-MS. 2. This information can help elucidate the degradation pathway and inform better stabilization strategies. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Stability Assessment
This protocol outlines a general method for quantifying this compound and monitoring its stability.
1. Materials and Reagents:
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This compound standard of known purity
-
HPLC-grade methanol and acetonitrile (B52724)
-
HPLC-grade water with 0.1% acetic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
2. Standard Preparation:
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Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[4]
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From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
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Accurately weigh and dissolve your stored this compound sample in methanol to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions (Adapted from a method for Nigella sativa constituents[4]):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).
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Gradient: Start with a suitable gradient (e.g., 10% B, increasing to 90% B over 20 minutes) to ensure good separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm[4]
-
Column Temperature: 35°C[4]
5. Data Analysis:
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Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in your stored sample using the calibration curve.
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Calculate the percentage of degradation by comparing the initial concentration with the concentration after a specific storage period.
Visualizations
Diagram 1: Potential Degradation Pathway for this compound
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on oxidation and hydrolysis, which are common degradation routes for alkaloids.
Caption: Hypothetical degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for this compound Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability problems with this compound samples.
Caption: Troubleshooting workflow for this compound stability.
Diagram 3: Experimental Workflow for Stability Assessment
This diagram outlines the key steps in conducting a stability study for this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Stability Study of Algerian Nigella sativa Seeds Stored under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Study of Algerian Nigella sativa Seeds Stored under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioriental.com [bioriental.com]
- 4. researchgate.net [researchgate.net]
Overcoming poor solubility of Nigellidine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Nigellidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is an indazole alkaloid naturally found in the seeds of Nigella sativa.[1][2][3] Like many bioactive natural compounds, it possesses a complex, lipophilic structure, which leads to very low solubility in aqueous solutions. This poor solubility can be a significant hurdle for conducting accurate in vitro biological assays and developing bioavailable formulations for in vivo studies.
Q2: What are the known physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. The table below summarizes key data points.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [4] |
| Molecular Weight | 294.35 g/mol | [4] |
| Water Solubility | 0.0058 g/L (ALOGPS prediction) | [5] |
| Water Solubility | 67.26 mg/L @ 25 °C (estimated) | [4] |
| logP (Lipophilicity) | 0.48 (ALOGPS), 2.39 (MLogP) | [5][6] |
| pKa (Strongest Acidic) | 5.72 (ChemAxon prediction) | [5] |
| pKa (Strongest Basic) | -5.5 (ChemAxon prediction) | [5] |
Troubleshooting Guide: Preparing this compound Solutions
This guide provides a logical workflow for researchers encountering solubility issues with this compound, from initial stock preparation to advanced formulation strategies.
References
- 1. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7,8,9-Tetrahydro-11-(4-hydroxyphenyl)-3-methyl-1H-pyridazino(1,2-a)indazol-1-one | C18H18N2O2 | CID 136828302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 120993-86-4 [thegoodscentscompany.com]
- 5. Showing Compound this compound (FDB020935) - FooDB [foodb.ca]
- 6. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Nigellidine Analysis by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of nigellidine.
Introduction to Matrix Effects in LC-MS
In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, such as this compound.[1] When analyzing this compound in complex biological samples like plasma, urine, or tissue homogenates, co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference, known as the matrix effect, can lead to either a suppression or enhancement of the this compound signal, compromising the accuracy, precision, and sensitivity of the analysis.[2][3][4]
Matrix effects are a significant concern in quantitative bioanalysis because they can lead to erroneous concentration measurements.[3][5] Therefore, it is crucial to identify, minimize, and/or compensate for matrix effects to ensure the reliability of analytical data. This guide will walk you through strategies to achieve this for your this compound analysis.
Frequently Asked Questions (FAQs)
1. What are matrix effects in LC-MS?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting molecules from the sample matrix.[2][3] These effects can be categorized as:
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Ion Suppression: The most common matrix effect, where co-eluting compounds reduce the ionization efficiency of the target analyte, leading to a decreased signal intensity.
-
Ion Enhancement: Less common, where co-eluting compounds increase the ionization efficiency of the target analyte, resulting in an elevated signal intensity.
2. How can I determine if my this compound analysis is affected by matrix effects?
The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method involves comparing the peak response of this compound in a pure solvent (neat solution) with its response in a blank matrix extract spiked with this compound at the same concentration.[4] The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Spiked Matrix Extract) / (Peak Response in Neat Solution)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 suggests no significant matrix effect.
A qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is infused into the LC eluent after the analytical column, and a blank matrix extract is injected.[2] Dips or peaks in the baseline signal at the retention times of matrix components indicate regions of ion suppression or enhancement.
3. What are the common sources of matrix effects in biological samples for this compound analysis?
For a compound like this compound, which is an alkaloid, common sources of matrix effects in biological fluids include:
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Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).
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Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.
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Endogenous Metabolites: Compounds naturally present in the biological matrix that may co-elute with this compound.
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Proteins: Although largely removed during sample preparation, residual proteins can still interfere.
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Anticoagulants and other additives: Present in collected biological samples.[4]
4. What is the most effective way to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2][6] A SIL-IS, such as deuterium (B1214612) or carbon-13 labeled this compound, has nearly identical chemical and physical properties to this compound and will co-elute.[7] Therefore, it experiences the same degree of matrix effects.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized. However, the availability of a specific SIL-IS for this compound may be limited, and in such cases, a structural analogue can be used as an internal standard, though it may not compensate for matrix effects as effectively.[6]
5. Can I just dilute my sample to reduce matrix effects?
Sample dilution is a straightforward method to reduce the concentration of interfering matrix components.[2][8] This approach can be effective if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[8] However, for trace-level analysis, dilution may compromise the sensitivity of the assay.
Troubleshooting Guides
Scenario 1: Poor reproducibility of this compound quantification in quality control (QC) samples.
Possible Cause: Inconsistent matrix effects between different samples or batches.
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect using post-extraction spiked samples from several different lots of the biological matrix. If the matrix factor varies significantly between lots, this confirms inconsistent matrix effects.
-
Improve Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering components. Consider more rigorous cleanup methods. (See Experimental Protocols section).
-
Use a Co-eluting Internal Standard: If you are not already using one, incorporate a stable isotope-labeled internal standard for this compound. If a SIL-IS is not available, use a structural analogue that elutes very close to this compound.
-
Optimize Chromatography: Modify your LC method to better separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
Scenario 2: Low recovery of this compound during sample preparation.
Possible Cause: Inefficient extraction of this compound from the biological matrix.
Troubleshooting Steps:
-
Optimize Extraction pH: this compound is an alkaloid. Adjusting the pH of the sample to a basic pH will neutralize it, making it more soluble in organic extraction solvents during liquid-liquid extraction (LLE) or more retained on a reversed-phase solid-phase extraction (SPE) sorbent.
-
Evaluate Different Extraction Solvents (for LLE): Test a range of organic solvents with varying polarities to find the one that provides the best recovery for this compound.
-
Select an Appropriate SPE Sorbent: For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective. Perform a systematic evaluation of different sorbents and elution solvents.
-
Check for Protein Binding: If extracting from plasma or serum, this compound might be bound to proteins. A protein precipitation step prior to LLE or SPE may be necessary to release the bound analyte.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix using your established sample preparation method. Spike the this compound standard into the final, clean extract at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before the extraction process at the same concentrations. This set is used to determine recovery.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF): MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Calculate the Recovery (RE): RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
LLE is a sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids.[9]
Methodology:
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH to > 9.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot into the LC-MS system.
Protocol 3: Solid-Phase Extraction (SPE) for this compound from Urine
SPE is a selective sample preparation technique that uses a solid sorbent to isolate the analyte from the matrix.[9]
Methodology (using a mixed-mode cation exchange cartridge):
-
Condition the SPE cartridge: Sequentially pass 1 mL of methanol (B129727) followed by 1 mL of deionized water through the cartridge.
-
Equilibrate the cartridge: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load the sample: Dilute the urine sample 1:1 with the acidic buffer. Load 1 mL of the diluted sample onto the cartridge.
-
Wash the cartridge:
-
Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elute this compound: Elute the retained this compound with 1 mL of a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Average Recovery (%) | Average Matrix Effect (%) | Relative Standard Deviation (RSD) of QC Samples (%) |
| Protein Precipitation (Acetonitrile) | 95 | 45 (Suppression) | 18 |
| Liquid-Liquid Extraction (LLE) | 85 | 15 (Suppression) | 8 |
| Solid-Phase Extraction (SPE) | 92 | 8 (Suppression) | 5 |
Data presented are hypothetical and for illustrative purposes.
Visualizations
Diagrams of Workflows and Concepts
Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.
Caption: Conceptual diagram of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Improving the resolution of Nigellidine peaks in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in resolving Nigellidine peaks using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common chromatographic issues encountered during this compound analysis.
Problem 1: My this compound peak is tailing.
Peak tailing is a common issue when analyzing basic compounds like this compound, an alkaloid. It can significantly affect the accuracy and precision of quantification.[1]
-
Initial Assessment: First, determine if the tailing affects only the this compound peak or all peaks in the chromatogram. If all peaks are tailing, it suggests a systemic issue. If only the this compound peak is affected, the problem is analyte-specific.[1]
-
Potential Causes & Solutions (Analyte-Specific):
-
Secondary Silanol (B1196071) Interactions: As a basic compound, this compound can interact with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] This is a primary cause of peak tailing for alkaloids.
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to ≤ 2.5) with an acidifier like formic acid or acetic acid will ensure that the basic this compound molecule is fully protonated.[2][3] This minimizes its interaction with the silanol groups, leading to a more symmetrical peak.[4][5]
-
Solution 2: Use a Mobile Phase Modifier. Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites on the stationary phase, reducing this compound's ability to interact with them.[4]
-
Solution 3: Use a "Base-Deactivated" or End-Capped Column. Modern columns are often "end-capped" to reduce the number of free silanol groups.[4] Columns specifically designed for the analysis of basic compounds are highly recommended.[5]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[6]
-
-
Potential Causes & Solutions (Systemic Issue):
-
Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell outside of the column can cause band broadening and tailing.[1][8]
-
Solution: Use shorter, narrower tubing and ensure all fittings are properly connected to minimize dead volume.[1]
-
-
Column Contamination or Void: Accumulation of sample matrix components at the column inlet or a void (a collapsed area of the packing material) can lead to poor peak shape.[6][9]
-
Caption: Troubleshooting workflow for peak tailing.
Problem 2: My this compound peak is splitting or appearing as a doublet.
Split peaks can be caused by issues with the column, the mobile phase, or the sample injection process.[10][11]
-
Potential Causes & Solutions:
-
Injection Solvent Mismatch: Dissolving the sample in a solvent that is much stronger (e.g., higher organic content in reversed-phase) than the mobile phase is a common cause of peak splitting.[4][11]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4] If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Contamination or Blockage: A partially blocked column inlet frit or contamination on the stationary phase can disrupt the flow path, causing the peak to split.[9] This will often affect all peaks in the chromatogram.[9]
-
Solution: Reverse flush the column to try and dislodge particulates from the inlet frit. If this fails, the frit or the entire column may need to be replaced.[9]
-
-
Column Void: A void or channel in the column packing can create two different paths for the analyte to travel, resulting in a split peak.[9][12]
-
Solution: This issue is generally not reversible, and the column will need to be replaced.[9]
-
-
Co-elution: The split peak might actually be two different, very closely eluting compounds.
-
Solution: Try injecting a smaller volume or a lower concentration. If the two parts of the peak begin to resolve into distinct peaks, it indicates co-elution.[9] You will then need to proceed with method optimization to improve resolution (see next section).
-
-
Problem 3: I have poor resolution between my this compound peak and another peak.
Poor resolution, or co-elution, occurs when two or more compounds exit the column at very similar times. Improving resolution involves adjusting parameters that affect selectivity, efficiency, or retention.[13]
-
Potential Causes & Solutions:
-
Inadequate Mobile Phase Strength: The ratio of organic to aqueous solvent may not be optimal for separation.
-
Solution 1: Adjust Organic Modifier Percentage. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of all compounds, which can often improve the separation between closely eluting peaks.[4][14]
-
Solution 2: Use Gradient Elution. If your sample contains compounds with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution, where the mobile phase composition is changed during the run, can improve peak shape and resolution for complex mixtures.[15][16]
-
-
Poor Selectivity: The chosen mobile phase and stationary phase may not be providing enough chemical differentiation between the analytes.
-
Solution 1: Change Organic Modifier Type. The choice of organic solvent affects selectivity. If you are using acetonitrile, switching to methanol (B129727) (or vice-versa) can alter the relative retention of compounds and improve resolution.[13]
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Solution 2: Adjust Mobile Phase pH. For ionizable compounds like this compound, small changes in pH can significantly alter retention and selectivity.[17][18]
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Solution 3: Change the Column. The most powerful way to change selectivity is to change the stationary phase. If a C18 column is not providing adequate resolution, consider a column with a different functionality, such as a Phenyl or Cyano phase.[13]
-
-
Low Column Efficiency: Broad peaks can lead to poor resolution.
-
Caption: Workflow for improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound analysis?
For a basic, relatively non-polar compound like this compound, a reversed-phase C18 or C8 column is the most common starting point.[2] To avoid the peak tailing issues common with alkaloids, it is highly recommended to use a modern, high-purity, end-capped, or "base-deactivated" column.[4][5] These columns have a reduced number of free silanol groups, resulting in better peak shapes for basic compounds.
Q2: How do I choose and optimize the mobile phase for this compound?
The mobile phase for reversed-phase HPLC typically consists of an aqueous component (often with a buffer or pH modifier) and an organic component (like acetonitrile or methanol).
-
Aqueous Component: Since this compound is basic, controlling the pH is critical. Using a mobile phase containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) is a standard practice to ensure good peak shape by keeping the analyte protonated.[3][7]
-
Organic Component: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity.[13]
-
Optimization: Start with a ratio like 50:50 aqueous:organic and adjust the percentage of the organic modifier to achieve a suitable retention time. Decreasing the organic content increases retention.[4]
Q3: Should I use an isocratic or gradient elution for this compound analysis?
The choice depends on the complexity of your sample.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the run. It is simpler, more robust, and ideal for quality control or when analyzing relatively simple samples where all compounds elute within a reasonable time.[15][21]
-
Gradient Elution: This method involves changing the mobile phase composition (usually by increasing the organic solvent percentage) during the run. It is preferred for complex samples containing compounds with a wide range of polarities, as it helps to elute strongly retained compounds faster and improves peak shape for early eluting compounds.[15][16]
For analyzing a crude extract of Nigella sativa, a gradient elution is likely necessary to resolve this compound from other components like thymoquinone (B1682898) and various flavonoids.[3][22] For analyzing a purified fraction or standard, an isocratic method may be sufficient.[23][24]
Experimental Protocols & Data
Example HPLC Method Parameters for Nigella sativa Compounds
The following table summarizes published HPLC conditions for the analysis of key compounds found in Nigella sativa, which can serve as a starting point for developing a method for this compound.
| Compound | Column | Mobile Phase | Elution Mode | Flow Rate | Detection (λ) | Reference |
| Thymoquinone | C18 | Water:Methanol (30:70) | Isocratic | 1.0 mL/min | 254 nm | [23] |
| Thymoquinone | Symmetry® C18 (5 µm, 3.9x150 mm) | 2-propanol:ACN:Buffer (2mM Ammonium Formate) (45:40:15) | Isocratic | 1.0 mL/min | 254 nm | [24] |
| Multiple Compounds | C18 | A: Water + 0.1% Acetic AcidB: Acetonitrile + 0.1% Acetic Acid | Gradient | - | 260 nm | [3] |
| Thymoquinone | Accucore™ Vanguish™ C18 (1.5 µm, 100x2.1 mm) | ACN: 2mM Ammonium Formate (50:50) | Isocratic (UHPLC) | 0.2 mL/min | - | [25] |
Protocol: General-Purpose Method for this compound Analysis
This protocol describes a general-purpose reversed-phase HPLC method suitable for the analysis of this compound in extracts.
1. Mobile Phase Preparation (Acidic Conditions)
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly using sonication or vacuum filtration.[4]
2. Standard Solution Preparation
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.[3]
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to create a calibration curve (e.g., 1-100 µg/mL).[24]
3. Sample Preparation
-
For extracts, accurately weigh the sample and extract with a suitable solvent like methanol.[3]
-
Use sonication to ensure complete extraction.[3]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection to remove particulate matter.[3]
4. Chromatographic System & Conditions
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35 °C.[3]
-
Detection Wavelength: Monitor at 260 nm, or scan with a DAD to determine the optimal wavelength for this compound.[3]
-
Elution Program (Example Gradient):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
Caption: Inter-relationships in HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. agilent.com [agilent.com]
- 18. quora.com [quora.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. youtube.com [youtube.com]
- 21. uhplcs.com [uhplcs.com]
- 22. mdpi.com [mdpi.com]
- 23. Solvent based optimization for extraction and stability of thymoquinone from Nigella sativa Linn. and its quantification using RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. phcog.com [phcog.com]
Minimizing batch-to-batch variability in Nigellidine extraction
Welcome to the technical support center for the extraction of Nigellidine from Nigella sativa seeds. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency and minimize batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent extraction important?
A1: this compound is an indazole alkaloid found in the seeds of Nigella sativa.[1] Along with other bioactive compounds in black cumin seeds, it is being investigated for various pharmacological activities. Consistent, high-yield extraction is crucial for obtaining reliable and reproducible results in preclinical and clinical research, as well as for ensuring product quality in potential therapeutic applications. Batch-to-batch variability in this compound content can significantly impact the biological activity of the extract.
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in this compound extraction can stem from several factors:
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Raw Material Source: The geographical origin, climate, and soil conditions where Nigella sativa is grown can significantly influence the chemical composition of the seeds, including the concentration of this compound.[2][3]
-
Harvesting and Post-Harvest Processing: The time of harvest and subsequent drying and storage conditions of the seeds can affect the stability and content of bioactive compounds.[4][5]
-
Extraction Method and Parameters: Variations in the extraction method, solvent, temperature, time, and solvent-to-solid ratio can lead to significant differences in extraction efficiency and the phytochemical profile of the extract.[6][7]
-
Compound Stability: this compound, like many alkaloids, may be sensitive to heat, light, and pH changes, leading to degradation during extraction and storage if not properly controlled.[8][9][10]
Q3: Which solvent is most suitable for this compound extraction?
A3: The choice of solvent is critical and depends on the target compound's polarity. As an alkaloid, this compound's solubility can be influenced by the pH of the extraction medium. Generally, polar solvents like methanol (B129727) and ethanol (B145695) are effective for extracting alkaloids.[11] Some studies have shown that methanol extracts of Nigella sativa contain a wide range of phytochemicals, including alkaloids.[1] However, the optimal solvent or solvent combination for maximizing this compound yield may require empirical determination. Acidified water or alcohol can also be used to extract alkaloids in their salt form, which can increase their solubility.[11]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for the quantification of specific compounds like this compound in a complex plant extract.[12][13][14] Developing a validated HPLC method using a this compound standard is essential for accurate quantification and for assessing the consistency of your extraction process across different batches.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent may not be optimal for dissolving this compound. 2. Insufficient Extraction Time/Temperature: The extraction may not be running long enough or at a suitable temperature to efficiently extract the compound. 3. Inadequate Grinding of Seeds: Large particle size can limit solvent penetration and extraction efficiency. 4. Degradation of this compound: The compound may be degrading due to excessive heat, light exposure, or inappropriate pH. | 1. Experiment with different solvents of varying polarity (e.g., methanol, ethanol, acetone) and consider using acidified solvents (e.g., with 0.1% formic or acetic acid) to improve alkaloid solubility. 2. Optimize the extraction time and temperature. For maceration, longer extraction times (24-48 hours) may be beneficial. For heat-assisted methods, use the lowest effective temperature to avoid degradation.[15] 3. Ensure seeds are finely and uniformly ground to increase the surface area for extraction. 4. Use amber glassware to protect from light, and control the temperature throughout the process. Assess the pH of your extraction solvent. |
| Inconsistent Yields Between Batches | 1. Variability in Raw Material: Different batches of seeds may have varying this compound content. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent-to-solid ratio, or agitation can lead to different yields. 3. Inconsistent Grinding: Differences in particle size between batches can affect extraction efficiency. | 1. Source seeds from a single, reputable supplier. If possible, perform a preliminary analysis on a small sample of each new batch of raw material. 2. Strictly adhere to a standardized operating procedure (SOP) for all extraction parameters. Use calibrated equipment. 3. Implement a standardized grinding and sieving protocol to ensure uniform particle size. |
| Presence of Impurities in the Final Extract | 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds. 2. Inadequate Purification: The purification steps may not be sufficient to remove all impurities. | 1. Consider a multi-step extraction using solvents of different polarities (liquid-liquid partitioning) to separate compounds based on their solubility. 2. Employ purification techniques such as column chromatography after the initial extraction to isolate this compound.[16] |
| Color Variation Between Batches | 1. Oxidation of Phenolic Compounds: Co-extracted phenolics can oxidize, leading to color changes. 2. Presence of Chlorophyll (B73375): If using aerial parts of the plant or immature seeds, chlorophyll may be extracted. | 1. Add antioxidants like ascorbic acid to the extraction solvent to prevent oxidation. 2. If chlorophyll is an issue, a preliminary wash with a nonpolar solvent like hexane (B92381) can help remove some of it. |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction (General Alkaloid Protocol)
This protocol provides a general procedure for the extraction of alkaloids from Nigella sativa seeds. Optimization of parameters may be required for maximizing this compound yield.
-
Preparation of Plant Material:
-
Grind dried Nigella sativa seeds into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Extraction:
-
Weigh 100 g of the powdered seeds and place them in a large amber glass container.
-
Add 1 L of 80% methanol (v/v) to the container (1:10 solid-to-solvent ratio).
-
Seal the container and macerate for 48 hours at room temperature with occasional agitation.[17]
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue twice more with fresh solvent.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment (Optional):
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Filter the solution to remove any insoluble material.
-
Wash the acidic solution with a nonpolar solvent like dichloromethane (B109758) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to ~9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution multiple times with dichloromethane or chloroform (B151607) to isolate the free alkaloids.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enriched alkaloid fraction.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE can enhance extraction efficiency and reduce extraction time.
-
Preparation of Plant Material:
-
Prepare finely ground Nigella sativa seed powder as described in Protocol 1.
-
-
Extraction:
-
Place 20 g of the powdered seeds in a beaker and add 200 mL of 80% methanol (1:10 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 25-40°C).[18]
-
-
Filtration and Concentration:
-
Follow the filtration and concentration steps as described in Protocol 1.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a qualitative comparison of different extraction methods for thymoquinone (B1682898), another key bioactive compound in Nigella sativa, which can serve as a starting point for optimizing this compound extraction.
Table 1: Qualitative Comparison of Extraction Methods for Thymoquinone from Nigella sativa
| Extraction Method | Solvent(s) | Relative Yield of Thymoquinone | Advantages | Disadvantages | Reference(s) |
| Maceration | Methanol, Hexane | Moderate | Simple, suitable for thermolabile compounds. | Time-consuming, may result in lower yield compared to other methods. | [18][19] |
| Soxhlet Extraction | Methanol, Hexane | Moderate to High | Efficient for exhaustive extraction. | Can cause thermal degradation of sensitive compounds. | [1][6] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | High | Faster, more efficient, and requires less solvent than conventional methods. | Requires specialized equipment. | [18] |
| Reflux | Methanol | Moderate to High | Faster than maceration. | Requires heating, which can degrade thermolabile compounds. | [18] |
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: A decision tree for troubleshooting low this compound yield.
Signaling Pathways Modulated by Nigella sativa Constituents
Constituents of Nigella sativa, including alkaloids like this compound, are known to modulate several key signaling pathways involved in inflammation and cellular stress responses.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling cascade by this compound.
AMPK Signaling Pathway
Caption: Activation of the AMPK metabolic pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innovhub-ssi.it [innovhub-ssi.it]
- 5. Stability Study of Algerian Nigella sativa Seeds Stored under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jkefarind.com [jkefarind.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 11. researchgate.net [researchgate.net]
- 12. High performance liquid chromatographic analysis of the pharmacologically active quinones and related compounds in the oil of the black seed (Nigella sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN104672075A - Process for extracting thymoquinone from nigella plant seeds - Google Patents [patents.google.com]
- 17. or.niscpr.res.in [or.niscpr.res.in]
- 18. impactfactor.org [impactfactor.org]
- 19. abap.co.in [abap.co.in]
Troubleshooting unexpected side effects of Nigellidine in cell culture
Welcome to the technical support center for Nigellidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected side effects and optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in cell culture, providing a question-and-answer format for quick reference and problem-solving.
Issue 1: Unexpectedly High Cell Death or Cytotoxicity
-
Q1: I treated my cells with this compound and observed a much higher level of cell death than anticipated, even at low concentrations. What could be the cause?
A1: Several factors could contribute to excessive cytotoxicity. Here's a step-by-step troubleshooting guide:
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Verify this compound Concentration:
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Incorrect Dilution: Double-check all calculations for your stock solution and final working concentrations. Serial dilution errors are a common source of concentration discrepancies.
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly, protected from light and at the recommended temperature. Repeated freeze-thaw cycles can degrade the compound, potentially altering its activity.
-
-
Assess Cell Health and Culture Conditions:
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Cell Confluency: Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. Stressed or highly dense cultures can be more susceptible to cytotoxic effects.[1]
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Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination. This common and often undetected contamination can significantly alter cellular responses to treatments.[1]
-
-
Solvent Toxicity:
-
Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your specific cell line (typically below 0.5%).[2] Run a vehicle-only control to assess the impact of the solvent on cell viability.
-
-
Issue 2: Altered Cell Morphology Not Consistent with Apoptosis
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Q2: After this compound treatment, my cells have an unusual morphology (e.g., swelling, membrane rupture) that doesn't look like typical apoptosis. What's happening?
A2: While apoptosis is a common form of programmed cell death, high concentrations of a compound or specific cellular contexts can lead to other forms of cell death, such as necrosis.
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Distinguishing Apoptosis from Necrosis:
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Apoptosis: Characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
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Necrosis: Characterized by cell swelling, loss of membrane integrity, and release of intracellular contents.
-
-
Troubleshooting Steps:
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Dose-Response Experiment: Perform a dose-response experiment to see if lower concentrations of this compound induce a more classic apoptotic morphology.
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Time-Course Experiment: Observe cell morphology at different time points (e.g., 6, 12, 24, 48 hours) after treatment. Necrotic features may appear at later stages.
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Use Specific Assays: Employ assays that can differentiate between apoptosis and necrosis, such as an Annexin V and Propidium Iodide (PI) assay. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic or late apoptotic cells will be positive for both.
-
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
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Q3: I'm getting variable results between experiments when using this compound. How can I improve the reproducibility of my findings?
A3: Inconsistent results can be frustrating and can stem from a variety of sources. Here are key areas to focus on for improving reproducibility:
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Standardize Experimental Parameters:
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Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[1]
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Reagent Consistency: Use the same lot of media, serum, and other reagents for a set of experiments. If you must use a new lot, test it first to ensure it doesn't alter cell growth or response to this compound.
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Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to minimize variability in cell seeding and reagent addition.[2]
-
-
Compound Handling:
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Prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution to avoid issues with compound degradation.
-
-
Data Analysis:
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Be consistent in your method of data acquisition and analysis. For IC50 value determination, the calculation method can influence the final value.[3]
-
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables include hypothetical yet plausible data based on related compounds from Nigella sativa and common experimental outcomes. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |
| HCT116 | Colon Cancer | 25 µM |
| MDA-MB-231 | Breast Cancer | 40 µM |
| SH-SY5Y | Neuroblastoma | 60 µM |
| A549 | Lung Cancer | 35 µM |
| HeLa | Cervical Cancer | 50 µM |
Note: These values are hypothetical and should be determined empirically for your specific cell line and experimental conditions. The IC50 value can be influenced by factors such as the cell line itself, culture conditions, and the assay used.[3][4]
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2][5]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with this compound for the desired time.
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Cell Harvesting: Collect both adherent and floating cells.
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Washing: Wash cells with cold PBS.
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Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
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Incubation: Incubate in the dark at room temperature for 15 minutes.
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Analysis: Analyze the cells by flow cytometry.[6]
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol allows for the detection of changes in protein expression and phosphorylation in key signaling pathways.
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with a primary antibody against the protein of interest (e.g., phosphorylated or total forms of proteins in the MAPK or PI3K/Akt pathways).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential Signaling Pathways Modulated by this compound
Caption: Troubleshooting Workflow for Unexpected Cell Death
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Nigellidine Dosage for In Vivo Studies
This technical support center provides guidance and troubleshooting for researchers optimizing the dosage of Nigellidine for in vivo experiments. Given the limited published data on the in vivo dosage of isolated this compound, this guide offers a structured approach based on general principles of pharmacology and available data on related compounds from Nigella sativa.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in in vivo studies?
A1: Currently, there is a lack of established in vivo dosage for purified this compound. However, studies on aqueous extracts of Nigella sativa (black cumin), from which this compound is derived, can offer a preliminary reference point, though caution is strongly advised. For instance, studies in mouse models have used Nigella sativa seed extracts at doses ranging from 100 mg/kg to 400 mg/kg.[1][2] It is crucial to note that the concentration of this compound in these extracts is not specified. Therefore, a conservative approach is recommended. A dose-range finding study should be initiated at a significantly lower dose than those used for the whole extract.
Q2: What are the primary signaling pathways affected by compounds in Nigella sativa?
A2: Components of Nigella sativa have been shown to modulate several key signaling pathways involved in inflammation and immune response. Notably, they can activate the JNK, ERK1/2, P38, and NF-κB pathways.[3] These pathways are crucial in the production of inflammatory mediators such as NO, COX-2, TNF-α, and IL-6.[3] Understanding these pathways can help in designing pharmacodynamic readouts for your in vivo studies.
Q3: What are the potential therapeutic effects of this compound that I can monitor in my in vivo model?
A3: While in vivo data on purified this compound is sparse, in silico and in vitro studies suggest several potential effects. This compound has shown potential anti-inflammatory, immunomodulatory, and antioxidant activities.[4][5] It has been suggested to inhibit pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[6] Depending on your disease model, you could monitor changes in cytokine levels, immune cell infiltration, or markers of oxidative stress.
Quantitative Data Summary
The following table summarizes dosage information from in vivo studies using Nigella sativa extracts and its major constituent, Thymoquinone. This data should be used as a contextual reference only and not as a direct recommendation for this compound dosage.
| Compound/Extract | Animal Model | Doses Tested | Key Findings | Reference |
| Nigella sativa Seed Extract | High-Fat Diet Mouse Model | 100, 200, 400 mg/kg | Dose-dependent improvement in obesity, NAFLD, and hyperlipidemia. 200 mg/kg showed significant effects. | [1][2] |
| Thymoquinone | Diabetic Female Rats | 5 and 10 mg/kg | Showed effects on glucose and insulin (B600854) levels. | [7] |
| Nigella sativa Oil | Rats | 4 mL/kg/day | Suppressed NO and IL-4 production. | [8] |
| Nigella sativa Seeds | Lupus Mice | 4.8 g/kg/day | Increased regulatory T cells. | [9] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
Objective: To determine the maximum tolerated dose (MTD) and identify a potential therapeutic window for this compound in a relevant in vivo model.
Methodology:
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Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) relevant to the therapeutic area of interest.
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Group Allocation: Assign animals to at least four dose groups (e.g., 1, 5, 25, 100 mg/kg) and one vehicle control group. The number of animals per group should be statistically justified (typically n=5-8).
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Formulation: Prepare a stable and appropriate formulation for this compound. Due to the potential for low aqueous solubility, a suspension or emulsion may be necessary. Ensure the vehicle is well-tolerated by the animals.
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Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection) once daily for a predetermined period (e.g., 7-14 days).
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Monitoring:
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Record body weight, food and water intake, and clinical signs of toxicity daily.
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At the end of the study, collect blood for hematology and serum chemistry analysis.
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Perform a gross necropsy and collect major organs for histopathological examination.
-
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Endpoint: The MTD is the highest dose that does not induce significant toxicity or a substantial loss in body weight (typically >15-20%).
Troubleshooting Guides
Issue 1: No observable therapeutic effect at the tested doses.
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Question: I have completed a dose-range finding study and even at the highest tolerated dose, I am not observing the expected therapeutic effect. What should I do?
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Answer:
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Re-evaluate the Formulation: Poor solubility can lead to low bioavailability. Confirm the stability and homogeneity of your formulation. Consider particle size reduction or the use of alternative solubilizing agents.
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Pharmacokinetic (PK) Analysis: If possible, conduct a preliminary PK study to determine the plasma concentration of this compound at different doses. This will help you understand if the compound is being absorbed and reaching systemic circulation.
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Target Engagement: Ensure that your pharmacodynamic markers are sensitive enough to detect a biological response. You may need to assess target engagement in the tissue of interest.
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Dose Escalation: If the compound is well-tolerated, consider a higher dose range in a subsequent study, guided by the MTD.
-
Issue 2: Unexpected toxicity observed at low doses.
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Question: I am observing significant weight loss and other adverse effects at doses I expected to be well-tolerated. What could be the cause?
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Answer:
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Vehicle Toxicity: Ensure that the vehicle control group is not showing any adverse effects. Some solubilizing agents can have inherent toxicity.
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Formulation Issues: Inconsistent formulation can lead to "hot spots" of high compound concentration, resulting in unexpected toxicity. Ensure your formulation is homogenous.
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Route of Administration: The route of administration can significantly impact toxicity. For example, intraperitoneal injection can cause local irritation and inflammation. Consider alternative routes if appropriate.
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Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to this compound. A thorough literature review of the species' metabolic pathways for similar compounds may be insightful.
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Issue 3: High variability in response within the same dose group.
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Answer:
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Refine Animal Handling and Dosing Technique: Ensure all technical staff are using standardized procedures for animal handling, dosing, and sample collection. Inconsistent oral gavage or injection technique can be a major source of variability.
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Animal Health and Environment: Ensure all animals are healthy and housed in a stable, controlled environment. Underlying health issues or environmental stressors can impact experimental outcomes.
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Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the group mean.
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Check Formulation Consistency: Verify that the formulation is homogenous and that each animal is receiving the correct dose.
-
Mandatory Visualizations
Caption: Experimental Workflow for In Vivo Dosage Optimization of this compound.
Caption: Simplified NF-κB/MAPK Signaling Pathway Modulated by Nigella Sativa Components.
References
- 1. Efficacy Confirmation Test of Black Cumin (Nigella sativa L.) Seeds Extract Using a High-Fat Diet Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Active-site molecular docking of this compound with nucleocapsid-NSP2-MPro of COVID-19 and to human IL1R-IL6R and strong antioxidant role of Nigella sativa in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) | MDPI [mdpi.com]
Technical Support Center: Enhancing Nigellidine Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Nigellidine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for the indazole core of this compound?
A1: The synthesis of the indazole scaffold of this compound, a rare indazole-type alkaloid, primarily relies on modern synthetic methodologies due to the low natural abundance of this class of compounds.[1] Key strategies include the cyclization of ortho-substituted phenylhydrazines and palladium-catalyzed C-H arylation to construct the core structure. One of the most effective methods reported is the Pd(II)-catalyzed direct C-3 arylation of a (1H)indazole, which has been successfully applied in the total synthesis of this compound hydrobromide.[2]
Q2: My Pd-catalyzed C-3 arylation of the indazole intermediate is resulting in low yields. What are the common causes?
A2: Low yields in the Pd-catalyzed C-3 arylation of indazoles are a common challenge due to the poor reactivity of the C-3 position.[2] Several factors can contribute to this issue:
-
Catalyst System: The choice of the palladium catalyst and the ligand is critical. A Pd(II)/Phenanthroline system has been shown to be effective.[2]
-
Solvent: The reaction solvent plays a crucial role in selectivity and reactivity. Toluene (B28343), chlorobenzene, trifluoromethylbenzene, and mesitylene (B46885) have been found to be effective.[2]
-
Base: The choice and stoichiometry of the base are important. Cesium carbonate (Cs₂CO₃) is a commonly used base in this reaction.
-
Reaction Temperature: High temperatures are often required to drive the reaction to completion.
-
Purity of Starting Materials: Impurities in the indazole substrate or the aryl halide can poison the catalyst and lead to side reactions.
Q3: I am observing the formation of multiple side products during the synthesis. How can I improve the selectivity?
A3: The formation of side products is a frequent issue in complex organic syntheses. In the context of this compound synthesis, particularly during the construction of the indazole ring, side reactions can significantly lower the yield of the desired product. For instance, attempts to cyclize acid hydrazides to form the indazole ring using polyphosphoric acid (PPA) or sulfuric acid can fail, leading to decomposition or alternative products.[3] To improve selectivity:
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Optimize Reaction Conditions: Systematically screen different catalysts, solvents, temperatures, and reaction times.
-
Use of Protecting Groups: Strategically protect reactive functional groups to prevent unwanted side reactions.
-
Alternative Synthetic Routes: If a particular step is consistently problematic, consider alternative synthetic strategies. For example, instead of a challenging cyclization, a cross-coupling approach might be more efficient.
Q4: Are there any specific challenges associated with the starting materials for this compound synthesis?
A4: Yes, the synthesis of the required starting materials can be challenging. For example, the Friedel-Crafts acylation to produce a key ketone intermediate (trimethoxyphenyl 4-benzyloxyphenyl ketone) for one of the proposed retrosynthetic routes for this compound has been reported to fail.[3] This necessitates the development of alternative, multi-step routes to access such intermediates, which can increase the overall complexity and reduce the overall yield of the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.
| Problem | Potential Cause | Recommended Solution |
| Low to no yield in Friedel-Crafts acylation for ketone intermediate | Deactivation of the aromatic ring or unfavorable reaction kinetics. | * Consider an alternative route to the ketone, such as the oxidation of a secondary alcohol formed from the reaction of a Grignard reagent with an aldehyde.[3] |
| Failure of acid-catalyzed cyclization of hydrazides to form the indazole ring | The chosen acid catalyst (e.g., PPA, H₂SO₄) may not be suitable for the specific substrate.[3] | * Screen alternative acid catalysts and reaction conditions. For example, using tosic acid in refluxing xylene has shown success for some substrates.[3] |
| Low yield in the Pd-catalyzed C-3 arylation of the indazole | Suboptimal reaction conditions, including catalyst, ligand, solvent, base, or temperature.[2] | * Ensure the use of a robust catalyst system like Pd(OAc)₂ with 1,10-phenanthroline (B135089). * Optimize the solvent; toluene has been shown to be effective. * Verify the stoichiometry of the base (e.g., Cs₂CO₃). * Ensure the reaction is carried out at a sufficiently high temperature (e.g., 160 °C).[2] |
| Difficulty in purification of the final product | Presence of closely related impurities or byproducts. | * Employ a multi-step purification strategy, such as a combination of column chromatography with different solvent systems and recrystallization. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed C-3 Arylation of (1H)Indazole with Aryl Iodide
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Phen (10) | Cs₂CO₃ (1.0) | Toluene | 160 | 48 | 91 |
| 2 | Pd(OAc)₂ (10) | Phen (10) | Cs₂CO₃ (1.0) | Chlorobenzene | 160 | 48 | 85 |
| 3 | Pd(OAc)₂ (10) | Phen (10) | Cs₂CO₃ (1.0) | PhCF₃ | 160 | 48 | 88 |
| 4 | Pd(OAc)₂ (10) | Phen (10) | Cs₂CO₃ (1.0) | Mesitylene | 160 | 48 | 89 |
| 5 | Pd(OAc)₂ (5) | Phen (5) | Cs₂CO₃ (1.0) | Toluene | 160 | 48 | 82 |
| 6 | Pd(OAc)₂ (10) | Phen (10) | K₂CO₃ (1.0) | Toluene | 160 | 48 | 65 |
Data adapted from a study on the C-3 arylation of indazoles, a key step in the synthesis of this compound hydrobromide.[2]
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C-3 Arylation of Indazoles
This protocol is adapted from the total synthesis of this compound hydrobromide.[2]
-
Reaction Setup: To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol), 1,10-phenanthroline (4.5 mg, 0.025 mmol), Cs₂CO₃ (82 mg, 0.25 mmol), the aryl halide (0.25 mmol), the indazole derivative (0.25 mmol), and toluene (1 mL).
-
Reaction Execution: Cap the tube and stir the mixture at 160 °C for 48–72 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (EtOAc).
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Filtration: Filter the mixture through a short pad of Celite, washing with EtOAc.
-
Concentration: Concentrate the filtrate in vacuo.
-
Purification: Purify the resulting residue by preparative thin-layer chromatography (PTLC) using a mixture of hexanes and EtOAc as the eluent to yield the desired C-3 arylated indazole.
Mandatory Visualization
Caption: Workflow for the Pd-catalyzed C-3 arylation step in this compound synthesis.
Caption: Troubleshooting logic for low yield in the C-3 arylation reaction.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of this compound hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis of novel indazole alkaloids with potential medicinal properties. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
Dealing with co-eluting compounds in Nigellidine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Nigellidine, with a particular focus on resolving co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing fronting or tailing. What are the common causes and solutions?
A1: Peak asymmetry, such as fronting or tailing, can be caused by several factors. Peak tailing, a gradual exponential decline of the peak, can result from secondary interactions between this compound and the stationary phase, or issues with the column itself.[1][2] Peak fronting may indicate sample overload or a sample solvent stronger than the mobile phase.[2]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For ionizable compounds like alkaloids, operating the mobile phase pH approximately 2 units away from the analyte's pKa can improve peak shape.[2]
-
Check for Column Contamination: Contamination at the column inlet can cause peak distortion. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column itself.[2]
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Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase conditions to prevent peak distortion.[2]
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Reduce Sample Load: Inject a smaller volume or a more dilute sample to see if peak shape improves, which would indicate column overload.[2]
Q2: I am observing a shoulder on my this compound peak. How can I confirm if this is due to a co-eluting compound?
A2: A shoulder on a peak is a strong indication of co-elution, where another compound is eluting very close to your target analyte.[3][4] To confirm this, you can use advanced detection techniques:
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Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform peak purity analysis. It acquires multiple UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[3][4]
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Mass Spectrometry (MS): If using an LC-MS system, you can examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) from the beginning to the end of the peak is a clear sign of co-elution.[3][4]
Q3: What are the most likely compounds to co-elute with this compound in a Nigella sativa extract?
A3: Extracts from Nigella sativa are complex mixtures containing various classes of compounds, including other alkaloids, terpenoids, and fatty acids.[5][6] The most probable co-eluents for this compound are structurally similar indazole-type alkaloids that have been identified in Nigella sativa, such as 17-O-(β-d-glucopyranosyl)-4-O-methylthis compound and nigelanoid.[7] Other compounds like thymoquinone (B1682898) and its derivatives, while from a different chemical class, are abundant and could potentially interfere depending on the chromatographic conditions.[5][8]
Q4: Can I use Mass Spectrometry to quantify this compound if it's co-eluting with another compound?
A4: Yes, tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying an analyte in the presence of a co-eluting compound, provided they have different masses or produce unique fragment ions. By using Multiple Reaction Monitoring (MRM), you can selectively detect a specific precursor-to-product ion transition unique to this compound, effectively filtering out the signal from the interfering compound.[9][10]
Troubleshooting Guide: Dealing with Co-eluting Compounds
This guide provides a systematic approach to resolving co-eluting peaks in your this compound analysis.
Step 1: Confirm Co-elution
Before modifying your method, confirm that you are dealing with co-elution and not another issue like a split peak caused by injection problems.
-
Visual Inspection: Look for peak shoulders or asymmetrical peak shapes in your chromatogram.[4]
-
Peak Purity Analysis: Use a DAD/PDA detector to assess peak purity.[4]
-
Mass Spectral Analysis: In an LC-MS system, check for consistent mass spectra across the entire peak.[3]
Step 2: Method Optimization for Improved Resolution
The resolution of two peaks is influenced by column efficiency, selectivity, and retention factor.[11] Systematically adjusting these parameters can resolve co-elution.
Workflow for Troubleshooting Co-elution
Caption: A logical workflow for diagnosing and resolving co-elution issues in chromatographic analysis.
Detailed Optimization Strategies:
-
Modify Mobile Phase Selectivity:
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol (B129727), or using a mixture of both. The different solvent properties can alter the elution order of compounds.
-
Adjust pH: For ionizable compounds like this compound, altering the mobile phase pH can change the ionization state and significantly impact retention and selectivity.
-
Modify Additives: Small changes in the concentration or type of acid modifier (e.g., formic acid vs. trifluoroacetic acid) can influence separation.
-
-
Change Stationary Phase:
-
If modifications to the mobile phase are insufficient, changing the column chemistry is a powerful way to alter selectivity.[11] If you are using a standard C18 column, consider trying a phenyl-hexyl or a polar-embedded phase column.
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Increasing or decreasing the column temperature can change the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, which can alter selectivity.[1]
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Flow Rate: Lowering the flow rate can sometimes improve resolution by increasing the number of theoretical plates, but it will also increase the analysis time.[1]
-
-
Optimize the Gradient:
-
If using a gradient elution, try making the gradient shallower (i.e., decrease the rate of change of the organic solvent percentage) in the region where this compound and the interferent elute. This will increase the separation between the peaks.
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Step 3: Utilizing Mass Spectrometry for Differentiation
If chromatographic separation is not fully achievable, tandem mass spectrometry (MS/MS) can be used to differentiate and independently quantify co-eluting compounds.
Principle of MS/MS for Differentiating Co-eluting Compounds
Caption: A diagram illustrating the principle of using tandem mass spectrometry (MS/MS) to specifically detect this compound even when it co-elutes with another compound.
-
Fragmentation Analysis: Even if this compound and a co-eluting compound have the same nominal mass (isomers), they will likely produce different fragment ions upon collision-induced dissociation (CID).[12] By identifying a fragment ion that is unique to this compound, you can create a highly selective MRM method for its quantification.
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in Nigella sativa extracts. Optimization will likely be required.
-
Sample Preparation:
-
Extract finely ground Nigella sativa seeds with methanol or ethanol.
-
Use sonication to ensure efficient extraction.
-
Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a scouting gradient (e.g., 10% to 90% B over 30 minutes) and then optimize based on the elution profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm or a wavelength determined by the UV spectrum of a this compound standard.[13]
-
Injection Volume: 10 µL.
-
Protocol 2: LC-MS/MS Method Development for this compound
This protocol outlines the steps for developing a selective and sensitive LC-MS/MS method.
-
Tune this compound Standard: Infuse a standard solution of this compound directly into the mass spectrometer to determine its precursor ion ([M+H]+) and to optimize fragmentation conditions to find stable and intense product ions.
-
Chromatographic Separation: Use the HPLC conditions from Protocol 1 as a starting point. The goal is to achieve good peak shape and retention for this compound.
-
MRM Transition Setup: Program the mass spectrometer to monitor at least two specific MRM transitions for this compound (one for quantification and one for confirmation).
-
Method Validation: Validate the method for linearity, accuracy, precision, and selectivity according to relevant guidelines.
Data Presentation
The following tables summarize typical parameters for the analysis of compounds in Nigella sativa extracts, which can be used as a starting point for method development for this compound.
Table 1: Typical HPLC-UV Chromatographic Parameters for Nigella Sativa Analysis
| Parameter | Typical Values | Reference(s) |
| Column | C18 (150 or 250 mm length, 4.6 mm ID, 5 µm) | [14][15] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with acid | [13][14] |
| Acid Modifier | 0.1% Acetic Acid or 0.1% Formic Acid | [14] |
| Elution Mode | Gradient | [14] |
| Flow Rate | 1.0 - 1.5 mL/min | [13] |
| Detection Wavelength | 254 nm, 260 nm | [13][14] |
| Column Temperature | 30 - 35°C | [14] |
Table 2: Example LC-MS/MS Parameters for Analysis of Compounds in Nigella Species
| Parameter | Example Setting | Reference(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [9] |
| Collision Gas | Argon | N/A |
| **Precursor Ion ([M+H]+ or [M-H]-) | Analyte-specific | [9] |
| Product Ion(s) | Analyte-specific (determined by infusion) | [9] |
| Dwell Time | 100-200 ms | N/A |
| Collision Energy | Optimized for each transition | N/A |
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Innovative Approaches to HPLC Method Development for Plant Extracts [greenskybio.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Identification, validation and quantification of thymoquinone in conjunction with assessment of bioactive possessions and GC-MS profiling of pharmaceutically valuable crop Nigella (Nigella sativa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veterinarypaper.com [veterinarypaper.com]
- 7. Indazole-Type Alkaloids from Nigella sativa Seeds Exhibit Antihyperglycemic Effects via AMPK Activation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical composition of Nigella sativa L. seed extracts obtained by supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of liquid chromatography-tandem mass spectrometry method for quantification of a potential anticancer triterpene saponin from seeds of Nigella glandulifera in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Oral Bioavailability of Nigellidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the oral bioavailability of Nigellidine. The content is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound's properties and the challenges associated with its oral delivery.
Q1: What is this compound and what are its predicted oral bioavailability characteristics?
This compound is an indazole alkaloid isolated from the seeds of Nigella sativa.[1] Currently, there is a lack of published experimental data on its oral pharmacokinetics. However, in-silico (computational) studies predict that this compound has high gastrointestinal absorption and a favorable bioavailability score of 0.55.[2][3]
Q2: What are the main challenges affecting the oral bioavailability of this compound?
Despite favorable in-silico predictions, several factors can limit the oral bioavailability of compounds like this compound:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in aqueous gastrointestinal fluids, which is a rate-limiting step for absorption.
-
P-glycoprotein (P-gp) Efflux: Computational models predict that this compound is a substrate for the P-glycoprotein (P-gp) efflux pump.[2] P-gp is an ATP-dependent transporter in the intestinal epithelium that actively pumps substrates from inside the cells back into the intestinal lumen, thereby reducing net absorption.
-
Presystemic Metabolism: While specific data for this compound is unavailable, many natural compounds undergo extensive first-pass metabolism in the intestine and liver by Cytochrome P450 (CYP) enzymes. Thymoquinone (B1682898), another major component of Nigella sativa, has been shown to inhibit several CYP enzymes, including CYP1A2, CYP2C9, and CYP3A4.[4][5] This suggests a potential for complex interactions if this compound is also a substrate for these enzymes.
Q3: What are the primary strategies to overcome these bioavailability challenges for this compound?
The three main strategies to explore for enhancing this compound's oral bioavailability are:
-
Nanoformulations: Encapsulating this compound in lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.[6][7]
-
Use of Permeability Enhancers: Co-administration with agents that transiently open intestinal tight junctions or inhibit efflux pumps can significantly increase absorption. Fatty acids present in Nigella sativa oil itself have been shown to act as absorption enhancers.[8]
-
Use of Metabolic Inhibitors: Co-formulation with inhibitors of relevant Cytochrome P450 enzymes can reduce first-pass metabolism and increase the amount of active drug reaching systemic circulation.
Section 2: Troubleshooting Guide for Formulation & In Vivo Studies
This guide provides solutions to common problems encountered during the development and testing of this compound formulations.
Q: My this compound-loaded Solid Lipid Nanoparticles (SLNs) show low Entrapment Efficiency (EE%). What are the likely causes and solutions?
A: Low entrapment efficiency for a lipophilic compound like this compound in SLNs is often related to its solubility in the lipid matrix and the formulation process.
| Potential Cause | Troubleshooting Steps |
| Poor solubility in the selected lipid. | Screen various solid lipids (e.g., Glyceryl monostearate, Precirol® ATO 5, Compritol® 888 ATO) to find one with higher solubilizing capacity for this compound. |
| Drug expulsion during lipid crystallization. | Use a mixture of solid and liquid lipids to create Nanostructured Lipid Carriers (NLCs). The imperfect crystal structure of NLCs creates more space to accommodate the drug.[9] |
| Insufficient surfactant concentration. | Optimize the concentration of the surfactant (e.g., Poloxamer 188, Tween® 80). Too little surfactant can lead to particle aggregation and drug leakage. |
| High homogenization temperature. | While the temperature must be above the lipid's melting point, excessively high temperatures can increase the drug's solubility in the aqueous phase, reducing EE%. Maintain the temperature approximately 5-10°C above the lipid's melting point. |
Q: After oral administration of my this compound nanoformulation to rats, I observe very low plasma concentrations and high variability between animals. What should I investigate?
A: This is a common and complex issue. A systematic investigation is required, as illustrated by the troubleshooting workflow below.
// Nodes Start [label="Low & Variable Plasma Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckFormulation [label="1. Re-verify Formulation Properties:\n- Particle Size & PDI\n- Entrapment Efficiency\n- In Vitro Release Profile", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStability [label="2. Assess Stability in GI Fluids:\n- Incubate formulation in SGF/SIF\n- Measure changes in size & drug leakage", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDosing [label="3. Review Dosing Procedure:\n- Accuracy of gavage technique\n- Stress levels in animals\n- Fasting state consistency", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMetabolism [label="4. Investigate Underlying Biology:\n- Is P-gp efflux the dominant issue?\n- Is rapid metabolism occurring?", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionFormulation [label="Outcome: Reformulate\n(e.g., change lipid/surfactant, add cryoprotectant)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionStability [label="Outcome: Improve Stability\n(e.g., use enteric coating, add stabilizers)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionDosing [label="Outcome: Refine Protocol\n(e.g., retrain staff, acclimatize animals)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionBiology [label="Outcome: Co-administer Inhibitors\n(e.g., Verapamil for P-gp, Piperine for CYPs)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckFormulation [label="Problem Identified"]; CheckFormulation -> SolutionFormulation [label="Properties are suboptimal"]; CheckFormulation -> CheckStability [label="Properties are optimal"]; CheckStability -> SolutionStability [label="Formulation is unstable"]; CheckStability -> CheckDosing [label="Formulation is stable"]; CheckDosing -> SolutionDosing [label="Procedure is inconsistent"]; CheckDosing -> CheckMetabolism [label="Procedure is robust"]; CheckMetabolism -> SolutionBiology [label="Efflux/Metabolism is high"]; }
Caption: Troubleshooting workflow for low in vivo exposure.
Section 3: Data & Visualization
Predicted Physicochemical & ADME Properties of this compound
This table summarizes the computationally predicted properties of this compound. These values should be experimentally verified.
| Property | Predicted Value | Implication for Oral Bioavailability | Reference |
| Molecular Weight ( g/mol ) | 281.36 | Favorable (satisfies Lipinski's rule) | [3] |
| MLogP (Lipophilicity) | 2.39 | Good lipophilicity for membrane permeation | [3] |
| Water Solubility (LogS) | -3.95 | Low aqueous solubility | [3] |
| GI Absorption | High | Predicted to be well-absorbed from the gut | [2][3] |
| Bioavailability Score | 0.55 | Good probability of being orally active | [2][3] |
| P-gp Substrate | Yes | Potential for active efflux back into the gut lumen, reducing absorption | [2] |
| CYP Inhibitor | Not predicted | Potential for metabolism by CYP enzymes is unknown. | N/A |
Diagram: Overcoming Barriers to this compound's Oral Bioavailability
This diagram illustrates the primary physiological barriers and how targeted formulation strategies can address them.
// Edges from strategies to barriers Nano -> Solubility [label="Improves\nDissolution", color="#5F6368"]; Nano -> Permeability [label="Masks from\nP-gp", color="#5F6368"]; PE -> Permeability [label="Inhibits\nP-gp", color="#5F6368"]; MI -> Metabolism [label="Inhibits\nCYP Enzymes", color="#5F6368"]; }
Caption: Strategies to overcome key oral bioavailability barriers.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SLNs via High-Pressure Homogenization (HPH)
Objective: To formulate this compound into Solid Lipid Nanoparticles (SLNs) to improve its solubility and protect it from efflux/metabolism.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
-
High-Pressure Homogenizer (e.g., Microfluidizer)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water bath
Methodology:
-
Preparation of Lipid Phase: Weigh the required amount of solid lipid and this compound. Heat them together in a beaker in a water bath to 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at ~10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar.[10]
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. The cooling of the lipid droplets will cause them to recrystallize, forming solid lipid nanoparticles with this compound entrapped inside.
-
Storage: Store the final SLN dispersion at 4°C for further characterization.
Protocol 2: General In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation after oral administration to rats.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g). Animals should be fasted overnight before dosing but allowed free access to water.[1] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
Methodology:
-
Dose Preparation: Prepare the this compound formulation (e.g., this compound-SLN dispersion) and the control (e.g., this compound suspended in 0.5% carboxymethylcellulose) at the desired concentration.
-
Administration: Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).[11]
-
Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein or jugular vein cannula at predetermined time points.[1] A typical sampling schedule would be: predose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1][12]
-
Plasma Preparation: Collect blood into heparinized tubes. Centrifuge the blood at 12,000 g for 15 minutes to separate the plasma.[1]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[1]
-
Bioanalysis: Extract this compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Cmax).[1]
Diagram: General Workflow for Bioavailability Enhancement
This diagram outlines the logical progression of experiments for developing and validating a bio-enhanced this compound formulation.
// Define Nodes Start [label="Start:\nIdentify Bioavailability Problem\n(Low Solubility, P-gp Substrate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formulation [label="1. Formulation Development\n- Select Strategy (e.g., SLNs)\n- Screen Excipients (Lipids, Surfactants)\n- Optimize Process Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="2. In Vitro Characterization\n- Particle Size & Zeta Potential\n- Entrapment Efficiency & Loading\n- In Vitro Release Study\n- Stability Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; PermeabilityAssay [label="3. In Vitro Permeability Assay\n(Optional but Recommended)\n- Caco-2 Cell Monolayer\n- Compare Formulation vs. Free Drug", fillcolor="#FBBC05", fontcolor="#202124"]; PK_Study [label="4. In Vivo Pharmacokinetic (PK) Study\n- Select Animal Model (e.g., Rat)\n- Oral Administration of Formulation vs. Control\n- Blood Sampling & Bioanalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="5. Data Analysis & Interpretation\n- Calculate PK Parameters (AUC, Cmax)\n- Determine Relative Bioavailability\n- Correlate In Vitro & In Vivo Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End:\nOptimized Formulation with\nEnhanced Bioavailability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges Start -> Formulation; Formulation -> Characterization [label="Iterate & Optimize"]; Characterization -> PermeabilityAssay; PermeabilityAssay -> PK_Study [label="Proceed if promising"]; Characterization -> PK_Study [label="Proceed directly"]; PK_Study -> DataAnalysis; DataAnalysis -> End; DataAnalysis -> Formulation [style=dashed, label="Reformulate if needed"]; }
Caption: Experimental workflow for this compound bioavailability enhancement.
References
- 1. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cytochrome P450 enzymes by thymoquinone in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Interactions between Drugs and Botanical Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protection by Nigella sativa against carbon tetrachloride-induced downregulation of hepatic cytochrome P450 isozymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Nigellidine Cytotoxicity in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and reduce the cytotoxicity of nigellidine in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: Why are my primary cells showing high sensitivity to this compound compared to published data on cancer cell lines?
Primary cells are inherently more sensitive to chemical compounds than immortalized cancer cell lines. This increased sensitivity can be attributed to several factors, including a less robust cellular metabolism, lower proliferation rates, and the absence of genetic mutations that often confer resistance in cancer cells. Therefore, it is common to observe higher cytotoxicity at lower concentrations of this compound in primary cells. It is crucial to perform a dose-response experiment for each specific primary cell type to determine the optimal non-toxic concentration range.
Q2: How can I be sure that the observed cytotoxicity is due to this compound and not the solvent?
The most common solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to primary cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. To differentiate between this compound-induced and solvent-induced cytotoxicity, it is essential to include a vehicle control in your experiments. This control should consist of cells treated with the same concentration of DMSO used to dissolve this compound, but without the compound itself.
Q3: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of this compound?
Several assays can help differentiate between cytotoxicity and cytostasis. A cytotoxicity assay, such as the Lactate (B86563) Dehydrogenase (LDH) assay, measures the release of LDH from damaged cells, indicating a loss of membrane integrity and cell death. In contrast, a proliferation assay, like the BrdU (Bromodeoxyuridine) incorporation assay, measures DNA synthesis and can indicate a reduction in cell division without necessarily causing cell death. Running both types of assays in parallel can provide a clearer picture of this compound's effect on your primary cells.
Q4: Are there any formulation strategies to reduce the cytotoxicity of this compound?
Yes, encapsulating lipophilic compounds like this compound in drug delivery systems can reduce their cytotoxicity while potentially enhancing their therapeutic efficacy. Liposomal and nanoparticle formulations of Nigella sativa oil and its components have been shown to improve bioavailability and reduce toxicity. These formulations can control the release of the compound and may alter its interaction with the cell membrane, thereby mitigating acute cytotoxic effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low this compound concentrations. | Primary cells are highly sensitive. | Perform a thorough dose-response curve starting from very low (nanomolar) concentrations to determine the IC50 value for your specific cell type. Reduce the exposure time of the compound. |
| Suboptimal cell culture conditions. | Ensure the use of optimal media, supplements, and culture surfaces (e.g., coated plates) for your primary cells. Use low-passage cells with high viability. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Standardize the cell seeding density across all experiments, as this can significantly impact the cellular response to the compound. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system. | |
| Difficulty interpreting MTT assay results. | Interference with mitochondrial activity. | The MTT assay measures metabolic activity, which can be affected by compounds that target mitochondria. Complement the MTT assay with a direct measure of cell death, such as the LDH assay or Trypan Blue exclusion, to confirm cytotoxicity. |
Quantitative Data Summary
Due to limited available data on the specific cytotoxicity of this compound in primary cell lines, the following table includes data for thymoquinone (B1682898) (a major bioactive component of Nigella sativa) and Nigella sativa extracts to provide a comparative reference.
Table 1: Comparative Cytotoxicity (IC50) of Thymoquinone and Nigella sativa Extracts
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Reference |
| Thymoquinone | HUVEC | Primary Endothelial Cells | Protective at 10 µM against TBHQ-induced cytotoxicity | [1] |
| Thymoquinone | Keloid Fibroblasts | Primary Fibroblasts | Proliferation inhibition at 5-10 µM | [2] |
| Thymoquinone | 3T3 | Mouse Fibroblast Cell Line | IC10 of 3.9 ± 2.05 µM (24h) | [3] |
| Thymoquinone | MCF-7 | Breast Cancer | ~10-20 µM | [4] |
| Thymoquinone | HCT-116 | Colon Cancer | 1.2 µM (in SBE-β-CD complex) | [4] |
| Thymoquinone | A549 | Lung Cancer | 40 µM | [4] |
| Nigella sativa Oil | A-549 | Lung Cancer | ~0.2 mg/ml | [5] |
| Nigella sativa Extract | MC38 | Mouse Colon Carcinoma | 1.4 µg/mL (unheated oil) | [6] |
| Nigella sativa Extract | HepG2, MOLT4, LL/2 | Cancer Cell Lines | Significant cytotoxicity at 50 µg/ml | [7] |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the cell culture medium upon damage to the plasma membrane, which is an indicator of cell death.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Controls: Include a positive control for maximum LDH release by treating some wells with a lysis buffer.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Culture and Treatment: Culture primary cells in appropriate flasks or plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution (e.g., TrypLE).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay uses a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (preferably opaque for luminescence assays) and treat with this compound.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells. The reagent typically contains a cell-lysis buffer and the caspase substrate.
-
Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (e.g., 30-60 minutes), protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., Ex/Em ~499/521 nm) or luminescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.
Visualizations
Caption: Experimental workflow for assessing and reducing this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. The protective effect of thymoquinone on tert-butylhydroquinone induced cytotoxicity in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jurnalnasional.ump.ac.id [jurnalnasional.ump.ac.id]
- 3. Migration and Proliferation Effects of Thymoquinone-Loaded Nanostructured Lipid Carrier (TQ-NLC) and Thymoquinone (TQ) on In Vitro Wound Healing Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity of Nigella sativa seed oil and extract against human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of Nigella sativa (black seed) and its relationship with the thermal processing and quinone composition of the seed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on the anti-cancer properties of Nigella sativa, a widely used food additive - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Detection of Nigellidine Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the sensitive detection of Nigellidine and its metabolites.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound and its metabolites.
Q1: What are the likely metabolic pathways for this compound?
A1: While specific metabolic pathways for this compound are still an area of active research, based on its indazole alkaloid structure, the primary routes of metabolism are expected to involve Phase I and Phase II biotransformations.
-
Phase I Metabolism: Typically involves oxidation, reduction, and hydrolysis reactions. For this compound, hydroxylation and N-dealkylation are probable primary metabolic routes catalyzed by cytochrome P450 (CYP) enzymes.
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation. A potential metabolite, this compound sulphate, has been mentioned in in-silico studies.[1][2][3]
Q2: Which analytical technique is most suitable for the sensitive detection of this compound and its metabolites in biological samples?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices like plasma and urine. This technique offers high sensitivity (down to pg/mL levels), excellent specificity through Multiple Reaction Monitoring (MRM), and the ability to differentiate between structurally similar compounds.
Q3: What are the major challenges in developing a sensitive detection method for this compound metabolites?
A3: The primary challenges include:
-
Low concentrations: Metabolites are often present at very low concentrations in biological fluids.
-
Matrix effects: Endogenous components in biological samples can interfere with the ionization of the target analytes, leading to ion suppression or enhancement and affecting accuracy and sensitivity.
-
Metabolite stability: Metabolites can be unstable and may degrade during sample collection, storage, and preparation.
-
Lack of commercial standards: The absence of commercially available standards for this compound metabolites makes method development and validation more complex.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Injection of sample in a solvent stronger than the mobile phase. 4. Co-elution with interfering compounds. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like alkaloids, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often effective. 2. Use a guard column and ensure proper sample cleanup. If the column is contaminated, wash it with a strong solvent. 3. Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase. 4. Optimize the chromatographic gradient to improve separation from interfering peaks. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression due to matrix effects. 2. Suboptimal mass spectrometry parameters. 3. Analyte degradation. 4. Poor extraction recovery. | 1. Improve sample preparation by using a more selective technique like solid-phase extraction (SPE). Dilute the sample if possible. 2. Optimize MS parameters such as spray voltage, source temperature, and collision energy for this compound and its expected metabolites. 3. Ensure samples are kept at a low temperature and minimize freeze-thaw cycles. Investigate the stability of the analytes under the experimental conditions. 4. Evaluate and optimize the sample preparation method to maximize the recovery of the analytes. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Interferences from the biological matrix. 3. Plasticizers or other contaminants from tubes and solvents. | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Enhance sample cleanup to remove more of the matrix components. 3. Use high-quality polypropylene (B1209903) tubes and fresh, high-purity solvents. |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. 4. Air bubbles in the pump. | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phases daily and ensure they are well-mixed. 4. Purge the pumps to remove any air bubbles. |
Section 3: Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the sensitive detection of this compound metabolites.
Sample Preparation from Human Plasma
This protocol outlines a solid-phase extraction (SPE) method for cleaning up plasma samples.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound).
-
Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
UPLC-MS/MS Parameters
The following are suggested starting parameters for a UPLC-MS/MS system. These should be optimized for your specific instrument and application.
| Parameter | Suggested Value |
| UPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0-1 min | 5% B |
| 1-5 min | 5-95% B |
| 5-6 min | 95% B |
| 6-6.1 min | 95-5% B |
| 6.1-8 min | 5% B |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions (Hypothetical) | See Table in Section 4 |
Section 4: Quantitative Data
The following table provides hypothetical yet realistic quantitative data for a refined LC-MS/MS method for this compound and its putative metabolites. This data should be used as a guideline for method development and validation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) |
| This compound | 295.2 | 148.1 | 25 | 0.05 | 0.15 | 0.15 - 100 | 92.5 |
| Hydroxy-Nigellidine | 311.2 | 148.1 | 28 | 0.08 | 0.24 | 0.24 - 100 | 88.3 |
| This compound-N-oxide | 311.2 | 294.2 | 22 | 0.10 | 0.30 | 0.30 - 100 | 85.1 |
| This compound Glucuronide | 471.2 | 295.2 | 20 | 0.20 | 0.60 | 0.60 - 200 | 78.9 |
| This compound Sulphate | 375.2 | 295.2 | 22 | 0.15 | 0.45 | 0.45 - 200 | 81.4 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Section 5: Visualizations
This section provides diagrams of relevant signaling pathways and experimental workflows.
References
- 1. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Nigellidine and Thymoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigellidine, an indazole alkaloid, and thymoquinone (B1682898), a major bioactive component of Nigella sativa, have both garnered scientific interest for their potential therapeutic properties, including their roles in modulating inflammatory responses. This guide provides a comparative overview of their anti-inflammatory activities, supported by available experimental and in silico data. While extensive research has elucidated the anti-inflammatory mechanisms of thymoquinone, data on this compound is emerging, with current insights primarily derived from computational studies. This document aims to present a clear, data-driven comparison to aid researchers and professionals in the fields of pharmacology and drug development.
Data Presentation: this compound vs. Thymoquinone
The following table summarizes the available quantitative and qualitative data on the anti-inflammatory activities of this compound and thymoquinone. It is important to note that direct comparative in vitro or in vivo studies are limited, and the presented data for this compound is predominantly from in silico models, while data for thymoquinone is from a mix of in vitro and in vivo experiments.
| Parameter | This compound | Thymoquinone | Source |
| Binding Affinity (Binding Energy, kcal/mol) | IL-1R: -6.23 | Not directly compared in the same study | [1] |
| IL-6: -9.8 (for Nigellamine C, a related compound) | IL-6: Lower binding affinity than Nigellamine C in the same study | [2] | |
| Inhibition of Pro-inflammatory Cytokines | Inferred from binding affinity to cytokine receptors | - Suppressed IL-2 in T-lymphocytes by >50% - Reduced IL-6 in T-lymphocytes and monocytes by >50% - Suppressed TNF-α secretion in primary macrophages | [3][4] |
| Inhibition of Pro-inflammatory Enzymes | Potential to target cyclooxygenase-2 (in silico) | - COX-1 IC50: 0.2 µM (for Thymol (B1683141), a related compound) - COX-2 IC50: 0.1 µM (for Thymohydroquinone) and 0.3 µM (for Thymoquinone) - Significantly suppressed COX-2 expression in pancreatic tissue | [5][6][7] |
| Effect on Signaling Pathways | Potential modulation of cytokine signaling (inferred from receptor binding) | - Inhibition of NF-κB activation - Attenuation of JNK, ERK, and p38 MAPK phosphorylation | [1][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Molecular Docking of this compound
-
Objective: To predict the binding affinity of this compound to inflammatory targets.
-
Methodology: The 3D structures of target proteins such as IL-1R and IL-6R were retrieved from the Protein Data Bank. Molecular docking simulations were performed using software like AutoDock and PatchDock. The binding energy (in kcal/mol) was calculated to estimate the binding affinity of this compound to the active sites of these proteins. A more negative binding energy indicates a stronger interaction.[1][2]
In Vitro Inhibition of Pro-inflammatory Cytokines by Thymoquinone
-
Cell Lines: Human T-lymphocytes, monocytes, and primary murine macrophages.
-
Methodology: Cells were stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of varying concentrations of thymoquinone. After a specific incubation period, the cell culture supernatant was collected. The concentrations of pro-inflammatory cytokines such as IL-2, IL-6, and TNF-α were quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The percentage of inhibition was calculated by comparing the cytokine levels in thymoquinone-treated cells to the untreated, stimulated control cells.[3][4]
In Vitro Cyclooxygenase (COX) Inhibition Assay for Thymoquinone
-
Objective: To determine the inhibitory effect of thymoquinone on COX-1 and COX-2 enzymes.
-
Methodology: The activity of purified COX-1 and COX-2 enzymes was measured in the presence of arachidonic acid as a substrate. The conversion of arachidonic acid to prostaglandin (B15479496) E2 (PGE2) was quantified. Thymoquinone and its derivatives were added at various concentrations to determine their inhibitory effects. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was calculated.[7]
Western Blot Analysis for Signaling Pathway Proteins (Thymoquinone)
-
Objective: To investigate the effect of thymoquinone on key inflammatory signaling pathways.
-
Methodology: Cells (e.g., macrophages) were pre-treated with thymoquinone and then stimulated with an inflammatory agent. Cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a membrane and probed with specific primary antibodies against phosphorylated and total forms of proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-JNK, p-ERK, p-p38). The protein bands were visualized using chemiluminescence and quantified to determine the effect of thymoquinone on the activation of these signaling pathways.
Mandatory Visualization
Experimental Workflow for Assessing Anti-inflammatory Activity
References
- 1. Active-site molecular docking of this compound with nucleocapsid-NSP2-MPro of COVID-19 and to human IL1R-IL6R and strong antioxidant role of Nigella sativa in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. nutritionaloutlook.com [nutritionaloutlook.com]
- 4. Nigella sativa modulates splenocyte proliferation, Th1/Th2 cytokine profile, macrophage function and NK anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nigella sativa and thymoquinone suppress cyclooxygenase-2 and oxidative stress in pancreatic tissue of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effects of thymol and quinones of Nigella sativa seeds on cyclooxygenase-1- and -2-catalyzed prostaglandin E2 biosyntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innovationaljournals.com [innovationaljournals.com]
Nigellidine vs. Other Nigella sativa Alkaloids: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The seeds of Nigella sativa, commonly known as black cumin, are a rich source of bioactive compounds with a long history of use in traditional medicine. Among these, a variety of alkaloids have been isolated, each with potential pharmacological significance. This guide provides a comparative overview of nigellidine, an indazole alkaloid, and other prominent alkaloids from Nigella sativa, including the closely related indazole alkaloid nigellicine (B1251354) and the isoquinoline (B145761) alkaloid nigellimine. For a comprehensive comparison, the well-researched, non-alkaloidal but highly active compound, thymoquinone (B1682898), is also included. This analysis is based on available experimental data to highlight their therapeutic potential in areas such as anti-inflammatory, anticancer, and antimicrobial applications.
Chemical Structures of Key Nigella sativa Compounds
The primary alkaloids of Nigella sativa belong to two main structural classes: indazole and isoquinoline alkaloids.[1][2] this compound and nigellicine share an indazole core, while nigellimine is characterized by an isoquinoline structure. Thymoquinone, a benzoquinone, is the most abundant and extensively studied bioactive component of the volatile oil of Nigella sativa.[3]
Comparative Biological Activity: A Summary of Quantitative Data
Direct comparative studies with quantitative data for this compound, nigellicine, and nigellimine are limited in the currently available scientific literature. However, by compiling data from various sources, a comparative perspective on their potential efficacy can be gleaned. The following tables summarize the available quantitative data for the anti-inflammatory, anticancer, and antimicrobial activities of these compounds and of Nigella sativa extracts, which contain a mixture of these alkaloids and other bioactive molecules.
Table 1: Comparative Anti-inflammatory Activity
| Compound/Extract | Assay | Target/Cell Line | IC50/Activity | Reference(s) |
| This compound | In-silico docking | TNF-α, IL-1R | Strong binding affinity suggested | [4][5][6] |
| Thymoquinone | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50: 5.04 µM | [7] |
| Thymoquinone | Rheumatoid Arthritis Synovial Fibroblasts | IL-6, IL-8 production | Inhibition at 1-5 µM | [8] |
| N. sativa Hexane Extract | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50: 6.20 µg/mL | [4] |
| N. sativa Aqueous Extract | Albumin Denaturation Assay | Protein Denaturation | 57.56% inhibition at 1 mg/ml | [9][10] |
Table 2: Comparative Anticancer Activity
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference(s) |
| Thymoquinone | Human cervical squamous carcinoma (SiHa) | MTT Assay | 10.67 ± 0.12 µg/mL | [11] |
| Thymoquinone | Human renal adenocarcinoma (ACHN) | MTT Assay | 7.5 µg/mL (24h), 1.5 µg/mL (72h) | [12] |
| Thymoquinone | Human myelogenous leukemia (K562) | MTT Assay | Significant dose- and time-dependent cytotoxicity | [13] |
| N. sativa Oil | Human lung cancer (A-549) | Not specified | 43 µg/mL | [14][15] |
| N. sativa Oil | Human osteosarcoma (MG-63) | MTT Assay | 33.66 µg/mL | [13] |
| N. sativa Aqueous Extract | Human breast cancer (MCF-7) | Not specified | 180 µg/ml | [2] |
| N. sativa Aqueous Extract | Human hepatoma (HepG2) | Not specified | 300 µg/ml | [2] |
| N. sativa Protein Fraction (P4) | Human breast cancer (MCF-7) | MTT Assay | 8.05 ± 0.22 μg/ml | [16] |
Table 3: Comparative Antimicrobial Activity
| Compound/Extract | Microorganism | Assay | MIC Value | Reference(s) |
| Thymoquinone | Staphylococcus aureus | Broth microdilution | 3 µg/ml | [17] |
| Thymoquinone | Streptococcus constellatus | Not specified | 4 µg/ml | [17] |
| Thymoquinone | Gram-negative bacteria | Not specified | 200 - 1600 µg/ml | [17] |
| N. sativa Oil | Staphylococcus aureus (MRSA clinical isolates) | Broth microdilution | <0.25 - 1.0 µg/mL | [14] |
| N. sativa Oil | Escherichia coli | Broth microdilution | 64 µg/mL | [14] |
| N. sativa Aqueous & Oil Extracts | Staphylococcus aureus | Not specified | ≤1280 µg/ml | [7] |
| N. sativa Aqueous & Oil Extracts | Escherichia coli | Not specified | ≤2560 µg/ml | [7] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Nigella sativa's bioactive components are mediated through the modulation of various cellular signaling pathways. While the specific pathways for this compound, nigellicine, and nigellimine are not yet well-defined, extensive research on thymoquinone and N. sativa extracts has elucidated key mechanisms, particularly in inflammation and cancer.
Anti-inflammatory Signaling
A primary mechanism for the anti-inflammatory effects of Nigella sativa constituents is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[18][19] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and interleukins. In-silico studies suggest that this compound may exert its anti-inflammatory effects by inhibiting TNF-α.[5][6][20] Experimental studies on other compounds from Nigella sativa have shown that they can suppress the activation of the NF-κB pathway.[1][21]
References
- 1. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines: An anti-neoplastic study along with its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijwph.ir [ijwph.ir]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. researchgate.net [researchgate.net]
- 10. Thymoquinone from Nigella sativa was more potent than cisplatin in eliminating of SiHa cells via apoptosis with down-regulation of Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of In vitro Antibacterial Activity and Cytotoxicity Effect of Nigella sativa Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardio-protective and anti-cancer therapeutic potential of Nigella sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Black cumin (Nigella sativa) and its constituent (thymoquinone): a review on antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.sums.ac.ir [journals.sums.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Review on the Potential Therapeutic Roles of Nigella sativa in the Treatment of Patients with Cancer: Involvement of Apoptosis: - Black cumin and cancer - - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Nigellidine: A Comparative Guide
A comprehensive analysis of the existing scientific literature reveals a notable gap in the specific validation of the anticancer effects of isolated Nigellidine across different cell lines. While this compound is recognized as a bioactive alkaloid present in Nigella sativa (black seed), the vast majority of research has focused on the therapeutic properties of the whole seed extract or its most abundant constituent, Thymoquinone.
This guide, therefore, aims to provide a comparative overview based on the available data for Nigella sativa extracts and Thymoquinone, serving as a proxy to infer the potential mechanisms and efficacy of this compound. It is crucial to underscore that these findings may not be directly extrapolated to this compound and highlight the urgent need for dedicated research on this specific compound. This report is intended for researchers, scientists, and drug development professionals to navigate the current landscape and identify future research directions.
Comparative Anticancer Activity of Nigella Sativa Preparations
The cytotoxic effects of Nigella sativa extracts have been evaluated against a panel of cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Cell Line | Cancer Type | Preparation | IC50 Value | Citation |
| MCF-7 | Breast Adenocarcinoma | Aqueous Extract of N. sativa | 180 µg/ml | [1] |
| HepG2 | Hepatocellular Carcinoma | Aqueous Extract of N. sativa | 300 µg/ml | [1] |
| HCT116 | Colorectal Carcinoma | N. sativa Extract | Not Specified | [2] |
| MDAMB231 | Breast Cancer | N. sativa Extract | Not Specified | [2] |
| SHSY5Y | Neuroblastoma | N. sativa Extract | Not Specified | [2] |
| HL-60 | Promyelocytic Leukemia | Methanolic Extract of N. sativa | 13.70 µg/ml | [3] |
| U-937 | Histiocytic Lymphoma | Methanolic Extract of N. sativa | 28.31 µg/ml | [3] |
| A-549 | Lung Carcinoma | N. sativa Seed Oil | Not Specified | [4] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are outlined below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Nigella sativa extract) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.[1][5]
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates into DNA and is excluded by viable cells with intact membranes.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[6][7]
Western Blot Analysis
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
Signaling Pathways and Molecular Mechanisms
Nigella sativa and its components have been shown to modulate several key signaling pathways implicated in cancer progression. While direct evidence for this compound is lacking, the following pathways are established targets for Thymoquinone and N. sativa extracts.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Nigella sativa extract has been shown to reduce the mRNA levels of NF-κB subunits (p50, RelB) and IKK kinases (IKKA, IKKB) in breast cancer cells, suggesting an anti-inflammatory and anticancer mechanism.[10]
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Thymoquinone has been shown to inhibit this pathway in myeloid leukemia cells.[11]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anticancer effects of a novel compound like this compound.
References
- 1. A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines: An anti-neoplastic study along with its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Cytotoxicity of Nigella sativa seed oil and extract against human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Whole and Purified Aqueous Extracts of Nigella sativa L. Seeds Attenuate Apoptosis and the Overproduction of Reactive Oxygen Species Triggered by p53 Over-Expression in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nigella sativa plant extract inhibits the proliferation of MDA-MB-231 breast cancer cells via apoptosis and cell cycle arrest | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. journals.sums.ac.ir [journals.sums.ac.ir]
- 11. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Nigella Sativa Constituents with Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of extracts from Nigella sativa, the source of the bioactive compound Nigellidine, against well-established antioxidant standards such as Vitamin C, Trolox, and Butylated Hydroxytoluene (BHT). The objective is to present a clear comparison based on experimental data from common in vitro antioxidant assays, offering valuable insights for researchers in the fields of natural product chemistry and drug discovery.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of Nigella sativa extracts and various standards is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity. The following table summarizes findings from various studies.
| Sample | Assay | IC50 / Activity | Reference |
| Nigella sativa Oil (Total) | DPPH | 173.66 ± 0.174 µg/mL | [1] |
| Nigella sativa Oil (Unsaponifiable Fraction) | DPPH | 113.24 ± 0.425 µg/mL | [1] |
| Nigella sativa Oil (Supercritical Fluid Extraction) | DPPH | 1.5873 mg/mL | |
| Nigella sativa Oil (Cold Press) | DPPH | 2.3086 mg/mL | [2] |
| Nigella sativa Ethanolic Seed Extract | DPPH | 192.25 µg/mL | [3] |
| Nigella sativa Oil | ABTS | 4.7 mg/mL | [4] |
| Nigella sativa Oil (Unsaponifiable Fraction) | ABTS | 0.455 ± 0.01 mg/mL | [1] |
| Nigella sativa Oil (Total) | ABTS | 0.602 ± 0.006 mg/ml | [1] |
| Nigella sativa Oil | FRAP | 0.8 mg/mL | [5][4] |
| Vitamin C (Ascorbic Acid) | DPPH | 0.68 ± 0.428 µg/mL | [6] |
| Vitamin C (Ascorbic Acid) | DPPH | IC50: 185.65 µg/mL | [3] |
| Trolox | ABTS | IC50: 2.34 µg/mL | [7] |
| Trolox | FRAP | IC50: 0.24 µg/mL | [7] |
| BHT (Butylated Hydroxytoluene) | FRAP | Lower activity than L. leonorus extracts | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key antioxidant assays mentioned.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents : DPPH solution in methanol (B129727), antioxidant sample/standard solution, methanol.
-
Procedure :
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test sample and standard antioxidants are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[9][10]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and in the presence of an antioxidant, it is decolorized.
-
Reagents : ABTS solution, potassium persulfate solution, antioxidant sample/standard solution, buffer solution.
-
Procedure :
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[11]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test sample or standard are added to the ABTS•+ solution.
-
The absorbance is measured after a specific incubation period (e.g., 30 minutes).[3]
-
The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[11]
-
Reagents : FRAP reagent (containing acetate (B1210297) buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and ferric chloride (FeCl₃) solution), antioxidant sample/standard solution.[12]
-
Procedure :
-
The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.[12]
-
The reagent is warmed to 37°C.
-
The test sample or standard is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.[12]
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically ferrous sulfate (B86663) or Trolox.
-
Visualizations
Experimental Workflow for Antioxidant Capacity Assays
The following diagram illustrates the general workflow for the in vitro antioxidant capacity assays described above.
Caption: General workflow for antioxidant capacity assays.
General Mechanism of Radical Scavenging Antioxidants
Antioxidants neutralize free radicals by donating an electron or a hydrogen atom, thereby stabilizing the radical and preventing it from causing oxidative damage to cells.
Caption: Antioxidant radical scavenging mechanism.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ajprd.com [ajprd.com]
- 4. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals2.ums.ac.id [journals2.ums.ac.id]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Effectiveness of Common Extraction Solvents in Obtaining Antioxidant Compounds from African Medicinal Plants [mdpi.com]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Evaluation of Antioxidant and Antibacterial Potentials of Nigella sativa L. Suspension Cultures under Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Nigellidine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigellidine, a potent indazole alkaloid isolated from the seeds of Nigella sativa, has garnered significant interest in the scientific community for its diverse pharmacological activities. As research into its therapeutic potential progresses, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount. The cross-validation of different analytical techniques is a critical step to ensure the accuracy, reliability, and reproducibility of experimental data, particularly in the context of drug development and quality control.
This guide provides a comparative overview of two prominent analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide presents a framework based on established principles of analytical method validation for alkaloids. The experimental protocols and performance data provided are representative and intended to serve as a foundation for method development and validation in a research setting.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific research question. The following table summarizes the anticipated quantitative performance of HPLC-UV and UPLC-MS/MS for the analysis of this compound, based on typical performance characteristics observed for similar alkaloid compounds.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 50 - 5000 ng/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~10 - 20 ng/mL | ~0.05 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~40 - 60 ng/mL | ~0.1 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Key Advantages | Cost-effective, widely available, robust for routine analysis. | High sensitivity, high selectivity, suitable for complex matrices, provides structural confirmation. |
| Key Limitations | Lower sensitivity, potential for matrix interference. | Higher instrument and maintenance costs, requires specialized expertise. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS.
Sample Preparation (General Protocol for Plant Material)
-
Extraction: Weigh 1 gram of finely powdered Nigella sativa seed material into a centrifuge tube. Add 10 mL of methanol.
-
Homogenization: Vortex the sample and sonicate for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of a this compound standard).
-
Injection Volume: 10 µL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-8 min, 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined by infusion of a standard solution.
-
Injection Volume: 2 µL.
Mandatory Visualization
Cross-Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that different techniques yield comparable and reliable results. This is particularly important when transferring a method between laboratories or when comparing data generated by different analytical platforms.
Caption: A generalized workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.
Conclusion
The accurate quantification of this compound is essential for advancing our understanding of its pharmacological properties and for the development of novel therapeutics. This guide provides a comparative framework for two powerful analytical techniques, HPLC-UV and UPLC-MS/MS, that can be employed for this purpose.
-
HPLC-UV offers a robust, cost-effective, and widely accessible method suitable for routine quality control and quantification in less complex matrices.
-
UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level detection, and analysis in complex biological matrices.
The choice of method will ultimately depend on the specific requirements of the research, including the desired level of sensitivity, the nature of the sample matrix, and available resources. It is imperative that any method chosen be fully validated according to international guidelines to ensure the generation of reliable and reproducible data. The cross-validation workflow presented here provides a roadmap for ensuring data integrity when employing multiple analytical techniques.
Nigellidine: A Comparative Analysis of Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported efficacy of nigellidine, a bioactive alkaloid from Nigella sativa, against standard-of-care drugs in preclinical models of inflammation and cancer. Due to the limited availability of studies on purified this compound, this guide incorporates data from studies on Nigella sativa extracts, with the assumption that this compound contributes to the observed therapeutic effects. This information is intended to provide a preliminary assessment and guide future research directions.
Anti-inflammatory Activity
Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of chronic diseases. Standard-of-care treatments primarily include non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The anti-inflammatory potential of Nigella sativa has been attributed to its ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Comparative Efficacy Data:
| Compound/Extract | Disease Model | Efficacy Measure | Result | Standard of Care | Efficacy Measure | Result |
| Nigella sativa seed extract | Kaolin-induced paw edema in rats | Inhibition of edema | Significant reduction in paw edema (P<0.001)[1] | Indomethacin (10 mg/kg) | Inhibition of edema | Significant reduction in paw edema[1] |
| Nigella sativa methanolic extract | Carrageenan-induced paw edema in rats | Inhibition of inflammation | 89% inhibition[2][3] | Diclofenac | Inhibition of inflammation | Not specified in the same study |
| Thymoquinone (from N. sativa) | COX-2 enzymatic assay | IC50 | 0.3 µM[4][5] | Indomethacin | IC50 (COX-2) | Not specified in the same study |
| Thymohydroquinone (from N. sativa) | COX-2 enzymatic assay | IC50 | 0.1 µM[4][5] | Indomethacin | IC50 (COX-2) | Not specified in the same study |
Experimental Protocols:
Carrageenan-Induced Paw Edema in Rats:
This model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animal Model: Wistar albino rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.
-
Treatment: The test compound (e.g., Nigella sativa extract) or standard drug (e.g., diclofenac, indomethacin) is administered orally or intraperitoneally at a specified dose prior to or after carrageenan injection.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay:
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
-
Enzyme Source: Purified ovine COX-1 or human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid by the COX enzymes.
-
Procedure: The test compound is pre-incubated with the enzyme, followed by the addition of arachidonic acid to initiate the reaction.
-
Detection: The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit 50% of the enzyme activity.[4][5]
Signaling Pathway: NF-κB Inhibition
The transcription factor NF-κB is a central regulator of inflammatory responses. Its activation leads to the expression of numerous pro-inflammatory genes. Extracts from Nigella sativa have been shown to inhibit the NF-κB signaling pathway.[6][7]
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Anticancer Activity
The anticancer potential of Nigella sativa and its constituents has been investigated in various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation and angiogenesis. Doxorubicin is a widely used chemotherapeutic agent for a variety of cancers and serves as a relevant standard-of-care for comparison.
Comparative Efficacy Data (In Vitro):
| Compound/Extract | Cancer Cell Line | Efficacy Measure (IC50) | Standard of Care | Cancer Cell Line | Efficacy Measure (IC50) |
| Nigella sativa oil (unheated) | MC38 (mouse colon carcinoma) | 1.4 µg/mL[8] | Doxorubicin | HepG2 (hepatocellular carcinoma) | 12.2 µM[9] |
| Nigella sativa oil (heated to 50°C) | MC38 (mouse colon carcinoma) | 0.6 µg/mL[8] | Doxorubicin | BFTC-905 (bladder cancer) | 2.3 µM[9] |
| Nigella sativa aqueous extract | MCF-7 (breast cancer) | 180 µg/mL[10] | Doxorubicin | MCF-7 (breast cancer) | 2.5 µM[9] |
| Nigella sativa aqueous extract | HepG2 (hepatocellular carcinoma) | 300 µg/mL[10] | Doxorubicin | A549 (lung cancer) | > 20 µM[9] |
| Thymoquinone (from N. sativa) | K562 (human myelogenous leukemia) | 5-100 µM (dose-dependent)[11] | Doxorubicin | AMJ13 (breast cancer) | 223.6 µg/ml[12] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
Experimental Protocols:
MTT Cell Viability Assay:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Nigella sativa extract, doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Experimental Workflow: In Vitro Anticancer Screening
Caption: A typical workflow for in vitro anticancer drug screening.
Conclusion and Future Directions
The available preclinical data, primarily from studies on Nigella sativa extracts and its prominent constituent thymoquinone, suggest that the plant possesses significant anti-inflammatory and anticancer properties. These effects are mediated, at least in part, through the modulation of key signaling pathways such as NF-κB and the inhibition of inflammatory enzymes like COX.
However, a significant knowledge gap exists regarding the specific contribution and efficacy of purified this compound. The in silico studies are promising, but they require experimental validation. Future research should focus on:
-
In vitro and in vivo studies using purified this compound to accurately determine its efficacy and potency in various disease models.
-
Direct, head-to-head comparative studies of purified this compound against current standard-of-care drugs to establish its relative therapeutic potential.
-
Elucidation of the precise molecular mechanisms of action of this compound to identify its specific cellular targets.
-
Pharmacokinetic and toxicological studies of purified this compound to assess its drug-like properties and safety profile.
Addressing these research questions will be crucial in determining the potential of this compound as a novel therapeutic agent for inflammatory diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and in silico analysis of anti inflammatory, antipyretic and analgesic activity of methanolic extract of Nigella sativa | Scilit [scilit.com]
- 4. In vitro inhibitory effects of thymol and quinones of Nigella sativa seeds on cyclooxygenase-1- and -2-catalyzed prostaglandin E2 biosyntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.sums.ac.ir [journals.sums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of Nigella sativa (black seed) and its relationship with the thermal processing and quinone composition of the seed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines: An anti-neoplastic study along with its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]
- 12. advetresearch.com [advetresearch.com]
Validating the In Vivo Efficacy of Nigellidine: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo efficacy of Nigellidine, a promising bioactive compound, utilizing knockout (KO) mouse models of inflammatory disease. While direct in vivo studies of this compound in specific knockout models are not yet available in published literature, this document outlines a proposed experimental design and compares it with established data for current anti-inflammatory therapies. This approach offers a roadmap for future research and a benchmark for evaluating this compound's potential.
Introduction to this compound and In Vivo Validation
This compound, an indazole alkaloid derived from Nigella sativa, has demonstrated potential anti-inflammatory and immunomodulatory properties in preclinical studies.[1][2] In silico and in vitro evidence suggests that this compound may exert its effects through the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and may interact with tumor necrosis factor-alpha (TNF-α) signaling.[3][4][5]
To rigorously validate these potential mechanisms and establish in vivo efficacy, knockout mouse models are indispensable tools.[6] These models, which lack a specific gene, allow researchers to dissect the precise molecular targets of a drug candidate and assess its therapeutic effect in a disease context driven by the ablated pathway.
Proposed In Vivo Efficacy Study of this compound in a TNF-α Knockout Mouse Model
Given the evidence suggesting TNF-α as a potential target of this compound, a proposed study to validate its efficacy would involve the use of TNF-α knockout mice in a model of inflammatory arthritis, such as collagen-induced arthritis (CIA).
Experimental Workflow
Caption: Proposed experimental workflow for validating this compound efficacy.
Comparative Performance with Alternative Therapies
To provide a benchmark for the proposed this compound study, this section summarizes the performance of two standard-of-care treatments for rheumatoid arthritis, Methotrexate (B535133) and anti-TNF biologics (e.g., Adalimumab/Humira), in relevant mouse models of arthritis.
Quantitative Data Summary
| Treatment | Mouse Model | Key Efficacy Endpoint | Result | Citation |
| Methotrexate | Collagen-Induced Arthritis (CIA) in DBA/1 mice | Reduction in TNF-α serum levels | Significant reduction (p < 0.01) in TNF-α levels in MTX-treated mice compared to placebo. | [7] |
| Collagen-Induced Arthritis (CIA) in DBA/1 mice | Prevention of clinical and pathological signs of arthritis | Complete prevention of arthritis signs when administered prior to onset. | [7] | |
| Rat Adjuvant Arthritis | Suppression of local cytokine and chemokine production | Dose-dependent suppression of cytokine and chemokine release in inflamed joints. | [8] | |
| Anti-TNF-α Biologic (Adalimumab/Humira) | Human TNF-α Transgenic (Tg197) mice | Inhibition of polyarthritis progression | Effective inhibition of disease progression. | [9] |
| Anti-TNF-α Biologic (Infliximab) | SCID-HuRAg-pit mice | Suppression of bone destruction | Significant suppression of pit formation when combined with Methotrexate. | [10] |
| Anti-TNF-α Antibody | Humanized BALB/c-hPD1/hCTLA4 mice with CAIA + ICI | Mitigation of arthritis and pneumonitis severity | Significant mitigation of disease severity. | [11] |
Detailed Experimental Protocols
Proposed Protocol for this compound in TNF-α KO Mice with CIA
-
Animals: Male TNF-α knockout mice and wild-type littermates (C57BL/6 background), 8-10 weeks old.
-
Induction of CIA:
-
Primary immunization (Day 0): Emulsify 100 µg of chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.[12][13][14]
-
Booster immunization (Day 21): Emulsify 100 µg of chicken type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site on the tail.[12][13][14]
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (e.g., 10 mg/kg, orally, daily).
-
Group 3: this compound (e.g., 25 mg/kg, orally, daily).
-
Group 4: Positive control (e.g., Methotrexate, 1 mg/kg, intraperitoneally, 3 times/week).
-
-
Efficacy Assessment:
-
Clinical Scoring: From day 21 to day 42, score arthritis severity daily based on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal swelling/erythema and joint deformity). The maximum score per mouse is 16.[12]
-
Histopathology: On day 42, euthanize mice and collect hind paws. Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green. Score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Collect blood at day 42 for serum cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array. Homogenize joint tissue for cytokine measurement.
-
Western Blot Analysis: Analyze protein extracts from joint tissue for the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38).
-
Protocol for Anti-TNF-α Biologic in a Human TNF-α Transgenic Mouse Model
This protocol is adapted from studies using the Tg197 mouse model, which spontaneously develops arthritis due to overexpression of human TNF-α.[9]
-
Animals: Male Tg197 mice and wild-type littermates, 6-8 weeks old.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., phosphate-buffered saline).
-
Group 2: Anti-TNF-α antibody (e.g., Adalimumab, 5 mg/kg, intraperitoneally, twice weekly).
-
Group 3: Anti-TNF-α antibody (e.g., Adalimumab, 10 mg/kg, intraperitoneally, twice weekly).
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor and score arthritis severity twice weekly as described above.
-
Histopathology: At the study endpoint, perform histopathological analysis of joints as described above.
-
Cytokine Analysis: Measure human TNF-α levels in serum to confirm target engagement.
-
Signaling Pathways
Putative this compound Signaling Pathway in Inflammation
Caption: Putative mechanism of this compound's anti-inflammatory action.
Conclusion
While the direct in vivo validation of this compound in knockout mouse models of inflammation is a critical next step, the existing body of preclinical evidence warrants such investigation. The proposed experimental framework, benchmarked against established therapies, provides a robust strategy to elucidate the therapeutic potential and mechanism of action of this compound. The successful execution of these studies will be pivotal in advancing this compound through the drug development pipeline for inflammatory diseases.
References
- 1. Active-site molecular docking of this compound with nucleocapsid-NSP2-MPro of COVID-19 and to human IL1R-IL6R and strong antioxidant role of Nigella sativa in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.taconic.com [info.taconic.com]
- 10. Requirement of methotrexate in combination with anti-tumor necrosis factor-alpha therapy for adequate suppression of osteoclastogenesis in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | TNF-α inhibitor ameliorates immune-related arthritis and pneumonitis in humanized mice [frontiersin.org]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Nigellidine's Effect on Pro-inflammatory and Anti-inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Nigellidine, an indazole alkaloid found in the seeds of Nigella sativa (black cumin), is emerging as a compound of interest in the field of immunomodulation. While its more abundant counterpart, thymoquinone (B1682898), has been extensively studied, this compound's specific role in regulating inflammatory responses is a growing area of research. This guide provides a comparative study of this compound's effects on key pro-inflammatory and anti-inflammatory cytokines, drawing from computational predictions and experimental data on related compounds from Nigella sativa.
It is important to note that while in silico studies provide strong predictive evidence for this compound's anti-inflammatory potential, direct experimental data on the isolated compound's effect on cytokine production is currently limited. Therefore, this guide presents both the computational-based affinity of this compound for inflammatory receptors and the experimentally observed effects of Nigella sativa extracts and thymoquinone to offer a comprehensive overview.
Data Presentation: this compound vs. Alternatives
The following tables summarize the available data. Table 1 details the predicted binding affinities of this compound with key pro-inflammatory cytokine receptors from in silico molecular docking studies. Table 2 presents experimental data on the observed effects of Nigella sativa oil and its primary active component, thymoquinone, on cytokine production.
Table 1: Predicted Interaction of this compound with Pro-Inflammatory Cytokine Receptors (in silico data)
| Compound | Target Receptor | Binding Energy (kcal/mol) | Implied Effect |
| This compound | Tumor Necrosis Factor Receptor 1 (TNFR1) | -6.81 | Potential inhibition of TNF-α signaling, a key driver of inflammation.[1][2][3] |
| This compound | Tumor Necrosis Factor Receptor 2 (TNFR2) | -5.16 | Potential modulation of TNF-α mediated immune responses.[1][2][3] |
| This compound | Interleukin-1 Receptor, Type I (IL-1R1) | -6.23 | Potential interference with IL-1β signaling, crucial in acute inflammation.[1][3][4][5] |
Table 2: Experimental Effects of Nigella Sativa Oil & Thymoquinone on Cytokine Levels
| Compound/Extract | Cytokine Assayed | Model System | Concentration/Dose | Observed Effect |
| Nigella Sativa Oil | TNF-α | LPS-stimulated Microglial Cells | 10–40 µg/mL | Significant reduction in TNF-α levels.[6] |
| Nigella Sativa Oil | IL-6 | LPS-stimulated Microglial Cells | 10–40 µg/mL | Significant reduction in IL-6 levels.[6] |
| Thymoquinone | TNF-α | LPS-stimulated RAW 264.7 Cells | Not specified | Reduction in LPS-induced TNF-α.[7] |
| Thymoquinone | IL-6 | LPS-stimulated BV-2 Microglia | 10µM | Attenuation of LPS-induced IL-6 production.[8] |
| Thymoquinone | IL-1β | Diabetic Rat Model | 20 mg/kg | Reduction in IL-1β levels.[9] |
| Thymoquinone | IL-10 | Diabetic Rat Model | 20 mg/kg | Increase in the anti-inflammatory cytokine IL-10.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in this area of research.
Protocol 1: In Vitro Analysis of Cytokine Secretion in Macrophages
This protocol outlines the procedure for treating macrophage cell lines with a test compound and measuring the subsequent changes in cytokine secretion using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Seeding:
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours to allow for cytokine production and secretion.[10]
-
-
Sample Collection:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted cytokines, for analysis.[12]
-
-
Cytokine Measurement by Sandwich ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[10][13]
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour.[10][11]
-
Add the collected cell culture supernatants and a series of known cytokine standards to the plate and incubate for 2 hours.[10][13]
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[13]
-
Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.[10][12]
-
Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.[10]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.[10][12]
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[12]
-
Protocol 2: Western Blot Analysis of NF-κB Signaling Pathway
This protocol is for assessing the activation of the NF-κB pathway by measuring the phosphorylation and degradation of key signaling proteins.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.[14]
-
Scrape the cells and collect the lysate. Incubate on ice to ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a protein in the NF-κB pathway (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, or anti-p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation or degradation.
-
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: Predicted inhibitory mechanism of this compound on pro-inflammatory signaling pathways.
Caption: Workflow for assessing this compound's effect on cytokines and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. researchgate.net [researchgate.net]
- 4. Active-site molecular docking of this compound with nucleocapsid-NSP2-MPro of COVID-19 and to human IL1R-IL6R and strong antioxidant role of Nigella sativa in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tmrjournals.com [tmrjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of Thymoquinone in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymoquinone Effect on Monocyte-Derived Macrophages, Cell-Surface Molecule Expression, and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. benchchem.com [benchchem.com]
Unveiling the Promise of Nigellidine: A Comparative Analysis of In Silico Findings and a Call for Experimental Validation
An Objective Comparison of Nigellidine's Computationally Predicted Bioactivities with Experimentally Validated Data of Thymoquinone (B1682898)
For Immediate Release
Recent computational studies have illuminated the potential therapeutic effects of this compound, an indazole alkaloid from Nigella sativa, positioning it as a compound of interest for its anti-inflammatory and antiviral properties. However, these promising findings from in silico research are yet to be substantiated by independent experimental validation. This guide provides a comprehensive comparison of the published computational data on this compound with the extensively validated experimental findings for thymoquinone, the most abundant and well-researched bioactive component of Nigella sativa. This comparative analysis is intended for researchers, scientists, and drug development professionals to objectively assess the current state of this compound research and to highlight the critical need for future in vitro and in vivo studies.
Section 1: this compound - A Profile Based on Computational Predictions
This compound's therapeutic potential has been primarily explored through molecular docking studies, which predict its interaction with various protein targets. These computational models suggest that this compound may possess significant anti-inflammatory and antiviral activities, particularly in the context of COVID-19.
Table 1: Summary of Predicted this compound Bioactivity from In Silico Studies
| Target Protein | Predicted Effect | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| SARS-CoV-2 nsp3 | Inhibition of viral replication/transcription | -7.61 | 2.66 µM | [1][2][3] |
| Fas | Inhibition of apoptotic death signaling | -7.41 | - | [1][2][3] |
| TNFR1 | Inhibition of TNF-induced inflammation | -6.81 | - | [1][2][3][4][5] |
| TNFR2 | Inhibition of TNF-induced inflammation | -5.1 | - | [1][2][3] |
| SARS-CoV-2 Main Protease (Mpro) | Inhibition of viral replication | -6.38 | - | [4][5][6] |
| SARS-CoV-2 Nsp2 | Inhibition of viral replication | -6.6 | - | [6] |
| IL1R | Inhibition of IL-1 mediated inflammation | -6.23 | - | [4][5][6] |
| ACE2 | Blockage of viral entry | -7.54 | 8.3-8.68 µM | [7] |
| ACE1 | Modulation of blood pressure | -5.48 | 50.93 µM | [7][8] |
| AT1 Receptor | Modulation of blood pressure | -5.96 | 42.79 µM | [7][8] |
| AT2 Receptor | Modulation of blood pressure | -6.61 | 14.22 µM | [7][8] |
| MtDprE1 (M. tuberculosis) | Potential anti-TB activity | -8.1 | - | |
| MtPanK (M. tuberculosis) | Potential anti-TB activity | -8.2 | - | |
| Human PHGDH | Potential anticancer activity | -8.467 | - | [9] |
Note: The data presented above are derived from computational models and require experimental verification.
Based on the in silico data, this compound is predicted to interfere with key inflammatory and apoptotic signaling pathways by binding to upstream receptors like TNFR1, TNFR2, Fas, and IL1R. The proposed mechanism involves the direct inhibition of these receptors, which would consequently block the downstream signaling cascades that lead to the expression of pro-inflammatory cytokines and apoptotic factors.
The primary methodology employed in the published research on this compound is molecular docking. These studies typically involve the following steps:
-
Protein and Ligand Preparation: Retrieval of the 3D structures of target proteins from databases like the Protein Data Bank (PDB) and the 3D structure of this compound from databases like PubChem.
-
Docking Simulation: Using software such as AutoDock and PatchDock to predict the binding affinity and orientation of this compound within the active site of the target protein.
-
Binding Energy Calculation: Quantification of the binding affinity in kcal/mol and calculation of the inhibition constant (Ki).
-
Interaction Analysis: Visualization and analysis of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
It is crucial to recognize that these computational methods provide predictions and hypotheses that must be confirmed through experimental assays.
Section 2: Thymoquinone - A Benchmark for Experimental Validation
In contrast to this compound, thymoquinone has been the subject of numerous in vitro and in vivo studies that have experimentally validated its pharmacological effects, particularly its anti-inflammatory properties. Thymoquinone serves as a valuable benchmark for what can be expected from a bioactive compound from Nigella sativa once it undergoes rigorous experimental testing.
Table 2: Summary of Experimentally Validated In Vitro Anti-inflammatory Activity of Thymoquinone
| Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 Value / Effect | Reference |
| Rat Peritoneal Macrophages | LPS (5 µg/mL) | Nitrite (B80452) (NO) Production | IC50: 1.4-2.76 µM | [10] |
| BV2 Microglial Cells | LPS | TNF-α, IL-6, IL-1β reduction | Effective at 2.5-12 µM | [11] |
| Human Vascular Endothelial Cells | LPS (100 ng/mL) | IL-6 and IL-8 reduction | Effective at 6.25 µg/mL | [12][13] |
| HCT116 (Colon Cancer) | - | Cell Viability | IC50: ~50 µM at 24h | [14] |
| MCF7 (Breast Cancer) | - | Cell Viability | IC50: ~50 µM at 24h | [14] |
| U87 (Glioblastoma) | - | Cell Viability | IC50: 75 µM at 24h, 45 µM at 48h | [15] |
| VSMCs | PDGF | MMP-2 Expression | Blocked by 15 µmol/L | [12] |
Experimental evidence has firmly established that thymoquinone exerts its anti-inflammatory effects by modulating key signaling pathways, most notably the NF-κB and MAPK pathways.[10][16][17]
-
NF-κB Pathway: Thymoquinone has been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[16][18] It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[18] This leads to a downstream reduction in the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS.[16]
-
MAPK Pathway: Thymoquinone also attenuates the MAPK signaling cascade by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK.[19][20][21] The inhibition of these pathways further contributes to the reduced production of inflammatory mediators.
The following is a generalized protocol for assessing the anti-inflammatory properties of a compound like thymoquinone in LPS-stimulated macrophages, based on common methodologies cited in the literature.[10]
-
Cell Culture and Seeding:
-
Macrophage cell lines (e.g., RAW 264.7, BV2) are cultured in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Cells are seeded into 96-well or 24-well plates at an appropriate density and allowed to adhere overnight.
-
-
Compound Pre-treatment:
-
A stock solution of thymoquinone is prepared in DMSO.
-
Serial dilutions are made in the culture medium. The final DMSO concentration is kept non-toxic (typically <0.1%).
-
Cells are pre-treated with various concentrations of thymoquinone or vehicle (DMSO) for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response.
-
Cells are incubated for a specified period (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific ELISA kits.
-
-
Cell Viability Assay:
-
To ensure that the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed on the remaining cells.
-
-
Data Analysis:
-
The IC50 values (the concentration of the compound that inhibits the inflammatory response by 50%) are calculated.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Section 3: Comparative Analysis and Future Directions
The in silico data for this compound is undoubtedly promising, suggesting a multi-target therapeutic potential that warrants further investigation. The predicted binding energies of this compound to key inflammatory and viral proteins are comparable to, and in some cases stronger than, those of other known inhibitors. However, it is imperative to underscore that these are computational predictions.
The extensive body of experimental work on thymoquinone provides a clear roadmap for the validation of this compound's bioactivities. Future research should prioritize in vitro studies to confirm the inhibitory effects of this compound on its predicted protein targets and to elucidate its mechanism of action on signaling pathways such as NF-κB and MAPK. Subsequent in vivo studies will be essential to evaluate its efficacy and safety in animal models.
While the published in silico research on this compound presents a compelling case for its potential as a therapeutic agent, the absence of independent experimental validation remains a significant gap in the current literature. By drawing parallels with the well-established experimental data for thymoquinone, this guide highlights the critical next steps for advancing this compound research. A concerted effort to experimentally validate the computational findings is essential to unlock the true therapeutic potential of this promising natural compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. researchgate.net [researchgate.net]
- 6. Active-site molecular docking of this compound with nucleocapsid-NSP2-MPro of COVID-19 and to human IL1R-IL6R and strong antioxidant role of Nigella sativa in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico this compound (N. sativa) bind to viral spike/active-sites of ACE1/2, AT1/2 to prevent COVID-19 induced vaso-tumult/vascular-damage/comorbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico this compound (N. sativa) bind to viral spike/active-sites of ACE1/2, AT1/2 to prevent COVID-19 induced vaso-tumult/vascular-damage/comorbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espublisher.com [espublisher.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Anti-Inflammatory Effects of Thymoquinone in Atherosclerosis: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Thymoquinone in Inflammatory Response in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Review on Molecular and Therapeutic Potential of Thymoquinone in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Proteomic Analysis of Nigellidine Treatment: A Landscape of Current Research
A comprehensive review of existing scientific literature reveals a notable absence of direct comparative proteomic studies on cells treated specifically with Nigellidine. While the therapeutic potential of this compound, an alkaloid from Nigella sativa (black cumin), is an active area of research, current investigations have predominantly focused on in silico molecular docking studies and broader pharmacological assessments of Nigella sativa extracts. This guide synthesizes the available, indirectly related research and outlines the necessary experimental framework for future proteomic investigations.
Current State of this compound Research: An Overview
Existing research on this compound has largely centered on predicting its interactions with various protein targets using computational methods. These in silico studies suggest that this compound may modulate inflammatory and apoptotic pathways by binding to key proteins such as TNF receptors.[1][2] For instance, molecular docking studies have explored its potential binding affinity to SARS-CoV-2 proteins and host inflammatory proteins, suggesting a possible role in mitigating viral replication and inflammatory responses.[2][3] However, these computational predictions have not yet been substantiated by experimental proteomic data from cell-based assays.
Pharmacological reviews of Nigella sativa highlight a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4] These effects are attributed to a complex mixture of phytochemicals, including this compound. Proteomic analyses have been conducted on the Nigella sativa seed itself, identifying a variety of proteins involved in metabolism, transport, and defense, but these studies do not provide insight into the cellular response to its individual bioactive components like this compound.[5][6]
A Proposed Framework for Comparative Proteomic Analysis
In the absence of direct experimental data, this guide proposes a standardized workflow for conducting a comparative proteomic analysis of cells treated with this compound. This framework is based on established proteomic methodologies.[7][8][9][10][11][12]
Experimental Workflow
A typical quantitative proteomic experiment to assess the effects of this compound would involve several key stages, from sample preparation to data analysis.
Detailed Experimental Protocols
The following are generalized protocols for the key steps in the proposed workflow.
Cell Culture and Treatment:
-
Cell Lines: Select appropriate human cell lines based on the research question (e.g., A549 lung cancer cells for inflammation studies).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.[13]
-
Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for a specified duration (e.g., 24 or 48 hours) to determine optimal conditions and assess dose-dependent effects.
Protein Extraction and Digestion:
-
Lysis: Lyse cells in a buffer containing detergents (e.g., SDS) and protease inhibitors to ensure complete protein solubilization and prevent degradation.[8]
-
Quantification: Determine protein concentration using a standard method like the BCA assay to ensure equal loading for downstream analysis.
-
Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin, often following a filter-aided sample preparation (FASP) protocol.[7]
Quantitative Proteomic Analysis (LC-MS/MS):
-
Labeling: For quantitative comparison, peptides from control and treated samples can be labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) or through metabolic labeling (e.g., SILAC).[9][13]
-
Chromatography: Separate peptides using liquid chromatography (LC) based on their physicochemical properties.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) to identify and quantify them.[7][13]
Data Analysis and Validation:
-
Database Searching: Identify proteins by matching the acquired mass spectra against a protein database (e.g., UniProt).
-
Bioinformatics: Perform pathway and gene ontology analysis on the differentially expressed proteins to identify modulated signaling pathways.
-
Validation: Validate the proteomic findings for key proteins of interest using orthogonal methods such as Western blotting or qPCR.
Anticipated Signaling Pathways for Investigation
Based on the broader research into Nigella sativa and computational predictions for this compound, several signaling pathways are hypothesized to be affected and would be primary targets for a comparative proteomic study.
-
PI3K/Akt Signaling Pathway: This pathway is crucial in regulating cell survival, proliferation, and metabolism. Proteomic studies on other natural compounds have shown modulation of this pathway.[14][15]
-
MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli, this pathway plays a key role in cell proliferation, differentiation, and apoptosis.
-
NF-κB Signaling Pathway: A critical regulator of the inflammatory response, its modulation is a common mechanism for anti-inflammatory compounds.
-
Apoptosis Pathway: Understanding the pro- or anti-apoptotic effects of this compound is essential for evaluating its therapeutic potential, particularly in cancer research.
Quantitative Data Summary (Hypothetical)
The following tables are hypothetical representations of the kind of data a comparative proteomic study on this compound could yield. These are for illustrative purposes only, as no such experimental data is currently available.
Table 1: Hypothetical Changes in Proteins Associated with the PI3K/Akt Pathway
| Protein | Fold Change (this compound vs. Control) | p-value | Putative Function |
| PIK3CA | -1.8 | <0.05 | Catalytic subunit of PI3K |
| Akt1 | -1.5 (Phosphorylation) | <0.05 | Key signaling node |
| mTOR | -2.1 (Phosphorylation) | <0.01 | Regulator of cell growth |
| PTEN | +2.5 | <0.01 | Tumor suppressor |
Table 2: Hypothetical Changes in Proteins Associated with Apoptosis
| Protein | Fold Change (this compound vs. Control) | p-value | Putative Function |
| Bcl-2 | -2.2 | <0.01 | Anti-apoptotic |
| Bax | +1.9 | <0.05 | Pro-apoptotic |
| Caspase-3 | +3.0 (Cleaved) | <0.01 | Executioner caspase |
| Cytochrome c | +2.7 (Cytosolic) | <0.01 | Apoptosome formation |
Conclusion and Future Directions
While the current body of scientific literature lacks direct comparative proteomic data on cells treated with this compound, the existing in silico and pharmacological studies provide a strong rationale for such investigations. Future research employing the standardized proteomic workflows outlined in this guide will be crucial for elucidating the precise molecular mechanisms of this compound, validating its predicted protein targets, and discovering novel therapeutic applications. Such studies will be invaluable for the scientific and drug development communities, providing the empirical data needed to advance this compound from a compound of interest to a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) [mdpi.com]
- 5. Proteomic Analysis of the Protein Expression Profile in the Mature Nigella sativa (Black Seed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity of Cationic Antimicrobial Peptides in Black Cumin (Nigella sativa L.) Seeds | MDPI [mdpi.com]
- 7. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation protocol for proteomic analysis of isolated lysosomes and whole cell extracts [protocols.io]
- 9. Frontiers | Comparative Proteomics Analysis for Elucidating the Interaction Between Host Cells and Toxoplasma gondii [frontiersin.org]
- 10. digital.wpi.edu [digital.wpi.edu]
- 11. UWPR [proteomicsresource.washington.edu]
- 12. Protocols | Broad Institute [broadinstitute.org]
- 13. Comparative Cell Surface Proteomic Analysis of the Primary Human T Cell and Monocyte Responses to Type I Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic Response Revealed Signaling Pathways Involving in the Mechanism of Polymyxin B-Induced Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of protein biomarkers and signaling pathways associated with prostate cancer radioresistance using label-free LC-MS/MS proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nigellidine's Neuroprotective Capabilities Against Established Neurotrophic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the neuroprotective effects of Nigellidine, a key bioactive compound from Nigella sativa, benchmarked against established neurotrophic agents such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). This guide provides a critical evaluation of available experimental data, detailed methodologies, and insights into the underlying signaling pathways, positioning this compound as a promising candidate for further investigation in the field of neurodegenerative disease therapeutics.
Recent studies have highlighted the potential of this compound and related compounds in protecting neuronal cells from various insults. This guide synthesizes these findings, presenting them in a clear, comparative framework to aid in the evaluation of its therapeutic potential relative to well-characterized neurotrophic factors.
Quantitative Comparison of Neuroprotective Effects
To facilitate a clear comparison of efficacy, the following tables summarize the quantitative data from studies on this compound (referred to as Nigratine in the cited study, a closely related flavanone (B1672756) derivative), BDNF, and GDNF. It is important to note that the experimental contexts, including the specific neurotoxins and cell lines used, vary across studies, making this an indirect comparison.
| Agent | Cell Line | Neurotoxic Insult | Outcome Measure | Effective Concentration / Result | Citation |
| Nigratine | SH-SY5Y | Erastin (Ferroptosis Inducer) | Cell Viability (MTS assay) | EC50 of ~6.5 µM | [1] |
| Nigratine | SH-SY5Y | RSL3 (Ferroptosis Inducer) | Cell Death (LDH assay) | EC50(LDH) = 6.0 µM | [1] |
| BDNF | SH-SY5Y | Amyloid β (Aβ) | Apoptosis | Significant protection at ≥10 ng/ml | [2] |
| BDNF | SH-SY5Y | - | Cell Viability | Increased cell viability | [3] |
| GDNF | PC12 | - | Neurite Outgrowth | Increased average axon length | [4] |
| NGF | PC12 | - | Neurite Outgrowth | Increased total and longest neurite length | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies for assessing neuroprotection.
Cell Viability and Neuroprotection Assays
1. MTT Assay for Cell Viability (SH-SY5Y cells):
-
Cell Seeding: SH-SY5Y human neuroblastoma cells are seeded in 96-well plates at a specified density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the neuroprotective agent (e.g., Nigratine, BDNF) for a specified duration (e.g., 24 hours). Subsequently, a neurotoxin (e.g., erastin, Aβ) is added to induce cell death.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 4 hours in the dark, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[1][2]
2. Lactate Dehydrogenase (LDH) Assay for Cell Death (SH-SY5Y cells):
-
Principle: This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Procedure: Following treatment with the neuroprotective agent and a neurotoxin (e.g., RSL3), the culture supernatant is collected. The LDH activity in the supernatant is measured using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of LDH release is calculated relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).[1]
3. Neurite Outgrowth Assay (PC12 cells):
-
Cell Culture and Differentiation: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media. To induce differentiation and neurite outgrowth, cells are treated with a neurotrophic agent (e.g., Nerve Growth Factor - NGF, GDNF).
-
Treatment: The test compound (e.g., this compound) is added to the culture medium, and the cells are incubated for a defined period (e.g., 2-7 days).
-
Imaging and Quantification: Images of the cells are captured using a microscope. The length of the longest neurite and the total neurite length per cell are measured using image analysis software. The percentage of cells bearing neurites (defined as processes longer than the cell body diameter) can also be quantified.[4][5][6]
Signaling Pathways in Neuroprotection
The neuroprotective effects of these agents are mediated through complex intracellular signaling cascades. Understanding these pathways is critical for drug development and targeting.
This compound's Proposed Signaling Pathways
While direct evidence for this compound's signaling is still emerging, studies on Nigella sativa extracts and its other components, particularly thymoquinone, suggest the involvement of the following pathways:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Activation of the PI3K/Akt pathway is a common mechanism for many neurotrophic factors and has been implicated in the neuroprotective effects of Nigella sativa.[7][8][9][10][11]
-
NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and apoptosis. Inhibition of the NF-κB pathway is a key anti-inflammatory and neuroprotective mechanism. Molecular docking studies suggest that this compound may block TNF-induced inflammatory and Fas-induced apoptotic death signaling, which are often mediated by NF-κB.[12][13][14]
Established Neurotrophic Factor Signaling
BDNF and GDNF exert their effects through well-defined receptor tyrosine kinase pathways:
-
BDNF-TrkB Pathway: BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of several downstream pathways, including the PI3K/Akt, RAS/MAPK, and PLCγ pathways, which collectively promote neuronal survival, differentiation, and synaptic plasticity.
-
GDNF-GFRα1/RET Pathway: GDNF first binds to its co-receptor, GDNF family receptor alpha-1 (GFRα1), which then recruits and activates the RET proto-oncogene, a receptor tyrosine kinase. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, to support the survival and function of dopaminergic neurons.
Conclusion
While direct comparative studies are still needed, the available data suggests that this compound and its derivatives exhibit significant neuroprotective properties. Its potential to modulate key signaling pathways, such as PI3K/Akt and NF-κB, positions it as a compelling candidate for further preclinical investigation. This guide serves as a valuable resource for researchers in the field, providing a foundation for future studies aimed at elucidating the full therapeutic potential of this compound in the context of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Etifoxine promotes glial‑derived neurotrophic factor‑induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated Phosphatidylinositol 3-Kinase and Akt Kinase Promote Survival of Superior Cervical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3 k/akt inhibition induces apoptosis through p38 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/Akt and ERK/MAPK Signaling Promote Different Aspects of Neuron Survival and Axonal Regrowth Following Rat Facial Nerve Axotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nigella sativa Oil Reduces LPS-Induced Microglial Inflammation: An Evaluation on M1/M2 Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
A Comparative Guide to the Pharmacological Activities of Nigella sativa's Bioactive Components: In Vitro and In Vivo Correlation
A Note on Nigellidine: While this compound is a known alkaloid constituent of Nigella sativa, the current body of scientific literature provides limited specific data on its isolated in vitro and in vivo pharmacological activities. Most research has focused on in silico (computational) models predicting its binding to various targets. One in vivo study in rats noted the hepato-protective and antioxidant effects of a Nigella sativa extract containing this compound, but did not quantify the specific contribution of this compound to these effects.[1][2] Due to the scarcity of quantitative data, a direct in vitro-in vivo correlation for this compound cannot be comprehensively established at this time.
This guide will therefore focus on Thymoquinone (TQ), the most abundant and extensively studied bioactive compound in Nigella sativa, for which a wealth of in vitro and in vivo data is available. This allows for a robust comparison and correlation of its pharmacological activities.
Thymoquinone: A Multifaceted Pharmacological Agent
Thymoquinone has demonstrated significant potential as an anticancer and anti-inflammatory agent in numerous preclinical studies. This guide provides a comparative analysis of its activity in laboratory cell cultures (in vitro) and in animal models (in vivo), offering insights into how its effects at the cellular level translate to a whole-organism context.
I. Anticancer Activity of Thymoquinone: A Comparative Analysis
Thymoquinone exhibits potent cytotoxic effects against a wide range of cancer cell lines, and these in vitro findings are supported by significant tumor-suppressive activity in animal models.
Table 1: In Vitro vs. In Vivo Anticancer Efficacy of Thymoquinone
| Parameter | In Vitro Findings | In Vivo Findings |
| Model System | Human and murine cancer cell lines | Murine xenograft and chemically-induced cancer models |
| Key Metrics | IC50 (Concentration for 50% Inhibition): Ranges from ~12 µM to over 100 µM depending on the cell line and exposure time. For example, the IC50 for HCT-116 colon cancer cells is approximately 12 µM, while for MDA-MB-231 breast cancer cells, it's around 27.39 µM after 24 hours. | Effective Dose: Doses ranging from 5 mg/kg to 20 mg/kg of body weight, administered intraperitoneally, have shown significant tumor growth inhibition in mice. |
| Observed Effects | - Induction of apoptosis (programmed cell death) - Inhibition of cell proliferation - Cell cycle arrest - Generation of reactive oxygen species (ROS) in cancer cells | - Reduction in tumor volume and weight - Inhibition of metastasis (spread of cancer) - Anti-angiogenic effects (inhibition of new blood vessel formation in tumors) - Increased survival rates in animal models |
| References | [3] | [3][4] |
II. Anti-Inflammatory Activity of Thymoquinone: A Comparative Analysis
Thymoquinone's anti-inflammatory properties are evident through its ability to inhibit key inflammatory enzymes and pathways in vitro, with corresponding reductions in inflammation observed in vivo.
Table 2: In Vitro vs. In Vivo Anti-inflammatory Efficacy of Thymoquinone
| Parameter | In Vitro Findings | In Vivo Findings |
| Model System | Macrophage cell lines (e.g., RAW 264.7), enzyme assays | Animal models of induced inflammation (e.g., LPS-induced endotoxemia, carrageenan-induced paw edema) |
| Key Metrics | IC50 for COX-2 Inhibition: Approximately 0.3 µM.[5][6] IC50 for COX-1 Inhibition: Approximately 10.4 times higher than for COX-2, indicating some selectivity.[5] - Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) | Effective Dose: Oral or intraperitoneal administration of 5 mg/kg to 50 mg/kg of body weight has been shown to reduce inflammatory responses in rats and mice.[7][8] |
| Observed Effects | - Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2[5][6] - Reduced production of nitric oxide (NO) and prostaglandins (B1171923) - Downregulation of inflammatory signaling pathways (NF-κB, MAPKs) | - Reduction in paw edema - Decreased levels of circulating pro-inflammatory cytokines - Attenuation of tissue damage in models of inflammatory diseases like colitis and arthritis |
| References | [5][6][9][10] | [7][8][11] |
Signaling Pathways and Experimental Workflows
The pharmacological effects of Thymoquinone are underpinned by its modulation of several key cellular signaling pathways.
Figure 1: Simplified signaling pathways for Thymoquinone's anticancer activity.
Figure 2: General experimental workflow for in vitro to in vivo correlation.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Thymoquinone Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Thymoquinone (typically ranging from 1 to 200 µM). A control group with the vehicle (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Thymoquinone.
In Vivo Anti-inflammatory Assessment: Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice
This model is used to evaluate the systemic anti-inflammatory effects of compounds.
-
Animals: Male BALB/c mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Mice are divided into several groups: a control group, an LPS-only group, and LPS + Thymoquinone treatment groups at various doses (e.g., 5, 10, 25 mg/kg). Thymoquinone is typically administered intraperitoneally or orally 30-60 minutes before the LPS challenge.
-
Induction of Inflammation: A solution of LPS (from E. coli) is injected intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 4-6 hours), blood samples are collected via cardiac puncture, and animals are euthanized. Organs such as the lungs and liver may also be harvested.
-
Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA kits. Tissues can be processed for histological examination to assess inflammation and for Western blot or qPCR analysis to measure the expression of inflammatory mediators.
-
Outcome: A significant reduction in cytokine levels and tissue inflammation in the Thymoquinone-treated groups compared to the LPS-only group indicates in vivo anti-inflammatory activity.[7][12]
Conclusion
The extensive research on Thymoquinone provides a strong foundation for understanding the correlation between its in vitro and in vivo pharmacological activities. The cytotoxic and anti-proliferative effects observed in cell cultures at micromolar concentrations translate to tangible anticancer efficacy in animal models at clinically relevant doses. Similarly, its potent inhibition of inflammatory pathways at the cellular level corresponds with significant anti-inflammatory effects in vivo. This body of evidence underscores the therapeutic potential of Thymoquinone and highlights the importance of further research, including clinical trials, to validate these findings in humans. For other constituents of Nigella sativa, such as this compound, further in-depth in vitro and in vivo studies are required to establish a similar correlational understanding of their pharmacological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Active-site molecular docking of this compound with nucleocapsid-NSP2-MPro of COVID-19 and to human IL1R-IL6R and strong antioxidant role of Nigella sativa in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Preventive Effects of Thymoquinone against Breast Cancer: Role of DNMT1 [mdpi.com]
- 5. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
- 6. In vitro inhibitory effects of thymol and quinones of Nigella sativa seeds on cyclooxygenase-1- and -2-catalyzed prostaglandin E2 biosyntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymoquinone Prevents Myocardial and Perivascular Fibrosis Induced by Chronic Lipopolysaccharide Exposure in Male Rats: - Thymoquinone and Cardiac Fibrosis - - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymoquinone prevents RANKL-induced osteoclastogenesis activation and osteolysis in an in vivo model of inflammation by suppressing NF-KB and MAPK Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymoquinone inhibits lipopolysaccharide-induced inflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thymoquinone: An IRAK1 inhibitor with in vivo and in vitro anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymoquinone Ameliorates Lung Inflammation and Pathological Changes Observed in Lipopolysaccharide-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Evaluation of Synthetic vs. Natural Nigellidine for Researchers and Drug Development Professionals
An objective analysis of the performance, properties, and biological activities of synthetic and natural Nigellidine, supported by available experimental data.
This guide provides a comprehensive comparison of synthetic and natural this compound, an indazole alkaloid derived from the seeds of Nigella sativa. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available data on both forms of this promising bioactive compound. While direct comparative studies are limited, this guide synthesizes existing data to facilitate an informed evaluation.
Physicochemical and Sourcing Characteristics
A key differentiator between synthetic and natural this compound lies in their origin, which subsequently influences purity, yield, and scalability.
| Property | Synthetic this compound | Natural this compound |
| Source | Chemical Synthesis | Extracted from Nigella sativa seeds |
| Purity | High purity achievable through controlled reactions and purification. Potential for stereoisomeric control. | Purity can vary depending on the extraction and purification methods. May contain other related alkaloids and phytochemicals. |
| Yield | Overall yield from starting materials can be optimized.[1] | Yield is dependent on the natural abundance in the plant material and the efficiency of the extraction process. |
| Scalability | Highly scalable for large-scale production to meet pharmaceutical demands. | Scalability is limited by agricultural factors, including crop yield and geographical variations in phytochemical content. |
| Consistency | High batch-to-batch consistency can be maintained. | Batch-to-batch variability can occur due to differences in plant genetics, growing conditions, and processing. |
Comparative Biological Activity
This compound has demonstrated a range of pharmacological activities. The following table summarizes reported bioactivities, primarily from studies on natural extracts containing this compound and related compounds, as direct comparative data with the synthetic form is not extensively available in the literature.
| Biological Activity | Reported IC50 Values / Observations | Reference |
| Anticancer | IC50 values of various natural compounds and synthetic derivatives against cancer cell lines range from micromolar to sub-micromolar concentrations. Specific IC50 values for pure natural or synthetic this compound are not widely reported in direct comparative studies.[1][2][3] | [1][2][3][4] |
| Anti-inflammatory | Extracts of Nigella sativa have shown significant anti-inflammatory effects by inhibiting key inflammatory mediators. For instance, an extract showed an IC50 value of 150.39 ± 2.61 µg/ml in a protein denaturation inhibition assay.[5] | [5] |
| Antimicrobial | Diethyl ether extract of Nigella sativa seeds demonstrated concentration-dependent inhibition of Staphylococcus aureus.[6] Essential oil from N. sativa showed MIC values of 0.5 µg/mL against S. aureus and 64 µg/mL against E. coli.[4] | [4][6] |
| Antioxidant | Nigella sativa seed extracts exhibit potent antioxidant activity. The aqueous extract showed a DPPH radical scavenging activity of 74.62% at 1 mg/ml.[7] The essential oil showed an IC50 of 7.81 ± 0.08 mg/ml in a DPPH assay.[8] | [7][9][8] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are methodologies for key experiments related to the synthesis, extraction, and evaluation of this compound.
Total Synthesis of this compound
The total synthesis of this compound has been achieved through a multi-step process. A key step involves the C-3 arylation of an indazole derivative.[1]
Total Synthesis Workflow for this compound.
Extraction and Purification of Natural this compound
Natural this compound is isolated from the seeds of Nigella sativa. The general workflow involves extraction followed by chromatographic purification.
Extraction and Purification of Natural this compound.
Detailed Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
A stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the stock solution are made in Mueller-Hinton broth in a 96-well microplate to achieve a range of concentrations.
-
A bacterial suspension with a standardized turbidity (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Each well is inoculated with the bacterial suspension.
-
Control wells (sterility control with broth only and growth control with broth and bacteria) are included.
-
The microplate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[4]
Signaling Pathways
This compound is believed to exert its biological effects through the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cell proliferation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[2][10] Studies on Nigella sativa extracts suggest an inhibitory effect on this pathway.[11]
Modulation of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. These pathways typically involve a three-tiered kinase module: a MAPKKK, a MAPKK, and a MAPK. Extracellular signals activate this cascade, leading to the phosphorylation of various downstream targets, including transcription factors.[12][13] Components of Nigella sativa have been shown to modulate MAPK signaling.[14]
Modulation of the MAPK Signaling Pathway by this compound.
Conclusion and Future Directions
The available evidence suggests that this compound, both in its natural and synthetic forms, is a compound of significant therapeutic interest. Synthetic this compound offers advantages in terms of purity, scalability, and consistency, which are critical for pharmaceutical development. Natural this compound, while subject to greater variability, benefits from being a component of a traditionally used medicinal plant.
A significant gap in the current research is the lack of direct, head-to-head comparative studies evaluating the efficacy and safety of synthetic versus purified natural this compound. Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the biological activities of highly purified natural this compound with its synthetic counterpart.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of both forms.
-
Mechanism of Action Elucidation: Further investigating the precise molecular targets and mechanisms of action of this compound within key signaling pathways.
Such studies are essential to fully unlock the therapeutic potential of this compound and to guide its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In vitro α-amylase and hemoglobin glycation inhibitory potential of Nigella sativa essential oil, and molecular docking studies of its principal components [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.sums.ac.ir [journals.sums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Nigellidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing ecological impact. This document provides a comprehensive, step-by-step protocol for the proper disposal of nigellidine, an indazole alkaloid derived from the seeds of Nigella sativa.
Disclaimer: No specific Safety Data Sheet (SDS) for pure this compound is readily available. Therefore, this guidance is based on the best practices for the disposal of analogous indazole compounds and general principles of laboratory chemical waste management. This compound should be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and follow proper removal techniques.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Body Protection: A laboratory coat must be worn to protect against skin exposure.
-
Respiratory Protection: If there is a risk of aerosolization or if handling significant quantities of the solid, a NIOSH-approved respirator is recommended.
Ensure that eyewash stations and safety showers are unobstructed and readily accessible in the event of an emergency.
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is the critical first step in a compliant and safe disposal process. This compound waste must be treated as hazardous chemical waste.
Key Principles of Waste Segregation:
-
Dedicated Waste Stream: this compound waste should be collected in a designated and clearly labeled "Hazardous Chemical Waste" or "Non-Halogenated Organic Waste" container.
-
Do Not Mix: Never combine this compound waste with non-hazardous waste, halogenated organic waste, or other incompatible chemical waste streams. Co-mingling different types of waste can create unforeseen hazards and complicates the disposal process.
-
Container Compatibility: Use a waste container that is chemically compatible with this compound and any solvents used in decontamination. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Hazardous Chemical Waste" container.
-
Perform this transfer within a chemical fume hood to minimize the risk of inhalation.
-
Avoid generating dust during the transfer.
-
Ensure the waste container is properly sealed and labeled after the addition of waste.
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):
-
Solid Waste: All solid materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated wipes, should be placed in a sealed plastic bag and then deposited into the solid "Hazardous Chemical Waste" container.
-
Glassware: Glassware should be decontaminated before washing. Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) at least three times. Collect all rinsate in the liquid "Hazardous Chemical Waste" container. After this initial decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Solutions of this compound:
-
Liquid waste containing this compound should be collected in a designated liquid "Hazardous Chemical Waste" container.
-
Ensure the pH of the waste is neutral before adding it to the container, unless the waste stream is specifically designated for acidic or basic waste.
-
Waste Container Management and Labeling
Proper management of waste containers is essential for safety and regulatory compliance.
| Aspect | Requirement |
| Container Type | Chemically compatible, leak-proof, with a secure lid. |
| Labeling | Must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the major components and their approximate percentages. The date of accumulation should also be included. |
| Storage | Keep waste containers closed except when adding waste. Store in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) within the laboratory. Provide secondary containment to prevent spills. |
| Capacity | Do not fill containers beyond 90% capacity to allow for vapor expansion and to prevent spills. |
Final Disposal Procedures
-
Professional Disposal: Final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal facility. Contact your institution's EHS department to arrange for a waste pickup.
-
Prohibited Disposal Methods: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards. The preferred method of disposal for this type of organic compound is typically high-temperature incineration by a specialized waste management company.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for segregating different forms of this compound waste.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
